molecular formula C8H12O B1147779 2,4-Octadienal CAS No. 30361-28-5

2,4-Octadienal

Cat. No.: B1147779
CAS No.: 30361-28-5
M. Wt: 124.182
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Description

(E,E)-2,4-Octadienal is a fatty aldehyde.
2,4-Octadienal is a natural product found in Thalassiosira rotula with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E)-octa-2,4-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h4-8H,2-3H2,1H3/b5-4+,7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVATNQISMINCX-YTXTXJHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885475
Record name (2E,4E)-2,4-Octadienal
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Molecular Weight

124.18 g/mol
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Physical Description

Liquid; fatty, green, sour aroma
Record name trans,trans-2,4-Octadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1172/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

67.00 °C. @ 0.40 mm Hg
Record name (E,E)-2,4-Octadienal
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; miscible in fats, soluble (in ethanol)
Record name trans,trans-2,4-Octadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1172/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.832-0.839
Record name trans,trans-2,4-Octadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1172/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

30361-28-5, 5577-44-6, 38743-20-3
Record name E,E-2,4-Octadienal
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Record name 2,4-Octadienal
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Record name 2,4-Octadienal, (2E,4E)-
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Record name 2,4-Octadienal, (2E,4E)-
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Record name (2E,4E)-2,4-Octadienal
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Record name (2E,4E)-octa-2,4-dienal
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Record name 2,4-Octadienal
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Record name 2,4-OCTADIENAL, (2E,4E)-
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Record name (E,E)-2,4-Octadienal
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of 2,4-Octadienal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core synthetic pathways for (2E,4E)-2,4-octadienal, a valuable unsaturated aldehyde with applications in the flavor, fragrance, and pharmaceutical industries. This document details several key synthetic strategies, including Aldol Condensation, the Wittig Reaction, and the oxidation of (2E,4E)-2,4-octadien-1-ol. For each pathway, this guide presents detailed mechanistic insights, experimental protocols, and quantitative data to facilitate practical application in a laboratory setting. Visual diagrams generated using Graphviz are provided to illustrate reaction mechanisms and workflows, adhering to specified formatting for clarity and comprehension.

Introduction

(2E,4E)-2,4-Octadienal is a polyunsaturated fatty aldehyde with the molecular formula C₈H₁₂O.[1] It is a colorless to light yellow liquid known for its characteristic fatty, green, and sour odor.[2][3] This compound is found naturally in a variety of cooked foods, including roasted beef and lamb, as well as in some fruits and fish oils. Its synthesis is of significant interest due to its sensory properties and its potential as a building block in organic synthesis.

The primary challenge in synthesizing 2,4-octadienal lies in achieving high stereoselectivity to obtain the desired (2E,4E) isomer, which is crucial for its characteristic aroma and reactivity.[2] This guide explores the most common and effective methods for its preparation, providing the necessary detail for reproduction and adaptation in a research and development environment.

Synthesis Pathways and Mechanisms

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The most prominent methods involve the construction of the eight-carbon chain through carbon-carbon bond-forming reactions or the functional group transformation of a pre-existing C8 backbone.

Aldol Condensation

The Aldol condensation is a powerful tool for forming carbon-carbon bonds and is a viable route for the synthesis of α,β-unsaturated aldehydes.[4] The synthesis of this compound via this method involves a crossed aldol condensation between butanal and crotonaldehyde.

Mechanism:

The reaction proceeds through the formation of an enolate from butanal under basic conditions. This enolate then acts as a nucleophile, attacking the carbonyl carbon of crotonaldehyde. The resulting β-hydroxy aldehyde readily undergoes dehydration to form the conjugated diene system of this compound.

Aldol_Condensation Butanal Butanal Enolate Butanal Enolate Butanal->Enolate + Base Crotonaldehyde Crotonaldehyde Intermediate β-Hydroxy Aldehyde Intermediate Enolate->Intermediate + Crotonaldehyde Product (2E,4E)-2,4-Octadienal Intermediate->Product - H₂O (Dehydration) Base Base (e.g., NaOH) H2O H₂O

Figure 1: Aldol condensation of butanal and crotonaldehyde.

Experimental Protocol:

A detailed experimental protocol for the aldol condensation of butanal and crotonaldehyde is as follows:

ParameterValue
Reactants Butanal, Crotonaldehyde
Catalyst Aqueous Sodium Hydroxide (NaOH)
Solvent Ethanol
Temperature 50°C, then room temperature
Reaction Time 3 hours at 50°C, then overnight at room temperature
Yield ~95% (crude)

Procedure: [5]

  • To a suspension of butanal (1.0 equivalent) and crotonaldehyde (1.2 equivalents) in ethanol, add a solution of potassium hydroxide (2.9 equivalents).

  • Stir the mixture at 50°C for 3 hours, then continue stirring at room temperature overnight.

  • Pour the reaction mixture into water and acidify with 1 M aqueous HCl.

  • Collect the resulting crystalline product by filtration.

The Wittig Reaction

The Wittig reaction provides a highly stereoselective method for the synthesis of alkenes from carbonyl compounds and phosphorus ylides.[6] For the synthesis of this compound, butanal can be reacted with a suitable phosphonium ylide derived from a C4 aldehyde precursor.

Mechanism:

The reaction begins with the deprotonation of a phosphonium salt to form a phosphorus ylide. This ylide then attacks the carbonyl carbon of butanal to form a betaine intermediate, which subsequently cyclizes to an oxaphosphetane. The oxaphosphetane then collapses to yield the desired alkene, (2E,4E)-2,4-octadienal, and triphenylphosphine oxide. The stereochemical outcome of the reaction is influenced by the nature of the ylide and the reaction conditions.[7][8]

Wittig_Reaction Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide + Base Betaine Betaine Intermediate Ylide->Betaine + Butanal Butanal Butanal Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Product (2E,4E)-2,4-Octadienal Oxaphosphetane->Product Ph3PO Triphenylphosphine Oxide Oxaphosphetane->Ph3PO Base Strong Base (e.g., n-BuLi) Alcohol_Oxidation Dienol (2E,4E)-2,4-Octadien-1-ol Product (2E,4E)-2,4-Octadienal Dienol->Product + Oxidant Oxidant Oxidizing Agent (e.g., MnO₂) Linoleic_Acid_Oxidation Linoleic_Acid Linoleic Acid Hydroperoxides Hydroperoxide Intermediates Linoleic_Acid->Hydroperoxides + O₂ (Initiation/Propagation) Product (2E,4E)-2,4-Octadienal Hydroperoxides->Product Decomposition Other_Products Other Oxidation Products Hydroperoxides->Other_Products Initiator Initiator (Heat, Light, Metal Ions)

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Octadienal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Octadienal isomers. The information presented herein is intended to support research, development, and safety assessment activities involving these compounds. All quantitative data is summarized for clarity, and detailed experimental protocols based on international standards are provided.

Introduction

This compound (C₈H₁₂O) is an alpha,beta-unsaturated aldehyde that exists as several geometric isomers, with the (2E,4E) and (2E,4Z) forms being of primary interest. These compounds are found naturally in a variety of foods and are known for their distinct fatty and green aromas. As reactive aldehydes, their physicochemical properties are crucial for understanding their behavior in various matrices, their bioavailability, and their potential toxicological profiles. The presence of a conjugated diene system and an aldehyde functional group dictates their reactivity and interactions at a molecular level.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of the primary isomers of this compound. Data has been aggregated from multiple sources, and values are presented with corresponding units and conditions where available.

Table 1: Physicochemical Properties of (2E,4E)-2,4-Octadienal

PropertyValueUnitsConditions
Molecular Weight 124.18 g/mol
Boiling Point 198.0 - 199.0°C@ 760 mm Hg
88°C@ 10 mm Hg
67°C@ 0.40 mm Hg
Density 0.832 - 0.839g/cm³@ 25 °C
0.875g/mL@ 25 °C
Refractive Index 1.519 - 1.525@ 20 °C (n20/D)
1.526@ 20 °C (n20/D)
Vapor Pressure 0.364mmHg@ 25 °C (estimated)
0.1876hPa@ 20 °C (estimated)
Water Solubility 951.7mg/L@ 25 °C (estimated)
LogP (o/w) 2.40(estimated)
2.20(XlogP3-AA, estimated)
2.68(ALOGPS, predicted)
Flash Point 78.89 (174)°C (°F)TCC
83 (181.4)°C (°F)
Appearance Colorless to light yellow liquid

Table 2: Computed Physicochemical Properties of (2E,4Z)-2,4-Octadienal

PropertyValueUnitsSource
Molecular Weight 124.18 g/mol PubChem
XLogP3 2.2PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 4PubChem
Exact Mass 124.088815002DaPubChem
Polar Surface Area 17.1ŲPubChem

Experimental Protocols

The determination of the physicochemical properties listed above is governed by standardized methodologies. The following protocols are based on the OECD Guidelines for the Testing of Chemicals, which are internationally recognized for regulatory safety testing.

Boiling Point Determination (Adapted from OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Apparatus : An ebulliometer, dynamic vapor pressure apparatus, or distillation apparatus. For small quantities, the Siwoloboff method can be used.

  • Methodology (Ebulliometer) :

    • The ebulliometer is filled with the test substance, (2E,4E)-2,4-Octadienal.

    • The substance is heated, and the liquid and vapor phases are brought into equilibrium at a specified pressure.

    • The boiling temperature is measured with a calibrated temperature sensor immersed in the vapor phase.

    • Measurements are taken over a range of pressures to establish the boiling point curve. The normal boiling point is determined by interpolation or extrapolation to a standard pressure of 101.325 kPa.

  • Data Reporting : The reported boiling point should include the pressure at which the measurement was made.

Density Determination (Adapted from OECD Guideline 109)

Density is the mass of a substance per unit volume.

  • Apparatus : A pycnometer, hydrostatic balance, or oscillating densitometer.

  • Methodology (Pycnometer) :

    • The mass of a clean, dry pycnometer of a known volume is determined.

    • The pycnometer is filled with the test substance, ensuring no air bubbles are present.

    • The filled pycnometer is thermostated to a specific temperature (e.g., 25 °C).

    • The mass of the filled pycnometer is determined.

    • The density is calculated by dividing the mass of the substance by the known volume of the pycnometer.

  • Data Reporting : The density value must be reported along with the temperature of the measurement.

Vapor Pressure Determination (Adapted from OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.

  • Apparatus : Static, dynamic (Cottrell's method), or effusion vapor pressure apparatus.

  • Methodology (Static Method) :

    • A small, degassed sample of this compound is introduced into a vacuum-tight system equipped with a pressure measuring device (manometer).

    • The system is brought to a constant temperature in a thermostated bath.

    • The system is allowed to reach equilibrium, at which point the pressure reading stabilizes.

    • This pressure is recorded as the vapor pressure at that temperature.

    • The procedure is repeated at several temperatures to generate a vapor pressure curve.

  • Data Reporting : Vapor pressure data should be presented as a function of temperature.

Water Solubility Determination (Adapted from OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.

  • Apparatus : Flasks, temperature-controlled shaker or stirrer, analytical instrumentation for concentration measurement (e.g., GC, HPLC).

  • Methodology (Flask Method) :

    • An excess amount of this compound is added to a flask containing purified water.

    • The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • The mixture is then allowed to stand to permit phase separation. For emulsions, centrifugation may be required.

    • A sample of the aqueous phase is carefully removed, filtered if necessary, and the concentration of dissolved this compound is determined using a suitable analytical method.

  • Data Reporting : Solubility is reported in units of mass per volume (e.g., mg/L) at the specified temperature.

Partition Coefficient (n-octanol/water) Determination (Adapted from OECD Guideline 107)

The n-octanol/water partition coefficient (Kow or Pow) is a measure of a chemical's lipophilicity. It is expressed as the logarithm (logP).

  • Apparatus : Separatory funnels or centrifuge tubes, mechanical shaker, analytical instrumentation (GC or HPLC).

  • Methodology (Shake Flask Method) :

    • n-Octanol and water are mutually saturated before use.

    • A known amount of this compound is dissolved in either water-saturated n-octanol or octanol-saturated water.

    • The solution is placed in a separatory funnel with the other phase in a defined volume ratio.

    • The funnel is shaken at a constant temperature until equilibrium is reached.

    • The phases are separated (by centrifugation if necessary).

    • The concentration of the test substance in both the n-octanol and water phases is determined analytically.

    • The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • Data Reporting : The result is reported as the dimensionless logarithm (logP) at a specific temperature.

Visualizations

Logical Isomer Relationship

The following diagram illustrates the relationship between the different isomers of this compound.

G Logical Relationships of this compound Isomers cluster_isomers Geometric Isomers C8H12O This compound (Molecular Formula) EE (2E,4E)-2,4-Octadienal (trans, trans) C8H12O->EE Isomer of EZ (2E,4Z)-2,4-Octadienal (trans, cis) C8H12O->EZ Isomer of ZE (2Z,4E)-2,4-Octadienal (cis, trans) C8H12O->ZE Isomer of ZZ (2Z,4Z)-2,4-Octadienal (cis, cis) C8H12O->ZZ Isomer of

Caption: Relationship between this compound and its geometric isomers.

Generalized Experimental Workflow for Physicochemical Property Determination

This diagram outlines a typical workflow for the experimental determination of key physicochemical properties based on OECD guidelines.

G Workflow for Physicochemical Property Determination start Start: Pure Substance Acquired (this compound) prelim Preliminary Assessment: Structure, Purity, Stability start->prelim bp Boiling Point (OECD 103) prelim->bp Parallel Testing dens Density (OECD 109) prelim->dens Parallel Testing vp Vapor Pressure (OECD 104) prelim->vp Parallel Testing sol Water Solubility (OECD 105) prelim->sol Parallel Testing logp LogP (o/w) (OECD 107) prelim->logp Parallel Testing analysis Data Analysis & Interpretation bp->analysis dens->analysis vp->analysis sol->analysis logp->analysis report Final Report Generation analysis->report

Caption: Generalized workflow for determining physicochemical properties.

Toxicological Pathway of α,β-Unsaturated Aldehydes

This diagram illustrates the general mechanism of toxicity for α,β-unsaturated aldehydes like this compound, which involves depletion of cellular nucleophiles and induction of oxidative stress.

G General Toxicological Pathway of α,β-Unsaturated Aldehydes aldehyde This compound (α,β-Unsaturated Aldehyde) michael Michael Addition (Electrophilic Attack) aldehyde->michael depletion GSH Depletion michael->depletion leads to adducts Protein & DNA Adducts michael->adducts forms gsh Glutathione (GSH) gsh->michael protein Protein Thiol Groups (-SH) protein->michael dna DNA Bases dna->michael ox_stress Oxidative Stress depletion->ox_stress induces dysfunction Cellular Dysfunction adducts->dysfunction causes ox_stress->dysfunction causes apoptosis Apoptosis / Necrosis dysfunction->apoptosis

Caption: Toxicological pathway of α,β-unsaturated aldehydes.

The Scent of Oxidation: A Technical Guide to the Natural Sources and Biosynthesis of 2,4-Octadienal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,E)-2,4-Octadienal is a volatile, unsaturated aldehyde recognized for its characteristic fatty, green, and slightly waxy aroma. As a product of lipid peroxidation, its presence is widespread in nature, contributing to the flavor and aroma profiles of numerous foods. Beyond its sensory significance, 2,4-octadienal is also a subject of interest in biomedical research due to its potential biological activities and its role as a marker of oxidative stress. This technical guide provides an in-depth exploration of the natural origins and biosynthetic pathways of this compound, offering valuable insights for professionals in food science, biochemistry, and drug development.

Natural Sources of this compound

This compound is primarily a secondary metabolite formed from the oxidative degradation of polyunsaturated fatty acids (PUFAs), with linoleic acid being a major precursor. Its natural occurrence is therefore closely linked to the lipid composition of the source material and the conditions that promote lipid oxidation, such as exposure to heat, light, and oxygen.

Plants and Plant-Derived Products

While specific quantitative data for this compound in fresh, unprocessed plants is limited in the literature, its presence has been detected in a variety of plant-based foods. It is a known contributor to the aroma of several fruits and vegetables. For instance, its presence has been noted in tea, evergreen blackberries, cereals, and various fruits. The processing of plant materials, particularly through heating or drying, can significantly increase the concentration of this compound.

Animals and Animal-Derived Products

In the animal kingdom, this compound is a common volatile compound found in cooked meats and fish. The heating of animal fats, which are rich in PUFAs, leads to the formation of this aldehyde, contributing to the characteristic roasted and savory notes. For example, it has been identified in cooked beef, boiled mutton, and cooked chicken. While present in raw fatty fish, its concentration often increases with processing and storage.

Microorganisms

Certain microorganisms have been identified as producers of this compound. For example, the marine diatom Thalassiosira rotula is known to produce this aldehyde.[1] The production of volatile organic compounds by microorganisms is an area of active research, and it is likely that other microbial sources of this compound will be identified.

Table 1: Reported Occurrences of this compound and Related Dienals in Natural Sources

CategorySourceCompoundConcentrationReference(s)
Plants Apricots2,4-Hexadienal0–0.2 mg/kg[2]
Tomatoes2,4-Hexadienal0.186–0.282 mg/kg[2]
Kiwi Fruit2,4-Hexadienal0.0004 mg/kg[2]
Roasted Peanuts2,4-Hexadienal0.001–0.003 mg/kg[2]
Solar-dried Tea2,4-Hexadienal4 mg/kg[2]
Animals Chicken2,4-Hexadienal0.2 mg/kg[2]
Fish2,4-Hexadienal0.03 mg/kg[2]
Lamb Fat2,4-Hexadienal>1 mg/kg[2]
Uncured Pork2,4-Decadienal0.69 ± 0.16 mg/kg[3]
Microorganisms Thalassiosira rotulaThis compoundDetected[1]
Saccharomyces cerevisiae2,4-DecadienalMetabolite[1]
Streptomyces2,4-DecadienalReported[1]

Note: Quantitative data for this compound is scarce in unprocessed natural sources. The table includes data for structurally related 2,4-dienals to provide context on typical concentration ranges.

Table 2: Usage Levels of (E,E)-2,4-Octadienal as a Flavoring Ingredient in Various Food Categories

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)Reference(s)
Dairy products0.01-[4]
Edible ices0.31.0[4]
Confectionery5.510.0[4]
Bakery wares0.52.0[4]
Meat products0.52.0[4]
Soups, sauces, etc.0.52.0[4]
Non-alcoholic beverages0.253.0[4]
Ready-to-eat savories0.0511.0[4]

Biosynthesis of this compound

The primary route for the biosynthesis of this compound is the enzymatic oxidation of linoleic acid, an 18-carbon omega-6 fatty acid. This pathway involves the sequential action of two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL).

The Lipoxygenase (LOX) - Hydroperoxide Lyase (HPL) Pathway
  • Lipoxygenase (LOX) Action: The process is initiated by a lipoxygenase enzyme, which catalyzes the dioxygenation of linoleic acid. Specifically, a 13-lipoxygenase introduces molecular oxygen at the C-13 position of linoleic acid, forming (13S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE). This reaction converts the non-conjugated double bonds of linoleic acid into a conjugated diene system within the hydroperoxide product.

  • Hydroperoxide Lyase (HPL) Action: The newly formed 13-HPODE is then cleaved by a hydroperoxide lyase. This enzyme catalyzes the cleavage of the C-C bond between C-12 and C-13. This cleavage results in the formation of two fragments: a C6 volatile aldehyde, hexanal, and a C12 oxo-acid, 12-oxo-(9Z)-dodecenoic acid.

While the direct formation of an eight-carbon aldehyde like this compound from this specific cleavage is not the primary outcome, variations in the initial polyunsaturated fatty acid substrate or the action of different lipoxygenase and hydroperoxide lyase isoforms can lead to the formation of different chain-length aldehydes. For instance, the oxidation of other fatty acids or alternative cleavage of hydroperoxides could potentially yield an eight-carbon aldehyde. Further research is needed to fully elucidate the specific enzymatic machinery responsible for the direct biosynthesis of this compound. It is also plausible that this compound can be formed through secondary, non-enzymatic degradation of the initial aldehyde products.

Biosynthesis_of_Aldehydes sub Linoleic Acid lox 13-Lipoxygenase (LOX) sub->lox o2 O₂ o2->lox hpode (13S)-Hydroperoxy-9Z,11E- octadecadienoic acid (13-HPODE) lox->hpode Dioxygenation hpl Hydroperoxide Lyase (HPL) hpode->hpl hexanal Hexanal (C6) hpl->hexanal Cleavage oxo_acid 12-oxo-(9Z)-dodecenoic acid (C12) hpl->oxo_acid Cleavage other_fa Other PUFAs other_lox Other LOX isoforms other_fa->other_lox other_hpo Other Hydroperoxides other_lox->other_hpo other_hpl Other HPL isoforms other_hpo->other_hpl octadienal This compound (C8) other_hpl->octadienal Possible Route

Biosynthetic pathway of aldehydes from linoleic acid.

Experimental Protocols

The study of this compound requires robust analytical methods for its quantification and experimental procedures to investigate its biosynthesis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of this compound in a food matrix. Optimization will be required for specific sample types.

Objective: To extract and quantify this compound from a food sample.

Materials:

  • Homogenizer

  • Headspace vials (20 mL) with PTFE/silicone septa

  • Solid-phase microextraction (SPME) device with a suitable fiber (e.g., DVB/CAR/PDMS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Internal standard (e.g., 2-methyl-3-heptanone or a deuterated analog of this compound)

  • Sodium chloride (NaCl)

  • Deionized water

Procedure:

  • Sample Preparation:

    • Homogenize the food sample to a uniform consistency.

    • Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

    • Add a known amount of the internal standard.

    • Add 5 mL of a saturated NaCl solution to enhance the volatility of the analytes.

    • Immediately seal the vial with a screw cap containing a PTFE/silicone septum.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Incubate the vial at a controlled temperature (e.g., 60 °C) for a set time (e.g., 30 minutes) to allow for equilibration of the volatiles in the headspace.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot inlet of the GC.

    • Separate the compounds on a suitable capillary column (e.g., DB-WAX or HP-5MS).

    • Use a temperature program to elute the compounds based on their boiling points and polarity.

    • The mass spectrometer should be operated in electron ionization (EI) mode, and data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Quantification:

    • Identify this compound based on its retention time and mass spectrum by comparison with an authentic standard.

    • Quantify the concentration of this compound using a calibration curve prepared with standard solutions and the internal standard.

GCMS_Workflow start Start: Food Sample homogenize Homogenization start->homogenize hs_vial Transfer to Headspace Vial + Internal Standard + Saturated NaCl homogenize->hs_vial spme HS-SPME (Incubation & Adsorption) hs_vial->spme gcms GC-MS Analysis (Desorption, Separation, Detection) spme->gcms data_analysis Data Analysis (Identification & Quantification) gcms->data_analysis end End: Concentration of This compound data_analysis->end Isotope_Labeling_Workflow start Start: Biological System labeling Introduce ¹³C-Labeled Linoleic Acid start->labeling incubation Incubation labeling->incubation extraction Extraction of Volatiles incubation->extraction ms_analysis GC-MS or LC-MS Analysis extraction->ms_analysis data_analysis Analyze Mass Spectra for Isotope Incorporation ms_analysis->data_analysis end End: Confirmation of Biosynthetic Pathway data_analysis->end

References

2,4-Octadienal role in food chemistry and flavor development

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of 2,4-Octadienal in Food Chemistry and Flavor Development

Introduction to this compound

(2E,4E)-2,4-Octadienal is an organic compound classified as a medium-chain aldehyde and a fatty aldehyde.[1][2] With the chemical formula C₈H₁₂O, this α,β-unsaturated aldehyde is a key volatile compound that plays a significant role in the flavor profile of a wide variety of food products.[3] Its presence is often a result of the oxidative degradation of polyunsaturated fatty acids (PUFAs), particularly linoleic acid.[4][5] Consequently, it is found in numerous foods, including those that are processed, fried, or stored, as well as in some fresh products.[3][6] The flavor profile of this compound is complex, contributing both desirable "fried" and "fatty" notes while also being an indicator of lipid oxidation, which can lead to off-flavors.[3][4] This guide provides a comprehensive overview of the formation, sensory characteristics, analytical methodologies, and overall role of this compound in food chemistry.

Formation Pathways of this compound

The primary route for the formation of this compound in food is through the autoxidation of linoleic acid, an omega-6 fatty acid abundant in many vegetable oils and animal fats.[7][8] This process is a free-radical chain reaction initiated by factors such as heat, light, and the presence of metal ions. The key steps involve the formation of unstable hydroperoxides, which then decompose into a variety of smaller, volatile compounds, including this compound.[5][7]

The process begins with the abstraction of a hydrogen atom from the linoleic acid molecule, forming a lipid radical. This radical reacts with molecular oxygen to create a lipid peroxyl radical, which then abstracts a hydrogen from another lipid molecule to form a lipid hydroperoxide and another lipid radical, thus propagating the chain reaction.[8] The subsequent breakdown of these hydroperoxides leads to the formation of various aldehydes, including this compound.[5]

cluster_0 Lipid Oxidation Cascade PUFA Polyunsaturated Fatty Acid (e.g., Linoleic Acid) Initiation Initiation (Heat, Light, Metal Ions) PUFA->Initiation Lipid_Radical Lipid Radical Initiation->Lipid_Radical Oxygen + O2 Lipid_Radical->Oxygen Peroxyl_Radical Lipid Peroxyl Radical Oxygen->Peroxyl_Radical Propagation Propagation (H abstraction) Peroxyl_Radical->Propagation Hydroperoxide Lipid Hydroperoxide Propagation->Hydroperoxide Decomposition Decomposition Hydroperoxide->Decomposition Octadienal This compound & Other Volatiles Decomposition->Octadienal

Figure 1: Formation of this compound via lipid oxidation.

Sensory Characteristics and Flavor Profile

This compound is recognized for its potent and complex aroma profile. It is primarily used as a flavoring agent in the food industry to impart or enhance specific taste and smell characteristics.[3] Its sensory attributes can be desirable in certain contexts, such as in fried or roasted foods, but can also be associated with stale or rancid off-flavors when present in other products.[3][6]

Table 1: Sensory Profile of this compound

CategoryFlavor/Aroma Descriptors
Primary Notes Fatty, Green, Fruity, Citrus[3][9][10]
Secondary Notes Waxy, Cucumber, Melon, Pear, Tallow[1][10][11]
Associated Food Characters Fried, Nutty, Roasted, Chicken Fat[3][9]

Note: The perceived flavor can vary significantly with concentration.

Occurrence in Food Products

As a product of lipid oxidation, this compound has been detected in a wide range of food items. Its presence is particularly notable in foods rich in polyunsaturated fats that have undergone processing, heating, or extended storage.[2][4]

Table 2: Occurrence of this compound in Various Foods

Food CategorySpecific Examples
Processed & Fried Foods Fried chicken, french fries, potato chips, various snacks[3][6]
Fats and Oils Heated vegetable oils (e.g., sunflower, corn), rancid butter[4][12]
Meat and Fish Cooked chicken, staling fried fish[6][9]
Beverages Red tea, black tea, roasted coffee[1][4]
Fruits and Vegetables Evergreen blackberries, tomatoes, peas, asparagus[2][7]
Dairy and Grains Milk products, wheat bread[2][7]
Nuts and Cocoa Roasted peanuts, cocoa products[1][7]

Note: The concentration of this compound in these foods can vary widely depending on factors like processing conditions, storage time, and temperature.

Analytical Methodologies

Accurate quantification of this compound in complex food matrices is essential for quality control and flavor research. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed for this purpose.[13] Due to the volatility of this compound and the complexity of food matrices, sample preparation is a critical step. Headspace solid-phase microextraction (HS-SPME) is a common technique for extracting volatile compounds prior to GC-MS analysis.[13] For HPLC analysis, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is often necessary to improve stability and detection.[13]

Experimental Protocol: GC-MS Analysis of this compound using HS-SPME

This protocol is a generalized procedure for the analysis of this compound in an oil sample.

  • Sample Preparation (HS-SPME):

    • Accurately weigh approximately 0.2 g of the oil sample into a 20 mL headspace vial.

    • Add a suitable internal standard (e.g., cyclohexanone) to the vial.

    • Seal the vial and place it in an autosampler for equilibration at 60°C for 15 minutes.

    • Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 40 minutes at 60°C to adsorb the volatile compounds.[13]

  • GC-MS Instrumentation and Conditions:

    • Injector: Desorb the SPME fiber in the GC inlet in splitless mode for 5 minutes at 250°C.[13]

    • Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.[13]

    • Column: A polar capillary column, such as a DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the volatile compounds.[13]

    • Oven Temperature Program:

      • Initial temperature at 40°C, hold for 3 minutes.

      • Ramp up to 125°C at a rate of 8°C/min.

      • Ramp up to 165°C at a rate of 3°C/min.

      • Ramp up to 230°C at a rate of 10°C/min and hold for 2 minutes.[13]

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

      • Scan Range: m/z 50-550.[13]

      • Temperatures: Ion source at 230°C, transfer line at 250°C, and quadrupole at 150°C.[13]

  • Data Analysis:

    • Identify the this compound peak based on its retention time and by comparing its mass spectrum to a reference standard or a spectral library.

    • Quantify the concentration of this compound using the internal standard method.

cluster_1 Analytical Workflow for this compound Sample Food Sample (e.g., Edible Oil) Extraction Volatile Extraction (e.g., HS-SPME) Sample->Extraction GC Gas Chromatography (Separation) Extraction->GC Injection MS Mass Spectrometry (Detection & Identification) GC->MS Analysis Data Analysis (Quantification) MS->Analysis

Figure 2: A generalized workflow for GC-MS analysis.

Role in Flavor and Off-Flavor Development

The role of this compound in food is multifaceted. In freshly fried or cooked foods, it contributes to the desirable savory and fatty aroma profile.[3][9] However, during the storage of food, particularly items containing fats and oils, the continuous process of lipid oxidation can lead to an increase in the concentration of this compound and other aldehydes.[4] When the concentration of these compounds surpasses a certain threshold, they contribute to undesirable "stale," "rancid," or "warmed-over" flavors.[11] For instance, the degradation of 2,4-alkadienals is a key factor in the development of staling flavors in fried chicken and fish during storage.[6] Therefore, monitoring the levels of this compound can serve as an important indicator of the flavor quality and shelf-life of certain food products.[12]

Conclusion

This compound is a potent and impactful flavor compound in food chemistry. Its formation is intrinsically linked to lipid oxidation, positioning it as a key contributor to both the desirable aromas of freshly cooked fatty foods and the undesirable off-flavors associated with staleness and rancidity. A thorough understanding of its formation pathways, sensory characteristics, and the analytical methods for its detection is crucial for food scientists and researchers in the fields of flavor chemistry, food quality control, and the development of new food products. The ability to control the formation of this compound is essential for optimizing the flavor profile and extending the shelf-life of a wide array of food items.

References

Toxicological Profile and Safety Evaluation of 2,4-Octadienal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Octadienal is an alpha,beta-unsaturated aldehyde that occurs naturally in a variety of foods and is also used as a flavoring agent. As a reactive aldehyde, its toxicological profile is of interest to ensure its safe use. This technical guide provides a comprehensive overview of the toxicological studies and safety evaluation of this compound, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms of its biological effects.

Acute Toxicity

The acute oral toxicity of this compound is considered to be low. A study on a closely related compound, RC9927 (a mixture containing this compound), found the acute oral median lethal dose (LD50) in rats to be greater than 5000 mg/kg body weight.[1] In this study, no mortality or signs of toxicity were observed at this dose level.[1]

Table 1: Acute Oral Toxicity of a this compound-containing Mixture

Test SubstanceSpeciesRoute of AdministrationLD50 (mg/kg bw)ClassificationReference
RC9927RatOral> 5000Low oral toxicity[1]

Genotoxicity

The genotoxic potential of this compound has been assessed using data from a close structural analog, 2,4-decadienal. These studies indicate that 2,4-decadienal is not genotoxic.

Ames Test (Bacterial Reverse Mutation Assay)

2,4-Decadienal was not mutagenic in several strains of Salmonella typhimurium (TA98, TA100, TA1535, and TA1537) with or without metabolic activation (S9 mix).[2]

In Vivo Micronucleus Assay

In an in vivo micronucleus study, male Han Wistar rats were administered 2,4-decadienal via intraperitoneal injection (25, 50, or 100 mg/kg bw) or oral gavage (350, 700, or 1400 mg/kg bw). No induction of micronuclei was observed in bone marrow polychromatic erythrocytes or peripheral blood reticulocytes in either study.[3] Although the target tissue was exposed to toxic levels of 2,4-decadienal, as indicated by a dose-dependent decrease in the percentage of peripheral blood reticulocytes, no genotoxic effects were seen.[3]

Table 2: Genotoxicity Studies on 2,4-Decadienal

AssayTest SystemDoses/ConcentrationsResultsReference
Ames TestS. typhimurium strains TA98, TA100, TA1535, TA1537 (with and without S9)Not specifiedNegative[2]
In Vivo MicronucleusMale Han Wistar RatsIP: 25, 50, 100 mg/kg bw; Gavage: 350, 700, 1400 mg/kg bwNegative[3]

Cytotoxicity

Table 3: Cytotoxicity of Structurally Related α,β-Unsaturated Aldehydes

CompoundCell LineIC50 (µM)Reference
4-hydroxy-trans-2-nonenal (4-HNE)Clone 9 (rat hepatoma)6.3 ± 0.7[4]
trans-2-hexenal (t-2-HE)Clone 9 (rat hepatoma)16.0 ± 0.7[4]
Acrolein (2-PE)Clone 9 (rat hepatoma)2.2 ± 0.4[4]
2,4-DecadienalHuman endothelial cells9 (LC50)[5]

Repeated Dose Toxicity

A 3-month oral toxicity study in F344/N rats and B6C3F1 mice was conducted on 2,4-decadienal. The no-observed-adverse-effect level (NOAEL) was determined to be 100 mg/kg body weight in both species.[2] At higher doses, decreased body weights and an increased incidence of forestomach lesions were observed.[2]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is performed to assess the mutagenic potential of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.

cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis TA_strains S. typhimurium strains (e.g., TA98, TA100) Plate_incorporation Plate Incorporation: Bacteria + Test Compound + Top Agar (+/- S9) TA_strains->Plate_incorporation Test_compound This compound (in a suitable solvent) Test_compound->Plate_incorporation S9_mix S9 Mix (for metabolic activation) S9_mix->Plate_incorporation Incubation Incubate at 37°C for 48-72 hours Plate_incorporation->Incubation Colony_counting Count Revertant Colonies Incubation->Colony_counting Analysis Compare to Controls (Solvent and Positive) Colony_counting->Analysis

Ames Test Workflow
In Vivo Micronucleus Assay

The in vivo micronucleus assay is used to detect the formation of micronuclei in polychromatic erythrocytes, which indicates chromosomal damage.

cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Animals Rodents (e.g., Rats) Dosing_regimen Administer this compound (e.g., oral gavage) at multiple dose levels Animals->Dosing_regimen Collection Collect Bone Marrow or Peripheral Blood at specified time points Dosing_regimen->Collection Slide_prep Prepare and Stain Slides Collection->Slide_prep Microscopy Score Micronucleated Polychromatic Erythrocytes Slide_prep->Microscopy Evaluation Compare to Control Groups Microscopy->Evaluation

In Vivo Micronucleus Assay Workflow

Mechanism of Toxicity: Metabolic and Signaling Pathways

The toxicity of this compound, like other α,β-unsaturated aldehydes, is primarily attributed to its electrophilic nature, which allows it to react with cellular nucleophiles such as glutathione (GSH), proteins, and DNA.

Metabolic Pathway

The primary detoxification pathway for this compound involves conjugation with glutathione, a reaction that can occur spontaneously but is also catalyzed by Glutathione S-Transferases (GSTs). The resulting glutathione conjugate can then be further metabolized. A key subsequent step is the reduction of the aldehyde group to an alcohol, a reaction catalyzed by Aldo-Keto Reductases (AKRs).

cluster_pathway Metabolic Pathway of this compound 2_4_Octadienal This compound GSH_Adduct Glutathione Adduct (Michael Addition) 2_4_Octadienal->GSH_Adduct GSH (GSTs) Reduced_Adduct Reduced Glutathione Adduct (Alcohol) GSH_Adduct->Reduced_Adduct NADPH (AKRs) Excretion Further Metabolism and Excretion Reduced_Adduct->Excretion

Metabolic Detoxification of this compound
Signaling Pathways

Exposure to α,β-unsaturated aldehydes can induce cellular stress, leading to the activation of key signaling pathways involved in the cellular defense response.

Nrf2 Signaling Pathway: These aldehydes can react with cysteine residues on Keap1, a repressor of the transcription factor Nrf2. This leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE). This, in turn, upregulates the expression of a battery of cytoprotective genes, including those encoding for antioxidant enzymes and phase II detoxification enzymes like GSTs.

cluster_nrf2 Nrf2 Signaling Pathway Activation cluster_nucleus Aldehyde This compound Keap1_Nrf2 Keap1-Nrf2 Complex Aldehyde->Keap1_Nrf2 Reacts with Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Genes Cytoprotective Gene Expression ARE->Genes Upregulation Nrf2_nuc Nrf2 ARE_binding Binds to ARE

Activation of the Nrf2 Pathway by this compound

MAP Kinase (MAPK) Signaling Pathways: Cellular stress induced by α,β-unsaturated aldehydes can also activate various MAP kinase cascades, including the c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK) pathways. These pathways are involved in regulating a wide range of cellular processes, including inflammation, apoptosis, and cell survival. The specific outcome of MAPK activation can depend on the cell type, the nature of the stressor, and the duration of the signal.

cluster_mapk MAP Kinase Signaling Activation Aldehyde This compound (Cellular Stress) MAPKKK MAPKKK Aldehyde->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (JNK, p38, ERK) MAPKK->MAPK Phosphorylates Response Cellular Response (Inflammation, Apoptosis, etc.) MAPK->Response Regulates

General MAP Kinase Activation by this compound

Conclusion

Based on the available toxicological data, primarily from studies on close structural analogs, this compound exhibits low acute oral toxicity and is not considered to be genotoxic. Its primary mode of detoxification involves conjugation with glutathione, a process that can be overwhelmed at high concentrations, leading to cellular stress and cytotoxicity. The activation of the Nrf2 and MAPK signaling pathways represents key cellular responses to exposure to this compound and other α,β-unsaturated aldehydes. For its use as a flavoring agent, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is no safety concern at current levels of intake. Further research to determine specific cytotoxicity values (IC50) for this compound in relevant human cell lines would provide a more complete toxicological profile.

References

2,4-Octadienal as a Product of Lipid Peroxidation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid peroxidation, a critical process in cellular damage and signaling, generates a diverse array of reactive aldehydes. Among these, 2,4-octadienal, a lesser-studied α,β-unsaturated aldehyde, is emerging as a significant biomarker and bioactive molecule. This technical guide provides a comprehensive overview of this compound, focusing on its formation from the peroxidation of polyunsaturated fatty acids, its physicochemical properties, and its biological significance. Detailed experimental protocols for its quantification and the assessment of lipid peroxidation are presented, alongside a discussion of the signaling pathways it may influence. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate the role of this compound in health and disease.

Introduction

Lipid peroxidation is a complex chain reaction initiated by the attack of reactive oxygen species (ROS) on polyunsaturated fatty acids (PUFAs) within cellular membranes. This process leads to the generation of a variety of secondary products, including a range of aldehydes. While compounds such as 4-hydroxy-2-nonenal (4-HNE) and malondialdehyde (MDA) have been extensively studied, other aldehydes like this compound are also formed and may play crucial roles in cellular pathophysiology.

This compound is an eight-carbon α,β-unsaturated aldehyde that can be produced from the peroxidation of ω-3 and ω-6 PUFAs. Its conjugated diene structure makes it a reactive electrophile capable of modifying cellular macromolecules, including proteins and DNA, thereby potentially disrupting cellular function. Understanding the formation, reactivity, and biological consequences of this compound is essential for elucidating its role in various pathological conditions associated with oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and cancer.

Formation and Chemical Properties of this compound

Formation from Lipid Peroxidation

The formation of this compound is a multi-step process that begins with the abstraction of a hydrogen atom from a PUFA, such as linolenic acid (an ω-3 fatty acid), by a free radical. This initiates a cascade of reactions leading to the formation of lipid hydroperoxides, which are unstable and can decompose to form various aldehydes.

The general pathway for the formation of 2,4-alkadienals from polyunsaturated fatty acids is depicted below.

G Formation of this compound from PUFA Peroxidation PUFA Polyunsaturated Fatty Acid (e.g., Linolenic Acid) Lipid_Radical Lipid Radical PUFA->Lipid_Radical Initiation (H abstraction) Lipid_Peroxyl_Radical Lipid Peroxyl Radical Lipid_Radical->Lipid_Peroxyl_Radical Propagation (+O2) Lipid_Hydroperoxide Lipid Hydroperoxide Lipid_Peroxyl_Radical->Lipid_Hydroperoxide Propagation Alkoxyl_Radical Alkoxyl Radical Lipid_Hydroperoxide->Alkoxyl_Radical Decomposition Octadienal This compound Alkoxyl_Radical->Octadienal β-scission G Plausible Signaling Pathway Modulated by this compound Octadienal This compound Keap1 Keap1 Octadienal->Keap1 Adduct formation Nrf2 Nrf2 Keap1->Nrf2 Inhibition of Nrf2 degradation ARE ARE Nrf2->ARE Translocation to nucleus and binding Antioxidant_Enzymes Antioxidant Response Enzymes (e.g., HO-1, GCLC) ARE->Antioxidant_Enzymes Gene transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Increased synthesis G Workflow for In Vitro Lipid Peroxidation Assay Prepare_Emulsion Prepare Linoleic Acid Emulsion Induce_Peroxidation Induce Peroxidation with AAPH Prepare_Emulsion->Induce_Peroxidation Incubate Incubate at 37°C Induce_Peroxidation->Incubate Take_Aliquots Take Aliquots at Time Points Incubate->Take_Aliquots TBARS_Assay Perform TBARS Assay Take_Aliquots->TBARS_Assay Measure_Absorbance Measure Absorbance at 532 nm TBARS_Assay->Measure_Absorbance Quantify Quantify MDA Equivalents Measure_Absorbance->Quantify

Formation of 2,4-Octadienal from Polyunsaturated Fatty Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Octadienal, a volatile unsaturated aldehyde, is a significant product of the oxidative degradation of polyunsaturated fatty acids (PUFAs), particularly linoleic acid. Its presence is a key factor in the aroma profile of many food products and also serves as a marker for lipid peroxidation in biological systems, implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the formation of this compound from PUFAs, detailing the enzymatic and non-enzymatic pathways, key intermediates, and relevant experimental methodologies. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key analytical techniques. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying mechanisms.

Introduction

Polyunsaturated fatty acids are essential components of cellular membranes and precursors to a vast array of signaling molecules. However, their susceptibility to oxidation leads to the formation of a complex mixture of reactive aldehydes, including this compound. This C8 aldehyde is primarily derived from the oxidation of linoleic acid, an abundant omega-6 fatty acid. The formation of this compound can occur through two principal routes: enzymatic pathways mediated by lipoxygenases and non-enzymatic pathways driven by autoxidation or thermal degradation. Understanding these pathways is crucial for controlling flavor development in the food industry and for elucidating the mechanisms of oxidative stress-related cellular damage in biomedical research.

Pathways of this compound Formation

The generation of this compound from linoleic acid involves the formation of specific hydroperoxide intermediates, which then undergo cleavage to yield the aldehyde.

Enzymatic Pathway via Lipoxygenase (LOX)

The enzymatic formation of this compound is a multi-step process initiated by lipoxygenase (LOX), a class of non-heme iron-containing enzymes.[1] Different LOX isoforms exhibit regio- and stereospecificity, leading to various hydroperoxide isomers.[2]

  • Hydroperoxidation of Linoleic Acid: Lipoxygenases catalyze the dioxygenation of linoleic acid to form hydroperoxyoctadecadienoic acids (HPODEs). The two primary isomers formed are 9-hydroperoxy-(10E,12Z)-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-(9Z,11E)-octadecadienoic acid (13-HPODE).[3] The specific isomer produced depends on the particular lipoxygenase isoform and reaction conditions such as pH.[4] For instance, soybean lipoxygenase-1 can produce both 9-HPODE and 13-HPODE, with the ratio being pH-dependent.[4]

  • Cleavage by Hydroperoxide Lyase (HPL): The generated hydroperoxides are then cleaved by the enzyme hydroperoxide lyase (HPL), which belongs to the cytochrome P450 family (CYP74).[5] Specifically, the cleavage of 13-HPODE by a 13-hydroperoxide lyase can lead to the formation of hexanal and 12-oxo-dodec-9(Z)-enoic acid. While not directly producing an 8-carbon aldehyde, the subsequent breakdown of other intermediates can contribute to the volatile profile. The formation of C8 aldehydes like this compound is more directly linked to the degradation of other hydroperoxide isomers or through different cleavage mechanisms.

dot

Enzymatic_Pathway cluster_0 Linoleic Acid Oxidation Linoleic_Acid Linoleic Acid HPODEs 9-HPODE / 13-HPODE Linoleic_Acid->HPODEs Lipoxygenase (LOX) + O2 Aldehydes Aldehyde Products HPODEs->Aldehydes Hydroperoxide Lyase (HPL) Octadienal This compound Aldehydes->Octadienal Further Reactions Non_Enzymatic_Pathway cluster_1 Autoxidation & Thermal Degradation PUFA Polyunsaturated Fatty Acid (e.g., Linoleic Acid) Initiation Initiation (Heat, Light, Metal Ions) Radical Lipid Radical (L•) Initiation->Radical H• abstraction Peroxyl_Radical Peroxyl Radical (LOO•) Radical->Peroxyl_Radical + O2 Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Hydroperoxide + LH Decomposition Decomposition Products (Aldehydes, Ketones, etc.) Hydroperoxide->Decomposition Cleavage Octadienal This compound Decomposition->Octadienal GCMS_Workflow cluster_2 GC-MS Analysis Workflow Sample Oxidized Lipid Sample SPME Headspace SPME Sample->SPME Volatile Extraction GC Gas Chromatography (Separation) SPME->GC Injection & Desorption MS Mass Spectrometry (Detection & Identification) GC->MS Elution Data Data Analysis (Quantification) MS->Data Mass Spectra & Retention Times

References

An In-depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 2,4-Octadienal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Octadienal, a reactive α,β-unsaturated aldehyde, is of significant interest in the fields of toxicology, drug development, and food chemistry due to the high electrophilicity of its aldehyde group and conjugated system. This document provides a comprehensive technical overview of the chemical reactivity of the aldehyde moiety in this compound. It details the primary reaction mechanisms, including Michael addition and Schiff base formation, which are central to its interactions with biological macromolecules. This guide presents available quantitative data on the reactivity of this compound and related compounds, outlines detailed experimental protocols for studying these reactions, and visualizes the key signaling pathways affected by this class of aldehydes.

Introduction

This compound is an organic compound with the formula C₈H₁₂O. It is a dienal, meaning it possesses two carbon-carbon double bonds and an aldehyde functional group. The conjugated system of double bonds in conjunction with the carbonyl group renders the molecule highly reactive towards nucleophiles. This reactivity is the basis for its biological effects, which are often mediated by the covalent modification of proteins and other biomolecules. Understanding the chemical behavior of the aldehyde group in this compound is crucial for assessing its toxicological profile and for harnessing its reactivity in therapeutic applications.

Chemical Reactivity of the Aldehyde Group

The aldehyde group in this compound is susceptible to nucleophilic attack. Due to the conjugated system, nucleophiles can attack at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition). The nature of the nucleophile and the reaction conditions determine the regioselectivity of the attack.

Michael Addition (1,4-Conjugate Addition)

Soft nucleophiles, such as thiols (e.g., cysteine residues in proteins and glutathione), preferentially attack the β-carbon of the α,β-unsaturated system in a Michael addition reaction.[1] This reaction is highly relevant in biological systems as it leads to the formation of stable covalent adducts with proteins, thereby altering their structure and function.

Schiff Base Formation

Primary amines, such as the ε-amino group of lysine residues in proteins, can react with the carbonyl carbon of the aldehyde to form a Schiff base (an imine). This reaction is a nucleophilic addition to the carbonyl group followed by dehydration. While the initial adduct (a carbinolamine) is often unstable, the resulting Schiff base can be stabilized through various mechanisms, including rearrangement or further reactions.

Quantitative Data on Reactivity

Obtaining precise kinetic and thermodynamic data for the reactions of this compound is often challenging. The following tables summarize available quantitative data for this compound and closely related α,β-unsaturated aldehydes to provide a comparative understanding of their reactivity.

Table 1: Michael Addition Reaction Rate Constants

α,β-Unsaturated AldehydeNucleophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
2,4-Decadienal *CysteineNot explicitly quantified, but adduct formation observedpH 7.4, 37°C
AcroleinN-Ac-Cys>250-fold higher than dimethylfumarateNot specified
CrotonaldehydeN-Ac-CysVariedNot specified
DimethylfumarateN-Ac-CysBaselineNot specified

*Note: Data for 2,4-Decadienal, a close analog of this compound, is included due to the scarcity of data for this compound itself. The formation of Michael adducts was confirmed via mass spectrometry.[2] The relative reactivity of other α,β-unsaturated carbonyl compounds with N-acetyl-cysteine (N-Ac-Cys) is provided for context.[2]

Table 2: Cytotoxicity of 2,4-Dienals and Related Aldehydes

CompoundCell LineEC₅₀ (µM)
2,4-Decadienal *Human endothelial cells9
trans-cinnamaldehyde HeLa>100 µg/ml
Carvacrol HeLa~100 µg/ml
Eugenol HeLa>400 µg/ml

*Note: EC₅₀ value for 2,4-Decadienal is provided as a proxy for this compound.[3] Cytotoxicity data for other α,β-unsaturated aldehydes are included for comparison.[4]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the reactivity of the aldehyde group in this compound.

Kinetic Analysis of Michael Addition by UV-Vis Spectroscopy

This protocol allows for the determination of the second-order rate constant for the reaction of this compound with a thiol-containing compound like N-acetyl-cysteine (NAC).

  • Materials:

    • This compound

    • N-acetyl-cysteine (NAC)

    • Phosphate buffered saline (PBS), pH 7.4

    • UV-Vis Spectrophotometer

  • Procedure:

    • Prepare stock solutions of this compound and NAC in PBS.

    • In a quartz cuvette, mix a known concentration of NAC in PBS.

    • Initiate the reaction by adding a specific concentration of this compound to the cuvette and mix quickly.

    • Immediately begin monitoring the decrease in absorbance at the λmax of this compound (around 270 nm) over time.

    • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance decay to a single exponential function, assuming [NAC] >> [this compound].

    • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of NAC.

Analysis of Protein Adducts by Mass Spectrometry

This protocol outlines the identification of covalent adducts formed between this compound and a model protein (e.g., Bovine Serum Albumin, BSA).

  • Materials:

    • This compound

    • Bovine Serum Albumin (BSA)

    • Ammonium bicarbonate buffer, pH 8.0

    • Trypsin (proteomics grade)

    • Dithiothreitol (DTT)

    • Iodoacetamide (IAM)

    • Formic acid

    • Acetonitrile

    • LC-MS/MS system

  • Procedure:

    • Incubate BSA with an excess of this compound in ammonium bicarbonate buffer at 37°C for a defined period (e.g., 24 hours).

    • Reduce disulfide bonds with DTT and alkylate free thiols with IAM.

    • Digest the protein with trypsin overnight at 37°C.

    • Acidify the peptide mixture with formic acid.

    • Analyze the peptide mixture by LC-MS/MS.

    • Search the MS/MS data against the BSA sequence, including variable modifications on cysteine and lysine residues corresponding to the mass of the this compound adduct (Michael addition: +124.18 Da; Schiff base: +106.17 Da after dehydration).

Characterization of Reaction Products by NMR Spectroscopy

This protocol describes the use of NMR to characterize the products of the reaction between this compound and a model amino acid.

  • Materials:

    • This compound

    • N-acetyl-cysteine or N-acetyl-lysine

    • Deuterated solvent (e.g., D₂O or DMSO-d₆)

    • NMR spectrometer

  • Procedure:

    • Dissolve the amino acid derivative in the deuterated solvent in an NMR tube.

    • Acquire a ¹H NMR spectrum of the starting material.

    • Add a stoichiometric amount of this compound to the NMR tube.

    • Acquire a series of ¹H NMR spectra over time to monitor the reaction progress.

    • After the reaction is complete, acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra to fully characterize the structure of the product(s).

Signaling Pathways and Logical Relationships

The electrophilic nature of this compound allows it to modulate cellular signaling pathways, primarily through the modification of reactive cysteine residues on key regulatory proteins. One of the most well-characterized pathways affected by α,β-unsaturated aldehydes is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

Keap1_Nrf2_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_4_Octadienal 2_4_Octadienal Keap1_Nrf2 Keap1-Nrf2 Complex 2_4_Octadienal->Keap1_Nrf2 Michael Addition on Cys residues Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Nrf2 Nrf2 Keap1_mod->Nrf2 Release Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE Antioxidant Response Element Nrf2_n->ARE binds with sMaf sMaf sMaf Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Cellular Protection Cellular Protection Antioxidant_Genes->Cellular Protection

Caption: Keap1-Nrf2 signaling pathway activation by this compound.

Workflow for Identifying Protein Adducts:

Adduct_Workflow start Protein Sample incubation Incubate with This compound start->incubation digestion Proteolytic Digestion (e.g., Trypsin) incubation->digestion lcms LC-MS/MS Analysis digestion->lcms database Database Search (with variable modifications) lcms->database validation Manual Spectra Validation database->validation end Identified Adducts and Modification Sites validation->end

Caption: Experimental workflow for the identification of protein adducts.

Conclusion

The aldehyde group of this compound is a key determinant of its chemical and biological activity. Its susceptibility to Michael addition by soft nucleophiles and Schiff base formation with primary amines underlies its ability to form covalent adducts with proteins. This reactivity is a double-edged sword; it is the basis for its toxicity but also presents opportunities for the design of targeted covalent inhibitors in drug development. This guide has provided a summary of the core reactivity, available quantitative data, experimental protocols for further investigation, and a visualization of a key signaling pathway influenced by this reactive aldehyde. Further research to generate more specific kinetic and thermodynamic data for this compound is warranted to fully elucidate its biological implications.

References

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2,4-Octadienal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Octadienal is a reactive α,β-unsaturated aldehyde notable for its presence in various natural products and as a byproduct of lipid peroxidation. Its four distinct stereoisomers—(2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z)—exhibit unique chemical and physical properties, necessitating precise analytical methods for their differentiation and characterization. This technical guide provides a comprehensive overview of the spectroscopic techniques utilized for the elucidation of these isomers, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, comparative data tables, and workflow visualizations are presented to aid researchers in the unambiguous identification and characterization of this compound isomers.

Introduction to this compound Isomers

This compound (C₈H₁₂O) is a conjugated aldehyde with a molecular weight of approximately 124.18 g/mol .[1][2] The presence of two carbon-carbon double bonds at the 2 and 4 positions gives rise to four possible geometric isomers. The stereochemistry of these double bonds significantly influences the molecule's conformation and, consequently, its spectroscopic signature.

Figure 1: Geometric Isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the field on the deuterium signal of the solvent.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

    • Shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse.

    • Spectral Width: 0 - 12 ppm.

    • Acquisition Time: 2 - 4 seconds.

    • Relaxation Delay: 1 - 5 seconds.

    • Number of Scans: 16-64 scans.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single pulse.

    • Spectral Width: 0 - 220 ppm.

    • Acquisition Time: 1 - 2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Apply a baseline correction.

    • Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound Isomers (in CDCl₃)

Proton (2E,4E)-2,4-Octadienal (2E,4Z)-2,4-Octadienal (2Z,4E)-2,4-Octadienal (Predicted) (2Z,4Z)-2,4-Octadienal (Predicted)
H1 (CHO) ~9.5 ppm (d, J ≈ 8 Hz) ~9.6 ppm (d, J ≈ 8 Hz) ~10.2 ppm (d, J ≈ 8 Hz) ~10.3 ppm (d, J ≈ 8 Hz)
H2 ~6.1 ppm (dd, J ≈ 15, 8 Hz) ~6.2 ppm (dd, J ≈ 15, 8 Hz) ~5.9 ppm (t, J ≈ 8 Hz) ~6.0 ppm (t, J ≈ 8 Hz)
H3 ~7.1 ppm (dd, J ≈ 15, 10 Hz) ~6.8 ppm (t, J ≈ 11 Hz) ~7.5 ppm (dd, J ≈ 15, 11 Hz) ~6.4 ppm (t, J ≈ 11 Hz)
H4 ~6.3 ppm (dd, J ≈ 15, 10 Hz) ~7.3 ppm (dd, J ≈ 15, 11 Hz) ~6.0 ppm (t, J ≈ 11 Hz) ~7.2 ppm (dd, J ≈ 15, 11 Hz)
H5 ~6.1 ppm (dt, J ≈ 15, 7 Hz) ~5.6 ppm (dt, J ≈ 11, 7.5 Hz) ~6.2 ppm (dt, J ≈ 15, 7 Hz) ~5.7 ppm (dt, J ≈ 11, 7.5 Hz)
H6 (CH₂) ~2.2 ppm (q, J ≈ 7 Hz) ~2.3 ppm (q, J ≈ 7.5 Hz) ~2.2 ppm (q, J ≈ 7 Hz) ~2.4 ppm (q, J ≈ 7.5 Hz)
H7 (CH₂) ~1.5 ppm (sextet, J ≈ 7 Hz) ~1.5 ppm (sextet, J ≈ 7.5 Hz) ~1.5 ppm (sextet, J ≈ 7 Hz) ~1.5 ppm (sextet, J ≈ 7.5 Hz)

| H8 (CH₃) | ~0.9 ppm (t, J ≈ 7 Hz) | ~1.0 ppm (t, J ≈ 7.5 Hz) | ~0.9 ppm (t, J ≈ 7 Hz) | ~1.0 ppm (t, J ≈ 7.5 Hz) |

Note: Data for (2Z,4E) and (2Z,4Z) isomers are predicted based on established NMR principles and may vary from experimental values.

Table 2: ¹³C NMR Spectroscopic Data for this compound Isomers (in CDCl₃)

Carbon (2E,4E)-2,4-Octadienal (2E,4Z)-2,4-Octadienal (2Z,4E)-2,4-Octadienal (Predicted) (2Z,4Z)-2,4-Octadienal (Predicted)
C1 (CHO) ~193.5 ppm ~193.0 ppm ~192.8 ppm ~192.5 ppm
C2 ~130.0 ppm ~130.5 ppm ~131.0 ppm ~131.5 ppm
C3 ~152.0 ppm ~150.0 ppm ~151.0 ppm ~149.0 ppm
C4 ~128.0 ppm ~127.0 ppm ~127.5 ppm ~126.5 ppm
C5 ~145.0 ppm ~143.0 ppm ~144.0 ppm ~142.0 ppm
C6 ~35.0 ppm ~30.0 ppm ~35.5 ppm ~30.5 ppm
C7 ~22.0 ppm ~22.5 ppm ~22.0 ppm ~22.5 ppm

| C8 | ~13.5 ppm | ~14.0 ppm | ~13.5 ppm | ~14.0 ppm |

Note: Data for (2Z,4E) and (2Z,4Z) isomers are predicted based on established NMR principles and may vary from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Experimental Protocol

Attenuated Total Reflectance (ATR) or Neat Liquid Sample:

  • Instrument Setup: Perform a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Preparation:

    • ATR: Place one drop of the neat liquid sample directly onto the ATR crystal.

    • Neat Liquid: Place a drop of the liquid on a salt plate (e.g., NaCl or KBr) and cover with a second salt plate to form a thin film.[3]

  • Data Acquisition: Acquire the spectrum, typically in the range of 4000-650 cm⁻¹.

  • Data Processing: No significant processing is usually required, but baseline correction can be applied if necessary.

Data Presentation

Table 3: Characteristic IR Absorption Bands for this compound Isomers

Vibrational Mode Functional Group Expected Frequency (cm⁻¹) Notes
C-H stretch (alkenyl) =C-H 3100-3000
C-H stretch (alkane) -C-H 3000-2850
C-H stretch (aldehyde) (O=)C-H 2850 and 2750 (typically two weak bands) A band around 2750 cm⁻¹ is highly indicative of an aldehyde.
C=O stretch (conjugated) C=O 1705-1685 Conjugation lowers the frequency from a typical aldehyde (~1725 cm⁻¹).
C=C stretch (conjugated) C=C 1650-1600 Often appears as two distinct bands for the two double bonds.
C-H out-of-plane bend =C-H (trans) ~970 Strong, sharp band characteristic of a trans double bond.

| C-H out-of-plane bend | =C-H (cis) | ~700 | Broader, weaker band characteristic of a cis double bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the this compound isomer in a UV-grade solvent (e.g., ethanol or hexane) of a known concentration.

  • Instrument Setup:

    • Use a dual-beam spectrophotometer.

    • Fill a 1 cm path length quartz cuvette with the solvent to be used as a blank.

    • Calibrate the instrument with the blank.

  • Data Acquisition:

    • Replace the blank with the sample cuvette.

    • Scan the spectrum over a range of 200-400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).[4]

Data Presentation

Table 4: UV-Vis Spectroscopic Data for this compound Isomers

Isomer λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Notes
(2E,4E)-2,4-Octadienal ~270 >25,000 The all-trans isomer typically has the highest molar absorptivity.
(2E,4Z)-2,4-Octadienal ~270 Slightly lower than (E,E) Steric hindrance in the cis bond can slightly decrease ε.
(2Z,4E)-2,4-Octadienal ~270 Slightly lower than (E,E)

| (2Z,4Z)-2,4-Octadienal | ~270 | Lowest of the four isomers | Significant steric hindrance reduces the planarity of the conjugated system. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the this compound isomer in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Conditions:

    • Injector: Split/splitless injector, typically at 250 °C.

    • Column: A nonpolar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure separation of isomers and elution of the compound.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-200.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dilution Dilution in Volatile Solvent Injection Injection Dilution->Injection Inject Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Detection Detection Ionization->Detection Analysis Mass Spectrum Analysis Detection->Analysis Generate Spectrum

Figure 2: General workflow for GC-MS analysis of this compound isomers.
Data Presentation

The mass spectra of the this compound isomers are expected to be very similar due to the formation of common fragment ions upon electron ionization.

Table 5: Key Mass Fragments for this compound

m/z Proposed Fragment Fragmentation Pathway
124 [C₈H₁₂O]⁺ Molecular Ion (M⁺)
95 [M - CHO]⁺ Loss of the formyl radical
81 [C₆H₉]⁺ Further fragmentation
67 [C₅H₇]⁺ Common fragment for cyclic or conjugated systems
55 [C₄H₇]⁺

| 41 | [C₃H₅]⁺ | Allyl cation |

Conclusion

The comprehensive spectroscopic characterization of this compound isomers is achievable through the combined application of NMR, IR, UV-Vis, and Mass Spectrometry. ¹H and ¹³C NMR provide the most definitive data for stereoisomer differentiation, particularly through the analysis of coupling constants across the double bonds. IR spectroscopy confirms the presence of the α,β-unsaturated aldehyde functionality, with the out-of-plane bending region offering clues to the double bond geometry. UV-Vis spectroscopy is useful for confirming the extent of conjugation, with subtle differences in molar absorptivity between isomers. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns consistent with the overall structure. The data and protocols presented in this guide serve as a valuable resource for the accurate identification and analysis of these important molecules.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2,4-Octadienal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Octadienal, specifically the (2E,4E)-isomer, is a polyunsaturated aldehyde that arises from the oxidative degradation of polyunsaturated fatty acids. As a secondary product of lipid peroxidation, its presence and concentration are of significant interest in diverse fields. In the food industry, it is a key marker for lipid oxidation, contributing to the "waxy" or "fatty" off-flavors in processed foods. In biomedical research, it serves as a biomarker for oxidative stress, with elevated levels being associated with various pathological conditions. Accurate and reliable quantification of this reactive aldehyde is crucial but challenging due to its volatility and reactivity.

This document provides detailed application notes on the primary analytical techniques for this compound quantification, summarizes key performance data, and offers step-by-step experimental protocols for researchers, scientists, and drug development professionals. The most prevalent and robust methods for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which often involve a derivatization step to enhance stability and detection.[1][2]

Core Analytical Techniques

The choice of analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and desired throughput.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[2] For direct analysis of volatile aldehydes in a sample's headspace, Headspace Solid-Phase Microextraction (HS-SPME) is a common and effective sample preparation technique.[1][3] For analysis in complex biological matrices, derivatization is often necessary to improve analyte stability and volatility.[2][4]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a versatile and widely accessible technique. Since this compound lacks a strong chromophore for sensitive UV detection, a pre-column derivatization step is mandatory. The most common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable DNPH-hydrazone derivative that can be readily detected by a UV detector at approximately 360 nm.[5][6] This method is less sensitive than mass spectrometric methods but is cost-effective for routine analysis.[2]

Quantitative Data Presentation

The following tables summarize the performance characteristics of common analytical methods for the quantification of this compound and related aldehydes. The data is illustrative and should be empirically determined for specific applications.

Table 1: Performance of GC-MS Methods for Aldehyde Quantification

Analyte Derivatization Agent Method Linearity (r²) LOD LOQ Precision (%RSD) Accuracy/Recovery (%) Reference
2,4-Nonadienal PFBHA & Trimethylsilylation GC-NICI-MS 0.998 - 2.5 nmol/L Within-day: 4.4-6.1%, Between-day: 5.2-10.2% 99-104% [2]

| 2,4-Nonadienal | PFBHA | GC-MS | - | 0.01 ng/mL | - | - | - |[4] |

Table 2: Performance of HPLC-UV Methods for Aldehyde Quantification

Analyte Derivatization Agent Method Linearity (r²) LOD LOQ Accuracy/Recovery (%) Reference
2,4-Dichlorophenoxyacetic acid None HPLC-UV 0.9999 0.004 µg/L 0.01 µg/L 95.98-115% [7]

| Sulforaphane | 2-Naphthalenethiol (2-NT) | HPLC-UV | > 0.999 | 2.8 ng/mL | 9.1 ng/mL | Within ±10% of nominal |[8] |

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical workflows for the quantification of this compound using the described techniques.

cluster_sample Sample Handling cluster_analysis Analytical Strategy cluster_instrument Instrumentation cluster_data Data Processing Sample Sample Collection (e.g., Food, Plasma, Tissue) Preparation Sample Preparation (Homogenization, Extraction, Cleanup) Sample->Preparation Derivatization Derivatization (e.g., DNPH, PFBHA) Preparation->Derivatization If required NoDeriv Direct Analysis (e.g., HS-SPME) Preparation->NoDeriv Volatiles HPLC HPLC-UV Analysis Derivatization->HPLC GCMS GC-MS Analysis NoDeriv->GCMS Data Data Acquisition & Processing HPLC->Data GCMS->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: Generalized workflow for this compound quantification.

cluster_prep Sample Preparation cluster_spme HS-SPME Procedure cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample 1. Place Sample in Vial (e.g., 0.2g Edible Oil) IS 2. Add Internal Standard (e.g., Cyclohexanone) Sample->IS Seal 3. Seal Vial IS->Seal Equilibrate 4. Equilibrate Headspace (e.g., 60°C for 15 min) Seal->Equilibrate Expose 5. Expose SPME Fiber (e.g., DVB/CAR/PDMS for 40 min) Equilibrate->Expose Desorb 6. Thermal Desorption in GC Inlet (e.g., 250°C for 5 min) Expose->Desorb Separate 7. Chromatographic Separation (e.g., DB-WAX column) Desorb->Separate Detect 8. Mass Spectrometric Detection (EI, Scan Mode) Separate->Detect Identify 9. Identify Peak by RT & Mass Spectrum Detect->Identify Quantify 10. Quantify using Internal Standard Identify->Quantify

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Cleanup & Concentration cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Sample 1. Sample Extract in Solvent (e.g., Acetonitrile) DNPH 2. Add Acidified DNPH Reagent Sample->DNPH React 3. Incubate to Form Hydrazone (e.g., 40-60°C for 30-60 min) DNPH->React Extract 4. Extract DNPH-Hydrazone (e.g., Hexane or SPE) React->Extract Evap 5. Evaporate Solvent Extract->Evap Recon 6. Reconstitute in Mobile Phase Evap->Recon Inject 7. Inject onto HPLC System Recon->Inject Separate 8. Chromatographic Separation (C18 Reversed-Phase Column) Inject->Separate Detect 9. UV Detection (approx. 365 nm) Separate->Detect Identify 10. Identify Peak by Retention Time Detect->Identify Quantify 11. Quantify using Calibration Curve Identify->Quantify

Caption: Experimental workflow for DNPH-HPLC-UV analysis.

Experimental Protocols

Protocol 1: Quantification of this compound in Edible Oil by HS-SPME-GC-MS

This protocol is adapted from established methods for analyzing similar aldehydes in edible oils.[1]

1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS), e.g., cyclohexanone or a deuterated analog

  • Methanol (HPLC grade)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended.[1]

2. Sample Preparation

  • Weigh 0.2 ± 0.01 g of the oil sample directly into a 20 mL headspace vial.[1]

  • Add a known amount of internal standard (e.g., 10 µL of 500 µg/mL cyclohexanone in methanol).[1]

  • Immediately seal the vial with the cap and septum.

3. HS-SPME Procedure

  • Place the vial in a heating block or autosampler incubator.

  • Equilibrate the sample at 60 °C for 15 minutes to allow the volatiles to partition into the headspace.[1]

  • Expose the DVB/CAR/PDMS SPME fiber to the vial's headspace for 40 minutes at 60 °C to adsorb the analytes.[1]

4. GC-MS Analysis

  • Injector: Immediately after extraction, desorb the SPME fiber in the GC injector port. Use splitless mode at 250 °C for 5 minutes.[1]

  • Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.[1]

  • Column: A polar capillary column such as a DB-WAX or HP-INNOWAX is suitable.[5][9]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp 1: Increase to 165 °C at 3 °C/min.

    • Ramp 2: Increase to 230 °C at 10 °C/min, hold for 2 minutes.[1]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Scan Range: m/z 50-550.[1]

    • Temperatures: Ion source at 230 °C, transfer line at 250 °C.[1]

5. Data Analysis and Quantification

  • Identify the this compound peak based on its retention time and mass spectrum compared to a pure standard.

  • Quantify the analyte by creating a calibration curve of the peak area ratio of this compound to the internal standard versus concentration.[1]

Protocol 2: Quantification of this compound in Plasma by GC-MS with PFBHA Derivatization

This protocol uses O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) to create a stable oxime derivative suitable for GC-MS analysis. This method is adapted from protocols for similar aldehydes in biological samples.[4]

1. Materials and Reagents

  • This compound standard

  • PFBHA hydrochloride

  • Internal Standard (IS), e.g., d4-2,4-Decadienal

  • Acetonitrile, Hexane, Ethyl acetate (all HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous sodium sulfate

2. Sample Preparation and Derivatization

  • Thaw frozen plasma samples on ice.

  • In a glass vial, add 500 µL of plasma and 50 µL of the internal standard solution.[4]

  • Add 1 mL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.[4]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new glass tube.[4]

  • Add 100 µL of a freshly prepared 10 mg/mL PFBHA solution in PBS.[4]

  • Incubate the mixture at 60°C for 60 minutes to form the PFBHA-oxime derivative.[4]

  • Cool the sample to room temperature.

3. Extraction

  • Add 2 mL of hexane to the derivatized sample, vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes to separate the phases.[4]

  • Carefully transfer the upper organic (hexane) layer to a clean tube.[4]

  • Repeat the extraction once more and combine the organic layers.

  • Dry the combined extract over anhydrous sodium sulfate.[4]

  • Evaporate the solvent to a final volume of approximately 100 µL under a gentle stream of nitrogen.[4]

4. GC-MS Analysis

  • Injector: Inject 1-2 µL of the final extract in splitless mode.

  • Column: A non-polar or medium-polarity column like a DB-5MS is suitable for separating the PFBHA derivatives.

  • Oven Temperature Program: A typical program might start at 60-80°C and ramp up to 280-300°C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.

    • Acquisition Mode: Use Selected Ion Monitoring (SIM) to monitor characteristic ions of the this compound-PFBHA derivative and the internal standard for enhanced sensitivity and specificity.[4]

5. Data Analysis and Quantification

  • Identify the derivative peak by its retention time and characteristic ions.

  • Quantify using a calibration curve based on the peak area ratio of the analyte to the internal standard.

Protocol 3: General Quantification of this compound by HPLC-UV with DNPH Derivatization

This protocol describes the derivatization of this compound with DNPH for subsequent HPLC-UV analysis.[1][5]

1. Materials and Reagents

  • Sample extract containing this compound (e.g., in acetonitrile)

  • 2,4-dinitrophenylhydrazine (DNPH)

  • Strong acid (e.g., hydrochloric acid or sulfuric acid)

  • Acetonitrile and Water (HPLC grade)

  • Hexane or Solid-Phase Extraction (SPE) cartridges for cleanup

  • C18 reversed-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

2. Derivatization Procedure

  • Prepare a fresh DNPH reagent solution (e.g., 0.5-1 mg/mL) in acetonitrile containing a catalytic amount of strong acid.[1][5]

  • Mix a known volume of the sample extract with the DNPH solution.

  • Incubate the mixture to allow the derivatization reaction to complete (e.g., at 40-60 °C for 30-60 minutes).[1]

3. Sample Cleanup and Concentration

  • The resulting DNPH-hydrazone derivatives can be cleaned and concentrated.

  • Option A (Liquid-Liquid Extraction): Extract the derivatives from the reaction mixture using a non-polar solvent like hexane.[1]

  • Option B (Solid-Phase Extraction): Use an appropriate SPE cartridge (e.g., C18) to clean up the sample.

  • Evaporate the extraction solvent under a stream of nitrogen.

  • Reconstitute the dried residue in a known volume of the HPLC mobile phase.[1]

4. HPLC-UV Analysis

  • Column: C18 reversed-phase column.[5]

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile is common.[5]

  • Flow Rate: Typically 1.0 mL/min.[1]

  • Detection: Set the UV detector to the wavelength of maximum absorbance for the this compound-DNPH derivative, which is approximately 360-365 nm.[1][5]

  • Injection Volume: 10-20 µL.[1]

5. Data Analysis and Quantification

  • Identify the this compound-DNPH derivative peak based on its retention time compared to a derivatized standard.[1]

  • Construct a calibration curve by derivatizing known concentrations of this compound standard and plotting peak area versus concentration.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

References

Application Note and Protocol: Quantitative Analysis of 2,4-Octadienal in Biological Samples by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Octadienal is a reactive α,β-unsaturated aldehyde formed during the peroxidation of polyunsaturated fatty acids, particularly omega-6 fatty acids like linoleic acid. As a marker of oxidative stress, its quantification in biological matrices such as plasma, serum, and tissues is of significant interest in various fields of research, including drug development, toxicology, and disease biomarker discovery. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of volatile and semi-volatile compounds like this compound.

However, the direct analysis of aldehydes by GC-MS can be challenging due to their polarity and thermal instability. Derivatization is a crucial step to improve the chromatographic behavior and detection sensitivity of these compounds. This application note provides a detailed protocol for the quantitative analysis of this compound in biological samples using GC-MS with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) derivatization.

Principle

The carbonyl group of this compound reacts with PFBHA to form a stable and less polar oxime derivative. This derivatization enhances the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity during GC-MS analysis. The PFBHA derivative also introduces a pentafluorobenzyl group, which is highly electronegative and provides a strong signal in the mass spectrometer, further enhancing detection limits.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥95% purity)

  • Internal Standard (IS): d-labeled this compound or a suitable non-endogenous aldehyde

  • Derivatizing reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Solvents: Methanol, Hexane, Dichloromethane, Pyridine (all HPLC or GC grade)

  • Reagent Water (ultrapure)

  • Anhydrous sodium sulfate

  • 2 mL amber glass vials with PTFE-lined screw caps

  • 250 µL glass inserts for GC vials

Standard and Reagent Preparation
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve the desired concentration range for the calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Internal Standard Working Solution: Prepare a working solution of the internal standard in methanol at a concentration of 1 µg/mL.

  • PFBHA Derivatizing Solution (10 mg/mL): Dissolve 10 mg of PFBHA in 1 mL of reagent water or pyridine.

Sample Preparation

The following protocols are provided for plasma/serum and tissue samples.

Plasma/Serum Sample Preparation

  • Thawing and Aliquoting: Thaw frozen plasma or serum samples on ice. Pipette 200 µL of the sample into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard working solution (e.g., 10 µL of 1 µg/mL solution) to each sample.

  • Protein Precipitation: Add 800 µL of ice-cold methanol to precipitate proteins. Vortex vigorously for 1 minute.

  • Incubation: Incubate the samples on ice for 20 minutes.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Tissue Sample Preparation

  • Homogenization: Accurately weigh approximately 100 mg of frozen tissue and homogenize it in 1 mL of a suitable buffer or solvent mixture (e.g., chloroform:methanol, 2:1, v/v).

  • Lipid Extraction: Perform a liquid-liquid extraction (e.g., Folch or Bligh-Dyer method) to isolate the lipid fraction containing this compound.

  • Internal Standard Spiking: Add the internal standard to the lipid extract.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization Protocol (PFBHA Oximation)
  • Reaction: To the dried sample extract, add 50 µL of the PFBHA solution.

  • Incubation: Tightly cap the vial and heat at 65°C for 60 minutes.

  • Extraction: After cooling to room temperature, add 200 µL of hexane and 200 µL of ultrapure water. Vortex and centrifuge to separate the phases.

  • Collection: Transfer the upper hexane layer containing the PFBHA-oxime derivative of this compound to a GC vial insert for analysis.

GC-MS Analysis

The following GC-MS parameters are a starting point and may require optimization based on the specific instrument and column used.

ParameterCondition
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature250°C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature: 60°C, hold for 2 minutes. Ramp to 150°C at 10°C/min. Ramp to 280°C at 20°C/min, hold for 5 minutes.
Mass Spectrometer
Transfer Line Temperature280°C
Ion Source Temperature230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) for quantitative analysis. Full scan for qualitative analysis.
SIM IonsTo be determined by analyzing the mass spectrum of the this compound-PFBHA derivative standard. Select a quantifier and at least one qualifier ion.

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison.

Sample IDAnalyte Concentration (ng/mL or ng/g tissue)Internal Standard Recovery (%)RSD (%) (for replicate injections)
Control 1
Control 2
Treated 1
Treated 2

Visualization

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the GC-MS analysis of this compound.

experimental_workflow sample Biological Sample (Plasma, Tissue) prep Sample Preparation (Extraction, Protein Precipitation) sample->prep is_spike Internal Standard Spiking prep->is_spike derivatization PFBHA Derivatization is_spike->derivatization extraction Liquid-Liquid Extraction derivatization->extraction gcms GC-MS Analysis extraction->gcms data Data Analysis (Quantification) gcms->data

Caption: Workflow for GC-MS analysis of this compound.

Logical Relationship of Analytical Steps

This diagram outlines the logical progression and key considerations at each stage of the analytical method.

logical_relationship start Method Start sample_collection Sample Collection & Storage start->sample_collection analyte_extraction Analyte Extraction sample_collection->analyte_extraction derivatization_step Derivatization (PFBHA) analyte_extraction->derivatization_step gc_separation GC Separation derivatization_step->gc_separation ms_detection MS Detection (SIM Mode) gc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification end Final Report quantification->end

Caption: Logical steps in the this compound GC-MS method.

Conclusion

This application note provides a comprehensive and robust method for the quantitative analysis of this compound in biological samples using GC-MS with PFBHA derivatization. The detailed protocols for sample preparation and instrumental analysis, along with the structured data presentation and clear visual workflows, offer a valuable resource for researchers and scientists in various disciplines. This method can be readily adapted and validated for specific research needs, contributing to a better understanding of the role of lipid peroxidation and oxidative stress in health and disease.

Application Note: HPLC Methods for the Derivatization and Detection of 2,4-Octadienal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Octadienal is an unsaturated aldehyde formed during the lipid peroxidation of polyunsaturated fatty acids. Its quantification is crucial in the food industry for assessing the quality of edible oils and in biomedical research as a biomarker for oxidative stress. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose; however, this compound lacks a strong native chromophore for sensitive UV detection.[1][2]

Derivatization is a process that chemically modifies an analyte to enhance its analytical properties.[3][4][5] For aldehydes like this compound, pre-column derivatization transforms the molecule into a product with high UV absorbance or one that is amenable to mass spectrometry, thereby improving detection sensitivity and selectivity.[3][6] This document provides detailed protocols for two robust derivatization methods: reaction with 2,4-dinitrophenylhydrazine (DNPH) for UV detection and with Girard's Reagent T (GirT) for UV or mass spectrometry detection.

Method 1: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

Principle

2,4-Dinitrophenylhydrazine (DNPH) is a widely used derivatizing reagent for aldehydes and ketones.[7] It reacts with the carbonyl group of this compound in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is highly conjugated and exhibits strong absorbance in the UV-visible spectrum, typically around 360-365 nm, allowing for sensitive detection by HPLC-UV.[7][8] The reaction is specific to carbonyl compounds, providing selectivity for the analysis.

Experimental Protocol

A. Derivatization Procedure (Adapted from EPA Method 8315A and others[7][9])

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent like acetonitrile.

  • Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile containing a catalytic amount of strong acid (e.g., 2% phosphoric acid or hydrochloric acid).

  • Reaction: Mix the sample solution with an excess of the DNPH reagent solution. For example, combine 1 mL of the sample with 1 mL of the DNPH reagent in a sealed vial.

  • Incubation: Incubate the reaction mixture in a water bath. Optimal conditions can vary, but a typical incubation is 30 minutes at 60°C.[7] The reaction can also proceed to completion within 20-100 minutes at room temperature.[7]

  • Quenching/Dilution: After incubation, cool the mixture to room temperature. The sample can then be diluted with the mobile phase (e.g., acetonitrile/water) to the desired concentration for HPLC analysis.

  • Standard Preparation: Prepare calibration standards by derivatizing known concentrations of this compound using the same procedure.

B. HPLC-UV Analysis

  • Instrumentation: Use a standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[10]

  • Chromatographic Conditions: The following table summarizes a typical set of conditions for the analysis of the this compound-DNPH derivative.

  • Quantification: Identify the this compound-DNPH derivative peak based on its retention time compared to a derivatized standard.[8] Quantify the analyte using a calibration curve constructed from the peak areas of the derivatized standards.[8]

Data Presentation: DNPH Method

Table 1: HPLC-UV Conditions and Performance for DNPH Derivatives

ParameterValue / DescriptionReference
HPLC Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm particle size)[7][8]
Mobile Phase A Water / Tetrahydrofuran (THF) (8:2, v/v)[11]
Mobile Phase B Acetonitrile[11]
Gradient 20% B to 60% B over the analysis period[11]
Flow Rate 1.0 - 1.5 mL/min[8][11]
Column Temp. 40 °C[11][12]
Injection Vol. 10 - 20 µL[8][11]
Detection UV/DAD at 360 - 365 nm[7][8]
Linearity Excellent correlation typically observed (r² > 0.999)[13]
LOD (Typical) Low µg/m³ in air samples (e.g., 0.02 µg/m³ for Formaldehyde)[10]

Visualization: DNPH Derivatization Workflow

DNPH_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Sample containing This compound Mix Mix Sample and Reagent Sample->Mix DNPH_Reagent DNPH Reagent (in acidified Acetonitrile) DNPH_Reagent->Mix Incubate Incubate (e.g., 60°C for 30 min) Mix->Incubate Dilute Dilute for Analysis Incubate->Dilute Inject Inject into HPLC Dilute->Inject Detect UV Detection (365 nm) Inject->Detect Quantify Quantify vs. Standards Detect->Quantify GirT_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Sample containing This compound Mix Mix Sample and Reagents Sample->Mix GirT_Reagent GirT Reagent & Glycine Buffer (pH 2.1) GirT_Reagent->Mix Incubate Incubate (40°C for 60 min) Mix->Incubate Prep_Inject Prepare for Injection (Dry & Reconstitute) Incubate->Prep_Inject Inject Inject into HPLC Prep_Inject->Inject Detect UV (295 nm) and/or MS/MS Detection Inject->Detect Quantify Quantify vs. Standards Detect->Quantify

References

Application Notes and Protocols for Headspace Solid-Phase Microextraction (HS-SPME) Analysis of 2,4-Octadienal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Octadienal is a volatile unsaturated aldehyde that contributes to the characteristic aroma and flavor profiles of various food products, often associated with lipid oxidation. Its presence, even at trace levels, can significantly impact the sensory quality of foods and may also be relevant in biological systems as a marker of oxidative stress. Accurate and sensitive quantification of this compound is therefore crucial in food science, flavor chemistry, and biomedical research.

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) offers a simple, solvent-free, and highly sensitive approach for the analysis of volatile and semi-volatile compounds like this compound from various sample matrices. This application note provides a detailed protocol for the determination of this compound using HS-SPME-GC-MS, including recommended materials, experimental procedures, and expected analytical performance.

Principle of HS-SPME

HS-SPME is a sample preparation technique where a fused silica fiber coated with a stationary phase is exposed to the headspace above a sample in a sealed vial. Volatile and semi-volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb/absorb onto the fiber coating. After a defined extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph for thermal desorption of the analytes, which are then separated and detected by a mass spectrometer.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of aldehydes using HS-SPME-GC-MS, which can be expected for a validated this compound method. These values are based on literature for similar carbonyl compounds and serve as a reference for method validation.[1][2]

ParameterExpected Value
Limit of Detection (LOD)0.03 - 2.5 µg/L
Limit of Quantification (LOQ)1.0 - 5.0 µg/L
Linearity (R²)≥ 0.99
Recovery90 - 110%
Repeatability (RSD)< 15%

Experimental Protocols

This section provides a detailed protocol for the HS-SPME-GC-MS analysis of this compound.

Materials and Reagents
  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad analyte coverage, including aldehydes.[3]

  • SPME Holder: Manual or autosampler compatible.

  • Headspace Vials: 20 mL amber glass vials with PTFE/silicone septa and aluminum caps.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, HP-5ms, or equivalent).

  • This compound Standard: High purity standard for calibration.

  • Internal Standard (IS): e.g., 2-methyl-1-pentanol or other suitable compound not present in the sample.

  • Methanol or Ethanol: HPLC grade, for preparing standard solutions.

  • Sodium Chloride (NaCl): Analytical grade, for salting out effect.

  • Sample Matrix: The specific food, beverage, or biological sample to be analyzed.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample 1. Sample Collection & Homogenization vial 2. Transfer to Headspace Vial sample->vial is 3. Add Internal Standard & NaCl vial->is seal 4. Seal Vial is->seal incubate 5. Incubation & Equilibration seal->incubate extract 6. Fiber Exposure & Extraction incubate->extract retract 7. Fiber Retraction extract->retract desorb 8. Thermal Desorption in GC Inlet retract->desorb separate 9. Chromatographic Separation desorb->separate detect 10. Mass Spectrometric Detection separate->detect integrate 11. Peak Integration detect->integrate quantify 12. Quantification using Calibration Curve integrate->quantify

HS-SPME-GC-MS Workflow for this compound Analysis.
Step-by-Step Protocol

  • SPME Fiber Conditioning: Before the first use, condition the DVB/CAR/PDMS fiber according to the manufacturer's instructions, typically by heating it in the GC injection port at a high temperature (e.g., 270 °C) for 30-60 minutes. Recondition the fiber for a shorter period (e.g., 5-10 minutes) between analyses to prevent carryover.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in methanol or ethanol.

    • Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve over the desired concentration range.

    • Prepare an internal standard stock solution and add a consistent amount to all standards and samples.

  • Sample Preparation:

    • For liquid samples (e.g., beverages, oils), transfer a precise volume (e.g., 5 mL) into a 20 mL headspace vial.

    • For solid or semi-solid samples (e.g., food products, tissues), weigh a precise amount (e.g., 1-2 g) of the homogenized sample into a 20 mL headspace vial.

    • Add a consistent amount of internal standard to each vial.

    • To enhance the release of volatile compounds, add a saturated solution of NaCl (salting out effect).[4]

    • Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

  • HS-SPME Extraction:

    • Place the sealed vial in a heating block or the autosampler's incubation station.

    • Equilibration/Incubation: Equilibrate the sample at a specific temperature (e.g., 60-70 °C) for a defined time (e.g., 15-60 minutes) to allow the analytes to partition into the headspace.[3] Agitation during this step can improve efficiency.

    • Extraction: Expose the conditioned SPME fiber to the headspace of the vial for a specific time (e.g., 20-60 minutes) at the same temperature.[3]

  • GC-MS Analysis:

    • Desorption: After extraction, immediately transfer the SPME fiber to the heated injection port of the GC (e.g., 250 °C) for thermal desorption of the analytes for a set time (e.g., 2-5 minutes) in splitless mode.[3]

    • GC Separation: Use a suitable temperature program to separate the analytes on the capillary column. An example program:

      • Initial temperature: 40 °C, hold for 2 min.

      • Ramp: 5 °C/min to 150 °C.

      • Ramp: 10 °C/min to 250 °C, hold for 5 min.

    • MS Detection: Operate the mass spectrometer in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. Key ions for this compound (m/z) can be determined from its mass spectrum.

Data Analysis and Quantification
  • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

  • Integrate the peak areas of this compound and the internal standard.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Method Validation

To ensure the reliability of the results, the analytical method should be validated for the following parameters:

  • Linearity and Range: Assess the linear relationship between the instrument response and the analyte concentration over a specific range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Accuracy and Precision (Repeatability and Intermediate Precision): Evaluate the closeness of the measured values to the true value and the degree of scatter between a series of measurements.[1]

  • Specificity/Selectivity: Ensure the method can unequivocally identify and quantify the analyte in the presence of other components in the sample matrix.

  • Recovery: Determine the extraction efficiency of the method by analyzing spiked samples.[1]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no analyte signal Incomplete desorptionIncrease desorption temperature or time.
Fiber degradationReplace the SPME fiber.
Inefficient extractionOptimize extraction time, temperature, or agitation. Consider adding salt.
Poor peak shape Active sites in the GC systemUse a deactivated liner and column.
High analyte concentrationDilute the sample.
High background noise Contamination from septum or vialUse high-quality, clean vials and septa.
CarryoverIncrease fiber conditioning time and temperature between runs.
Poor reproducibility Inconsistent sample volume/weightUse precise measurement techniques.
Inconsistent extraction time/tempEnsure precise control of SPME parameters.

Signaling Pathway and Logical Relationship Diagram

The logical flow of optimizing HS-SPME parameters can be visualized as follows:

logical_relationship cluster_factors Independent Variables (Factors to Optimize) cluster_response Dependent Variable (Response to Maximize) cluster_goal Overall Goal fiber SPME Fiber Coating peak_area Analyte Peak Area (Sensitivity) fiber->peak_area temp Extraction Temperature temp->peak_area time Extraction Time time->peak_area agitation Agitation Speed agitation->peak_area salt Salt Concentration salt->peak_area optimized_method Optimized & Validated Method peak_area->optimized_method

Key Parameters for HS-SPME Method Optimization.

Conclusion

The described HS-SPME-GC-MS method provides a robust and sensitive tool for the determination of this compound in a variety of sample matrices. Proper optimization of extraction parameters and thorough method validation are essential for achieving accurate and reliable quantitative results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their studies.

References

Application Notes and Protocols: The Role of 2,4-Octadienal in Lipid Peroxidation Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid peroxidation is a critical process in cellular biology, representing the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs).[1][2][3] This chain reaction, initiated by reactive oxygen species (ROS), results in cellular damage and the formation of various reactive byproducts.[2][3][4] Among these are α,β-unsaturated aldehydes, highly reactive molecules that serve as both biomarkers of oxidative stress and mediators of cellular damage and signaling.[1][5] This document focuses on 2,4-Octadienal, a member of the 2,4-alkadienal class, and its application in studying lipid peroxidation mechanisms. Due to the extensive research on its close structural analogs, 2,4-Nonadienal and 2,4-Decadienal, comparative data and mechanistic insights from these compounds are included to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Formation and Significance of this compound

This compound (C₈H₁₂O) is a polyunsaturated fatty aldehyde formed during the oxidative breakdown of PUFAs.[6][7] The formation process begins when a hydrogen atom is abstracted from a PUFA, creating a lipid radical. This radical reacts with molecular oxygen to form a lipid peroxyl radical, which then propagates the chain reaction, leading to the formation of unstable lipid hydroperoxides.[5][8] These hydroperoxides subsequently decompose into a variety of secondary products, including 2,4-alkadienals like this compound.[5] Because of their high reactivity, these aldehydes are implicated in cytotoxic and genotoxic effects and are crucial markers for the extent of lipid oxidation in biological tissues.[5]

Caption: Formation of 2,4-alkadienals from PUFAs.

Cellular Effects and Mechanisms of Action

As highly reactive electrophiles, 2,4-alkadienals readily form covalent adducts with cellular macromolecules, including proteins and DNA, which can lead to mutations and cellular dysfunction.[1][9][10] These aldehydes are significant contributors to oxidative stress-induced cellular damage.[11] For instance, 2,4-Decadienal, a close analog of this compound, has been shown to induce oxidative and nitrative stress in vascular endothelial cells, leading to apoptosis through the JNK-mediated signaling pathway.[12] It is plausible that this compound exerts its biological effects through similar mechanisms, activating pro-inflammatory signaling pathways and contributing to the pathology of diseases associated with oxidative stress.[5][13]

G Putative Signaling Pathway for 2,4-Alkadienal-Induced Cellular Response Aldehyde This compound Cell Cell Membrane ROS Increased ROS (Oxidative Stress) Aldehyde->ROS Adducts Protein/DNA Adducts Aldehyde->Adducts Cell->ROS MAPK MAPK Pathway (e.g., JNK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Response Cellular Response MAPK->Response NFkB->Response Adducts->Response Inflammation Inflammation Response->Inflammation Apoptosis Apoptosis Response->Apoptosis

Caption: Signaling induced by 2,4-alkadienals.

Quantitative Data Summary

The following tables summarize key properties and toxicity data for this compound and related, well-studied 2,4-alkadienals. This comparative data is essential for designing experiments and interpreting results.

Table 1: Physicochemical and Toxicological Properties of 2,4-Alkadienals

Feature This compound 2,4-Nonadienal 2,4-Decadienal
Chemical Formula C₈H₁₂O[6] C₉H₁₄O[1] C₁₀H₁₆O
Molecular Weight 124.18 g/mol [6] - -
Primary Precursor ω-3 & ω-6 PUFAs Primarily ω-6 PUFAs (Linoleic Acid)[1][5] ω-6 & ω-3 PUFAs (Linoleic, Linolenic Acid)[5]
Toxicity Profile Causes skin irritation[14] Implicated in oxidative stress-induced cellular damage and inflammatory responses[1] Highly cytotoxic (LC₅₀ of 9 µM for human endothelial cells)[11], Induces endothelial dysfunction and hypertension in rats[12]
Reactivity Reactive aldehyde Highly reactive electrophile, readily forms adducts with proteins and DNA[1] Highly cytotoxic, reacts with DNA[9][11]

| Analytical Methods | GC-MS, HPLC | GC-MS, HPLC with UV/Vis detection (after DNPH derivatization)[1] | GC-MS, HPLC[15] |

Table 2: Comparison of Analytical Methods for Aldehyde Quantification

Feature HPLC with DNPH Derivatization Gas Chromatography-Mass Spectrometry (GC-MS) TBARS Assay (for MDA)
Specificity High for specific aldehydes High for specific aldehydes Low; prone to interference from other substances (sugars, amino acids)[1]
Sensitivity High High sensitivity achievable[1] Lower sensitivity and specificity compared to chromatographic methods[1]
Principle Aldehyde derivatization with DNPH followed by chromatographic separation and UV detection.[1][16] Separation of volatile compounds followed by mass-based identification and quantification.[16] Reaction of Thiobarbituric Acid (TBA) with Malondialdehyde (MDA) to form a colored product.[1][2]

| Primary Use | Precise and specific measurements of aldehydes.[1] | Gold standard for identification and quantification of volatile and semi-volatile compounds.[13][16] | General screening of oxidative stress; widely used due to simplicity.[1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reliable quantification of lipid peroxidation markers.[1] The following protocols provide step-by-step instructions for the analysis of this compound and related compounds.

Protocol 1: Quantification of this compound by HPLC with DNPH Derivatization

This method is highly specific and recommended for precise measurements of this compound, especially when investigating the peroxidation of specific fatty acids.[1] The protocol involves derivatizing the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable product that can be detected by UV spectroscopy.

G Experimental Workflow for HPLC-DNPH Analysis of this compound start Start prep 1. Sample Preparation (e.g., tissue homogenate) start->prep deriv 2. Derivatization (Add DNPH Reagent) prep->deriv extract 3. Extraction (Methanol-Water & CH2Cl2) deriv->extract dry 4. Drying & Reconstitution (Nitrogen stream, resuspend in Methanol) extract->dry hplc 5. HPLC-UV Analysis (C18 Column) dry->hplc quant 6. Quantification (Compare to standard curve) hplc->quant end End quant->end

Caption: General workflow for aldehyde quantification.

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 2.5 mM in methanol/concentrated HCl, 9:1 v/v)[1]

  • Methanol, Dichloromethane (CH₂Cl₂), Water (HPLC grade)[1]

  • Nitrogen gas[1]

  • Biological sample (e.g., plasma, tissue homogenate)[1]

  • Centrifuge, HPLC system with UV detector, Vortex mixer[1]

Procedure:

  • Sample Preparation: Homogenize tissue samples in a suitable buffer or use plasma directly.[1]

  • Derivatization: To 0.2 g of the biological sample, add 1 mL of freshly prepared DNPH reagent. Vortex the mixture and incubate to allow for the formation of DNPH-aldehyde derivatives.[1]

  • Extraction:

    • Add 2 mL of methanol-water (75:25, v/v) and vortex to extract the derivatives.[1]

    • Centrifuge at 5000 x g for 5 minutes and collect the methanol layer. Repeat this step once.[1]

    • To the remaining aqueous layer, add 2 mL of CH₂Cl₂ and vortex. Centrifuge and collect the lower CH₂Cl₂ layer. Repeat this step once.[1]

  • Drying and Reconstitution: Combine the CH₂Cl₂ layers and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried residue in a known volume (e.g., 2 mL) of methanol and vortex for 2 minutes.[1]

  • HPLC Analysis:

    • Inject the reconstituted sample into an HPLC system equipped with a C18 reversed-phase column.[16]

    • Use an appropriate mobile phase (e.g., acetonitrile/water gradient) to separate the DNPH derivatives.

    • Detect the derivatives using a UV detector at a suitable wavelength (e.g., 360-380 nm).

  • Quantification: Create a calibration curve using standard solutions of this compound-DNPH derivative of known concentrations. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.[16]

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile compounds like this compound, offering high sensitivity and specificity.[1][16]

Materials:

  • Headspace vials[16]

  • Internal standard (e.g., deuterated this compound)[16]

  • GC-MS system with a suitable capillary column (e.g., DB-WAX or DB-5MS)[17][18]

Procedure:

  • Sample Preparation (Headspace Analysis):

    • Place a known amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.[16]

    • Add a known amount of an appropriate internal standard for quantification.[16]

    • Seal the vial and incubate at a specific temperature (e.g., 60-80°C) for a set time to allow volatile compounds to partition into the headspace.

  • GC-MS Analysis:

    • Injection: Automatically inject a sample of the headspace gas into the GC inlet.

    • Separation: Use a temperature program to separate the volatile compounds on the capillary column. For example: initial temperature of 95°C held for 6 min, ramp at 10°C/min to 120°C, then ramp at 20°C/min to 220°C.[18]

    • Mass Spectrometry: Use Electron Impact (EI) ionization (e.g., at 70 eV). Scan a mass range of m/z 35-350.[16]

  • Identification and Quantification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. Use characteristic ions for selected ion monitoring (SIM) for enhanced sensitivity and quantify against the internal standard.[16]

Protocol 3: Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used, though less specific, method for estimating overall lipid peroxidation by measuring malondialdehyde (MDA).[1][2] It is often used for general screening, but its limitations must be acknowledged.[1]

Materials:

  • Thiobarbituric acid (TBA) solution (e.g., 0.8%)[2]

  • Acetic Acid solution (e.g., 20%, pH 3.5)[2]

  • Sodium Dodecyl Sulphate (SDS) solution (e.g., 8.1%)[2]

  • Butylated hydroxytoluene (BHT) to prevent further oxidation[1]

  • Spectrophotometer, Water bath[1]

Procedure:

  • Sample Preparation: Homogenize tissue samples in a suitable buffer (e.g., 1.15% KCl).[2]

  • Reaction Mixture: To 0.1 mL of sample, add SDS, acetic acid, and TBA solution. It is also advisable to add an antioxidant like BHT to prevent new lipid peroxidation during the heating step.[1][2]

  • Incubation: Heat the mixture in a water bath at 95-100°C for 30-60 minutes to allow the pink chromogen (MDA-TBA adduct) to form.[2]

  • Measurement: Cool the samples and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.[2]

  • Quantification: Use a standard curve prepared with known concentrations of MDA to determine the concentration in the samples.[2]

Conclusion

This compound and related 2,4-alkadienals are valuable markers for investigating the mechanisms of lipid peroxidation. While classic methods like the TBARS assay provide a general measure of oxidative stress, they lack specificity.[1] For researchers aiming to understand the specific roles of different PUFA oxidation pathways and their resulting byproducts, highly specific and sensitive chromatographic methods such as HPLC and GC-MS are indispensable.[1] The choice of analytical method should be guided by the specific research question, the biological matrix, and the required level of detail. The protocols and data provided herein offer a robust starting point for professionals studying the complex interplay between lipid peroxidation, cellular signaling, and disease.

References

Application Notes: (2E,4E)-2,4-Octadienal as a Standard for Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Executive Summary

(2E,4E)-2,4-Octadienal is an unsaturated aldehyde that serves as a critical reference standard in the flavor and fragrance industries. Its distinct fatty, green, and fruity aroma profile is instrumental in the characterization of food products and the formulation of fragrances.[1][2][3][4] This document provides comprehensive application notes, including physicochemical and sensory data, alongside detailed experimental protocols for the preparation of standards, analytical quantification using Gas Chromatography-Mass Spectrometry (GC-MS), and sensory evaluation. These guidelines are intended to ensure accurate and reproducible results for researchers in quality control, product development, and sensory science.

Data Presentation

The properties of (2E,4E)-2,4-Octadienal are summarized below. High-purity standards (typically ≥95%) are recommended for all applications.[2]

Physicochemical Properties

Quantitative data for (2E,4E)-2,4-Octadienal (CAS: 30361-28-5) is crucial for its proper handling, storage, and use in experimental setups.[1][5]

PropertyValueSource
Molecular Formula C₈H₁₂O[1][3][6]
Molecular Weight 124.18 g/mol [1][3][7]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point ~88 °C at 10 mmHg[1][4]
Density ~0.875 g/mL at 25 °C[4]
Specific Gravity 0.832 - 0.839 at 25 °C[2][8]
Refractive Index 1.519 - 1.526 at 20 °C[2][4][8]
Flash Point ~79 °C (174 °F) TCC[1][2][8]
Solubility Insoluble in water; soluble in ethanol and fats[3]
Sensory Profile

The distinct aroma and flavor profile of 2,4-Octadienal makes it a key reference in sensory analysis.

Sensory AttributeDescriptorsSource
Odor Profile Fatty, green, fruity, citrus, melon, vegetable, oily[2][3][4]
Taste Profile (at 10 ppm)Green, fruity, melon, citrus, fatty, and tallow nuances[2][4]
Common Associations Chicken fat, orange, tangerine[2][8]

Safety and Handling

Proper safety protocols must be followed when handling this compound.

  • Hazards: Combustible liquid. Causes skin irritation.[5][9]

  • Precautions: Keep away from heat, sparks, and open flames. Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye protection. Store in a well-ventilated place and keep cool.[5]

  • Disposal: Dispose of contents and container in accordance with national regulations.[5]

  • Regulatory Note: The use of this compound as a fragrance ingredient is prohibited by some regulatory bodies.[2][8] However, it is approved as a flavouring agent at current intake levels by JECFA.[9]

Experimental Protocols

The following protocols are designed for the use of this compound as an analytical and sensory standard.

Protocol 1: Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental for quantitative analysis. This protocol describes the preparation of a stock solution and subsequent serial dilutions for creating a calibration curve.

Materials:

  • (2E,4E)-2,4-Octadienal (≥95% purity)

  • Methanol or Ethanol (GC grade)

  • Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

  • Analytical balance

Procedure:

  • Stock Solution (e.g., 1000 ppm):

    • Accurately weigh 100 mg of this compound into a 100 mL volumetric flask.

    • Dissolve the compound in a small amount of the chosen solvent.

    • Fill the flask to the mark with the solvent.

    • Stopper and invert the flask several times to ensure homogeneity.

  • Working Standards (Serial Dilution):

    • Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 ppm) by diluting the stock solution.

    • For a 50 ppm standard, transfer 5 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute to the mark.

    • Repeat this process to create the desired concentration range for the calibration curve.

  • Storage: Store all solutions in amber glass vials at ≤4 °C to minimize degradation.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the quantification of this compound in a sample matrix.[10] An internal standard, such as 2-Nonanol, can be used for improved accuracy.[11]

Instrumentation & Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[12]

  • Mass Spectrometer: Agilent 7010B Triple Quad MS or equivalent.[12]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column (e.g., DB-Wax).[12][13]

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of ~1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 min.

    • Ramp: Increase at 5 °C/min to 230 °C.

    • Hold: 5 min at 230 °C.

  • MS Parameters:

    • Transfer Line Temperature: 250 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or Scan mode (m/z 35-300) for identification.

    • Characteristic Ions (for SIM): m/z 41, 55, 67, 81, 95, 124.

Procedure:

  • Sample Preparation: Extract volatiles from the sample matrix using an appropriate technique (e.g., Solid-Phase Microextraction (SPME), solvent extraction). If using an internal standard, add a known concentration to all samples and calibration standards.

  • Calibration: Inject the prepared working standards (from Protocol 3.1) to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the prepared sample extract into the GC-MS system.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to that of a pure standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Matrix Extraction Volatile Extraction (e.g., SPME) Sample->Extraction Std_Prep Prepare Standards (Protocol 3.1) GCMS GC-MS Analysis Cal_Curve Generate Calibration Curve Std_Prep->Cal_Curve IS Add Internal Standard Extraction->IS IS->GCMS Quant Quantify Analyte GCMS->Quant Cal_Curve->Quant Result Final Concentration Quant->Result Sensory_Workflow Prep Prepare Samples (2 Controls, 1 Test OR 1 Control, 2 Tests) Coding Label with Random 3-Digit Codes Prep->Coding Presentation Present Randomized Set to Panelist Coding->Presentation Eval Panelist Identifies the 'Odd' Sample Presentation->Eval Collect Collect Responses Eval->Collect Analysis Statistical Analysis (Chi-Squared or Binomial) Collect->Analysis Result Significant Difference? Analysis->Result Olfactory_Pathway Odorant This compound (Odorant) OR Olfactory Receptor (OR) Odorant->OR Binds G_Protein G-protein (G_olf) OR->G_Protein Activates AC Adenylyl Cyclase III G_Protein->AC Activates cAMP ATP -> cAMP AC->cAMP Catalyzes CNG Cyclic Nucleotide- Gated (CNG) Channel cAMP->CNG Opens Ion_Influx Ca²⁺ / Na⁺ Influx CNG->Ion_Influx Allows Depolarization Membrane Depolarization Ion_Influx->Depolarization Causes Signal Action Potential to Brain Depolarization->Signal Generates

References

Application Notes: In Vitro Cytotoxicity of 2,4-Octadienal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Octadienal is an α,β-unsaturated aldehyde formed during the lipid peroxidation of polyunsaturated fatty acids, particularly omega-6 fatty acids. Its presence in cooked foods and its formation as a byproduct of oxidative stress in biological systems make it a compound of interest for toxicological studies. These application notes provide an overview of the cytotoxic mechanisms of 2,4-dienals, a class of compounds to which this compound belongs, and offer detailed protocols for investigating its effects in vitro. The primary mechanisms of cytotoxicity involve the induction of oxidative stress, mitochondrial dysfunction, and subsequent activation of apoptotic cell death pathways.

Mechanisms of 2,4-Dienal-Induced Cytotoxicity

  • Oxidative Stress and ROS Production: α,β-unsaturated aldehydes are electrophilic and can react with cellular nucleophiles, such as the sulfhydryl groups in glutathione (GSH). Depletion of the cellular antioxidant GSH can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, resulting in oxidative stress.[1][2] This oxidative stress can damage key biomolecules, including lipids, proteins, and DNA.[2][3]

  • Mitochondrial Dysfunction: Mitochondria are primary targets of 2,4-dienal-induced cytotoxicity. These aldehydes can induce a loss of the inner mitochondrial membrane potential (ΔΨm), cause extensive mitochondrial swelling, and increase the rate of mitochondrial oxygen consumption.[4] The disruption of mitochondrial integrity can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.[5][6]

  • Apoptosis Induction: 2,4-dienal-induced cytotoxicity culminates in programmed cell death, or apoptosis. The process can be initiated through two main pathways:

    • The Intrinsic (Mitochondrial) Pathway: Triggered by mitochondrial dysfunction, the release of cytochrome c into the cytosol promotes the formation of the apoptosome, a complex that activates initiator caspase-9.[6][7]

    • The Extrinsic (Death Receptor) Pathway: Some reactive aldehydes can activate death receptors like Fas on the cell surface, leading to the recruitment of adaptor proteins and the activation of initiator caspase-8.[8] Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which carry out the systematic dismantling of the cell.[6][7]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on aldehydes structurally related to this compound. This data provides a reference for designing dose-response experiments.

Table 1: Cytotoxicity of 2,4-Hexadienal

Cell LineConcentrationEffectCitation
Murine ascites sarcoma BP80.01 mM~50% cytotoxicity[1]
Murine ascites sarcoma BP80.1 mM100% cytotoxicity[1]
Murine ascites sarcoma BP81.0 mM100% cytotoxicity[1]
Human lung fibroblasts25 mM (30 min)20% increase in membrane permeability[1]
Chinese hamster lung V79100 μM (1 hr)20% GSH depletion, <5% oxidative DNA damage[1]
Chinese hamster lung V79300 μM (1 hr)>20% oxidative DNA damage[1]

Table 2: Mitochondrial Effects of 2,4-Decadienal and 2-Hexadecenal

CompoundSystemConcentrationEffectCitation
trans,trans-2,4-decadienalIsolated rat liver mitochondria900 nM - 162 μMExtensive mitochondrial swelling[4]
trans,trans-2,4-decadienalIsolated rat liver mitochondria162 μMIncreased mitochondrial oxygen consumption[4]
trans,trans-2,4-decadienalIsolated rat liver mitochondriaNot specifiedLoss of inner mitochondrial membrane potential[4]
2-Hexadecenal (2-HD)Polymorphonuclear leukocytes (PMNLs)0.35 - 350 μMConcentration-dependent regulation of mitochondrial potential[9]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the proposed molecular pathways and a general experimental workflow for studying this compound cytotoxicity.

Caption: A typical workflow for in vitro assessment of this compound cytotoxicity.

G cluster_cell Cellular Environment cluster_mito Mitochondrion ODA This compound GSH Glutathione (GSH) Depletion ODA->GSH Reacts with ROS Increased ROS (Oxidative Stress) GSH->ROS Leads to Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Induces Apoptosis Apoptosis Damage->Apoptosis Contributes to CytC Cytochrome c Release MMP->CytC CytC->Apoptosis Initiates

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Caption: Apoptotic signaling pathways activated by reactive aldehydes.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol measures cell viability by assessing the metabolic activity of cells, which reduces the yellow tetrazolium salt MTT to purple formazan crystals.[10]

Materials:

  • Cell line (e.g., HepG2 human liver cancer cells, A549 human lung carcinoma cells)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest dose) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Crystal Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Protocol 2: Measurement of Intracellular ROS using DCFH-DA

This protocol uses 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe that is de-esterified intracellularly and oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11]

Materials:

  • Cells seeded in a black, clear-bottom 96-well plate

  • This compound

  • DCFH-DA (stock solution in DMSO, typically 10 mM)

  • H₂O₂ (positive control)

  • Serum-free culture medium or PBS

  • Fluorescence microplate reader or fluorescence microscope (Ex/Em: ~485/535 nm)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1 for a shorter duration (e.g., 1-6 hours), as ROS production is often an early event.

  • Probe Loading: Remove the treatment medium and wash the cells once with warm PBS.

  • Add 100 µL of DCFH-DA working solution (typically 10-20 µM in serum-free medium) to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a microplate reader (Ex/Em: ~485/535 nm).

  • Data Analysis: Normalize the fluorescence of treated cells to the vehicle control to determine the fold increase in ROS production.

Protocol 3: Analysis of Mitochondrial Membrane Potential (ΔΨm) using JC-1

JC-1 is a cationic dye that indicates mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms J-aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[9][12]

Materials:

  • Cells seeded in a black, clear-bottom 96-well plate

  • This compound

  • JC-1 dye (stock solution in DMSO)

  • FCCP or CCCP (positive control for mitochondrial depolarization)

  • Complete culture medium

  • Fluorescence microplate reader with dual emission detection (Green: Ex/Em ~485/530 nm; Red: Ex/Em ~550/590 nm)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1 for the desired time. Include a positive control well treated with FCCP (e.g., 10 µM) for 15-30 minutes before the end of the experiment.

  • JC-1 Staining: Add JC-1 to the culture medium in each well to a final concentration of 1-5 µM.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C in the dark.

  • Washing (Optional but Recommended): Gently remove the staining medium and wash the cells once with warm PBS or culture medium to reduce background fluorescence.

  • Fluorescence Measurement: Add 100 µL of fresh medium or PBS. Immediately read the fluorescence intensity for both red (J-aggregates) and green (monomers) channels.

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization and a loss of ΔΨm. Ratio = (Red Fluorescence Intensity / Green Fluorescence Intensity)

Protocol 4: Detection of Apoptosis using Caspase-Glo® 3/7 Assay

This protocol provides a luminescent assay to measure the activity of caspases-3 and -7, the key executioner caspases in the apoptotic pathway.

Materials:

  • Cells seeded in a white-walled, clear-bottom 96-well plate

  • This compound

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, directly into the 100 µL of culture medium.

  • Incubation: Mix the contents by gentle orbital shaking for 1 minute. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence is directly proportional to the amount of caspase-3/7 activity. Results are often expressed as fold change relative to the vehicle control.

References

Protocols for Safe Handling and Storage of 2,4-Octadienal in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides comprehensive guidelines for the safe handling, storage, and disposal of 2,4-Octadienal in a laboratory setting. It is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of the chemical.

Chemical and Physical Properties

This compound is a reactive α,β-unsaturated aldehyde. It is a colorless to light yellow liquid with a characteristic fatty, green odor.[1] Understanding its physical and chemical properties is fundamental to its safe handling.

Hazard Identification and Safety Precautions

This compound is classified as a combustible liquid and causes skin irritation.[2] Inhalation may cause respiratory tract irritation.

Personal Protective Equipment (PPE): To minimize exposure, appropriate PPE must be worn at all times when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles and/or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber.[3]

  • Skin and Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes.[3]

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation of vapors.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₈H₁₂O[1]
Molecular Weight 124.18 g/mol [1]
CAS Number 30361-28-5[2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 88 °C at 10 mmHg[1]
Flash Point 78 - 79 °C (closed cup)[1]
Density 0.875 g/mL at 25 °C
Storage Temperature 2-8 °C
Permissible Exposure Limits (PELs) No specific PELs have been established by OSHA, NIOSH, or ACGIH.
InChI Key DVVATNQISMINCX-YTXTXJHMSA-N

Handling and Storage Protocols

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, open flames, and other ignition sources.[2]

  • Use non-sparking tools.

  • Ground and bond containers when transferring material.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is 2-8 °C.

  • Store away from incompatible materials, including strong oxidizing agents, strong bases, and reducing agents.

  • Protect from light and moisture.

Incompatible Materials

Avoid contact of this compound with the following:

  • Strong Oxidizing Agents: May cause a violent reaction.

  • Strong Bases: Can catalyze polymerization.

  • Reducing Agents: May lead to exothermic reactions.

Emergency Procedures

Spill Response:

  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, covered container for disposal.

  • Large Spills: Evacuate the area. Contain the spill if possible. Use a licensed hazardous waste disposal company for cleanup. Do not allow the chemical to enter drains or waterways.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Get medical attention.

  • Skin Contact: Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Get medical attention if irritation develops.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. If conscious, give large amounts of water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed hazardous waste disposal company. Do not dispose of down the drain.

Experimental Protocol: Synthesis of (2E,4E,6E)-Deca-2,4,6-trienal via Wittig Reaction

This protocol describes the synthesis of (2E,4E,6E)-deca-2,4,6-trienal from this compound using a Wittig reaction. The Wittig reaction is a versatile method for the formation of carbon-carbon double bonds.

Materials:

  • This compound

  • (Triphenylphosphoranylidene)acetaldehyde (Wittig reagent)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Addition funnel

  • Rotary evaporator

  • Chromatography column

  • Standard glassware

Procedure:

  • Preparation of the Ylide:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of (triphenylphosphoranylidene)acetaldehyde (1.1 equivalents) in anhydrous THF to the suspension via an addition funnel over 30 minutes.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the ylide is indicated by a color change.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the ylide solution via syringe over 20 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product will be a mixture of the desired trienal and triphenylphosphine oxide.

    • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield (2E,4E,6E)-deca-2,4,6-trienal.

Safety Note: This reaction should be carried out in a well-ventilated fume hood. Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care.

Visualizations

Safe_Handling_and_Storage_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Fume Hood and Emergency Equipment Gather_PPE->Prepare_Work_Area Transfer Transfer this compound in Fume Hood Prepare_Work_Area->Transfer Reaction Perform Experiment Transfer->Reaction Store Store in Tightly Sealed Container in Cool, Ventilated Area (2-8°C) Reaction->Store If not all used Collect_Waste Collect Waste in Labeled, Sealed Container Reaction->Collect_Waste Segregate Segregate from Incompatible Materials Store->Segregate Dispose Dispose via Licensed Hazardous Waste Contractor Collect_Waste->Dispose

Caption: Workflow for the safe handling and storage of this compound.

Wittig_Reaction_Pathway Ylide_Formation Ylide Formation Ylide Phosphonium Ylide Ylide_Formation->Ylide Deprotonation Wittig_Reagent (Triphenylphosphoranylidene)acetaldehyde Wittig_Reagent->Ylide_Formation Base NaH in THF Base->Ylide_Formation Wittig_Reaction Wittig Reaction Ylide->Wittig_Reaction Oxaphosphetane Oxaphosphetane Intermediate Wittig_Reaction->Oxaphosphetane [2+2] Cycloaddition Aldehyde This compound Aldehyde->Wittig_Reaction Product (2E,4E,6E)-Deca-2,4,6-trienal Oxaphosphetane->Product Elimination Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Elimination

Caption: Signaling pathway of the Wittig reaction for the synthesis of a trienal.

References

Application Notes and Protocols: 2,4-Octadienal in Food Stability and Shelf-Life Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2,4-octadienal and related 2,4-alkadienals as markers of lipid oxidation in food stability and shelf-life studies. While specific research on this compound is limited, the principles and methodologies described herein are broadly applicable to this class of compounds, with specific examples drawn from the more extensively studied 2,4-decadienal.

Introduction to this compound and Lipid Oxidation

This compound is a medium-chain aldehyde that contributes to the aroma profile of various foods, imparting fatty, green, and cucumber-like notes.[1][2] It is formed during the oxidative degradation of polyunsaturated fatty acids (PUFAs), a primary process leading to the deterioration of food quality, often referred to as rancidity. The presence and concentration of this compound and other aldehydes can serve as critical indicators of the extent of lipid oxidation, providing valuable insights into the shelf-life and stability of food products. Although less studied than its counterparts like 2,4-decadienal and 2,4-nonadienal, the analytical approaches and its role as an oxidation marker are analogous.

Role in Food Stability and Shelf-Life

The formation of this compound is a direct consequence of the breakdown of lipid hydroperoxides, which are primary products of lipid oxidation. Its accumulation is associated with the development of undesirable off-flavors and a decrease in the nutritional quality of foods. Monitoring the concentration of this compound over time under different storage conditions can help in:

  • Predicting the end of shelf-life for fat-containing foods.

  • Evaluating the effectiveness of antioxidants and packaging materials.

  • Understanding the mechanisms of flavor deterioration.

  • Quality control of raw materials and finished products.

Quantitative Data Summary

While specific quantitative data for this compound in shelf-life studies is not abundant in publicly available literature, the following table summarizes representative data for the closely related 2,4-decadienal, which demonstrates the typical concentration changes observed during food stability studies.

Table 1: Concentration of 2,4-Decadienal in Edible Oils under Accelerated Shelf-Life Testing (Heating)

Oil TypeHeating Temperature (°C)Heating Time (hours)2,4-Decadienal Concentration (nmol/g oil)Reference
Sunflower Oil1208Data not specified[3][4]
Sunflower Oil1508Data not specified[3][4]
Sunflower Oil1808Significantly increased[3][4]
Corn Oil1208Data not specified[3][4]
Corn Oil1508Data not specified[3][4]
Corn Oil1808Significantly increased[3][4]

Note: The referenced study demonstrated a significant increase in 2,4-decadienal concentration with increased heating time and temperature, showing a good linear relationship with other oxidation indices like the p-anisidine value and TOTOX value.[3][4]

Experimental Protocols

Two primary methods are employed for the quantification of this compound and other volatile aldehydes in food matrices: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization with 2,4-dinitrophenylhydrazine (DNPH).

Protocol 1: Analysis of this compound using HS-SPME-GC-MS

This method is ideal for the analysis of volatile and semi-volatile compounds in the headspace of a food sample.

I. Sample Preparation

  • Homogenize the solid food sample.

  • Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial. For liquid samples, use an equivalent volume.

  • (Optional) Add a saturated solution of NaCl to increase the volatility of the analytes.

  • Add a known amount of a suitable internal standard (e.g., a deuterated analog of the analyte).

  • Seal the vial immediately with a PTFE-lined septum.

II. HS-SPME Procedure

  • Place the vial in a temperature-controlled autosampler (e.g., at 40-60°C).

  • Equilibrate the sample for 15-30 minutes to allow volatiles to partition into the headspace.

  • Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

III. GC-MS Analysis

  • Injector: Thermally desorb the analytes from the SPME fiber in the GC injector port (e.g., at 250°C for 2-5 minutes) in splitless mode.

  • Column: Use a polar capillary column (e.g., DB-WAX or HP-INNOWAX) suitable for separating aldehydes.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 5°C/minute.

    • Ramp 2: Increase to 240°C at a rate of 10°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

IV. Quantification

  • Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

  • Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: Analysis of this compound using HPLC-UV with DNPH Derivatization

This method is suitable for quantifying carbonyl compounds by converting them into stable, UV-active derivatives.

I. Sample Preparation and Extraction

  • For oil samples, dissolve a known amount in a suitable solvent like hexane. For other food matrices, perform a solvent extraction using a solvent such as acetonitrile or methylene chloride.

  • Filter the extract to remove any particulate matter.

II. Derivatization

  • To the extract, add an acidic solution of 2,4-dinitrophenylhydrazine (DNPH). A typical derivatizing solution is 0.5 mg/mL DNPH in acetonitrile with 1% phosphoric acid.

  • Allow the reaction to proceed in the dark at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes to 1 hour).[4]

  • Stop the reaction by adding a neutralizing agent or by dilution.

III. HPLC-UV Analysis

  • Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water/Acetonitrile (e.g., 80:20 v/v)

    • Solvent B: Acetonitrile

    • Gradient Program: Start with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B over the run to elute the derivatized aldehydes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detection: UV detector set at approximately 360 nm.

IV. Quantification

  • Prepare a calibration curve using standard solutions of this compound-DNPH derivative of known concentrations.

  • Identify the this compound-DNPH peak in the sample chromatogram by comparing its retention time with the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

lipid_oxidation_pathway PUFA Polyunsaturated Fatty Acid (PUFA) (e.g., Linoleic Acid) LipidRadical Lipid Radical PUFA->LipidRadical Initiation (H• abstraction) PeroxylRadical Lipid Peroxyl Radical LipidRadical->PeroxylRadical Propagation (+O2) Hydroperoxide Lipid Hydroperoxide PeroxylRadical->Hydroperoxide Propagation (+H•) AlkoxylRadical Alkoxyl Radical Hydroperoxide->AlkoxylRadical Decomposition (Homolytic Cleavage) SecondaryProducts Secondary Oxidation Products (this compound, other aldehydes, ketones, etc.) AlkoxylRadical->SecondaryProducts Scission

Caption: Formation pathway of 2,4-alkadienals from lipid oxidation.

hs_spme_gcms_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Analysis Homogenization Homogenize Sample Weighing Weigh into Vial Homogenization->Weighing Spiking Add Internal Standard Weighing->Spiking Sealing Seal Vial Spiking->Sealing Equilibration Equilibrate Headspace Sealing->Equilibration Extraction Expose SPME Fiber Equilibration->Extraction Desorption Thermal Desorption Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection Identification Identify Peak Detection->Identification Quantification Quantify Concentration Identification->Quantification

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

hplc_dnph_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Analysis Extraction Solvent Extraction Filtration Filter Extract Extraction->Filtration AddDNPH Add DNPH Reagent Filtration->AddDNPH Reaction Incubate AddDNPH->Reaction Injection Inject Sample Reaction->Injection Separation HPLC Separation Injection->Separation Detection UV Detection (360 nm) Separation->Detection Identification Identify Peak Detection->Identification Quantification Quantify Concentration Identification->Quantification

Caption: Experimental workflow for HPLC-UV analysis with DNPH derivatization.

References

Troubleshooting & Optimization

challenges in measuring 2,4-Octadienal in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate measurement of 2,4-Octadienal in complex matrices.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common challenges encountered during the analysis of this compound, providing practical solutions and preventative measures.

Q1: Why am I observing poor peak shape (tailing or fronting) for this compound in my GC-MS analysis?

A1: Poor peak shape for polar analytes like this compound is a common issue in gas chromatography.

  • Peak Tailing: This is often caused by active sites within the GC system that interact with the polar carbonyl group of the analyte.[1]

    • Troubleshooting:

      • Inlet Maintenance: The GC inlet is a primary source of activity.[1] Regularly replace the inlet liner and septum. Use a low-bleed septum to minimize contamination.[2]

      • Column Conditioning: Condition the column according to the manufacturer's instructions to remove contaminants.[1][2] If the column is old or highly contaminated, it may need to be trimmed or replaced.

      • Derivatization: Derivatizing this compound to a less polar, more stable compound can significantly improve peak shape.[2][3]

  • Peak Fronting: This is most frequently caused by column overload.[1]

    • Troubleshooting:

      • Reduce the amount of sample injected by decreasing the injection volume or diluting the sample.[1]

      • If using splitless injection, consider increasing the split ratio.[1]

Q2: My recovery of this compound is consistently low. What are the potential causes and solutions?

A2: Low recovery can stem from issues in sample preparation, analyte instability, or matrix effects.

  • Analyte Instability: this compound is a reactive aldehyde prone to oxidation and degradation, especially at high temperatures.[4]

    • Solution: Minimize sample handling time and keep samples cool. Consider derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or 2,4-dinitrophenylhydrazine (DNPH) to form a more stable derivative early in the workflow.[3][4] PFBHA derivatives are notably stable at elevated temperatures.[5]

  • Inefficient Extraction: The choice of extraction technique is critical and matrix-dependent.

    • Solution: For volatile analysis, optimize your Headspace Solid-Phase Microextraction (HS-SPME) parameters, including fiber type (e.g., DVB/CAR/PDMS), incubation temperature, and time.[6][7] For liquid extraction, ensure the solvent is appropriate for both the analyte and the matrix.[8]

  • Matrix Effects: Components in complex matrices can interfere with analyte ionization in the MS source, leading to signal suppression.[9][10]

    • Solution: Improve sample cleanup using techniques like Solid-Phase Extraction (SPE).[6] Diluting the sample can also mitigate matrix effects, though this may impact sensitivity.[11][12]

Q3: What is derivatization and why is it recommended for this compound analysis?

A3: Derivatization is a chemical reaction that converts an analyte into a product with more favorable properties for analysis. For this compound, it is highly recommended for several reasons:[4][13]

  • Improved Stability: Aldehydes are reactive; converting them to stable derivatives like oximes (with PFBHA) or hydrazones (with DNPH) prevents degradation during sample preparation and analysis.[2][3][4]

  • Enhanced Chromatographic Performance: Derivatization reduces the polarity of this compound, leading to better peak symmetry and reducing tailing on standard GC columns.[2][4]

  • Increased Sensitivity: The addition of a group like the pentafluorobenzyl moiety from PFBHA allows for highly sensitive detection.[2]

Q4: How can I reduce background interference and high baseline noise in my chromatograms?

A4: High background can originate from the carrier gas, GC system contamination, or the sample matrix itself.[2]

  • Carrier Gas Purity: Ensure high-purity carrier gas and install oxygen, moisture, and hydrocarbon traps.[2] Check for leaks in the gas lines.

  • System Contamination: Contamination can come from the injector port, septum bleed, or a contaminated column.[2]

    • Solution: Regularly clean the injector port and use low-bleed septa.[2] If column bleed is suspected, bake out the column according to manufacturer specifications.[1]

  • Matrix Interferences: Complex samples can introduce many interfering compounds.

    • Solution: Employ selective sample preparation techniques like SPME or QuEChERS to clean up the sample before injection.[2] Adjusting the GC oven temperature program can also help separate the analyte from co-eluting matrix components.[2]

Quantitative Data Summary

The selection of an analytical method depends on the sample matrix, required sensitivity, and available instrumentation.[6] The following tables summarize typical performance data for methods used in the analysis of aldehydes.

Table 1: Performance of GC-MS Methods for Aldehyde Analysis

Analyte Derivatization Reagent Method Linearity (r²) LOD LOQ Recovery (%) Reference
Aldehydes PFBHA GC-MS >0.99 - - - [4]
4-HNE PFBHA & Silylation GC-NICI-MS 0.998 - 2.5 nmol/L 99-104% [3]

| Aldehydes | On-fiber PFBHA | SPME-GC-MS | - | 0.006 nM (Hexanal) | - | - |[14] |

Note: Data for this compound is limited; values from similar aldehydes are presented as a reference.

Table 2: Performance of HPLC Methods for Aldehyde Analysis

Analyte Derivatization Reagent Method Linearity (r²) LOD LOQ Recovery (%) Reference
2,4-Decadienal DNPH HPLC-UV >0.99 15 nmol/L 50 nmol/L Good [15]

| Aldehydes | DNPH | HPLC-UV | >0.99 | - | - | - |[8] |

Experimental Protocols & Workflows

General Experimental Workflow

The analysis of this compound typically involves sample preparation, derivatization (optional but recommended), chromatographic separation, and detection.

cluster_prep Sample Preparation cluster_analysis Analysis Sample Complex Matrix (e.g., Food, Biological Fluid) Homogenize Homogenization/ Extraction Sample->Homogenize Cleanup Sample Cleanup (e.g., SPE, SPME) Homogenize->Cleanup Derivatization Derivatization (PFBHA or DNPH) Cleanup->Derivatization Extract GCMS GC-MS or LC-MS Separation & Detection Derivatization->GCMS Data Data Processing & Quantification GCMS->Data Result Result Data->Result

General workflow for this compound analysis.
Troubleshooting Workflow: Low Analyte Recovery

This decision tree provides a logical approach to diagnosing the cause of low recovery for this compound.

start Low this compound Recovery check_derivatization Is derivatization used? start->check_derivatization optimize_derivatization Optimize derivatization: - Reagent concentration - Reaction time/temp check_derivatization->optimize_derivatization Yes implement_derivatization Implement Derivatization (PFBHA recommended) check_derivatization->implement_derivatization No check_extraction Review Extraction Method (SPME/Solvent) optimize_spme Optimize SPME: - Fiber type - Temp/Time check_extraction->optimize_spme SPME optimize_lqe Optimize LLE: - Solvent choice - pH check_extraction->optimize_lqe Solvent optimize_derivatization->check_extraction implement_derivatization->check_extraction check_matrix Suspect Matrix Effects? optimize_spme->check_matrix optimize_lqe->check_matrix improve_cleanup Improve Sample Cleanup: - Use SPE - Dilute sample check_matrix->improve_cleanup Yes check_stability Review sample handling - Minimize time - Keep samples cool check_matrix->check_stability No

Troubleshooting decision tree for low recovery.
Detailed Protocol: GC-MS Analysis with PFBHA Derivatization

This protocol provides a starting point for the sensitive quantification of this compound. It is adapted from methods described for similar aldehydes.[4]

1. Reagents and Standards

  • This compound Stock Solution (1000 µg/mL): Accurately prepare in methanol.

  • Working Standards (1-100 ng/mL): Prepare by serial dilution of the stock solution in reagent water.

  • PFBHA Derivatizing Solution (15 mg/mL): Dissolve O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in reagent water.[4]

2. Sample Preparation and Derivatization

  • Pipette a known volume (e.g., 1 mL) of the sample or working standard into a vial.

  • Add an appropriate internal standard.

  • Add the PFBHA solution. The optimal concentration and reaction conditions (time, temperature) may need to be determined empirically.[16]

  • Incubate the mixture to ensure complete derivatization (e.g., 60 minutes at 60°C).

3. Extraction

  • After derivatization, extract the resulting stable oxime derivative using a suitable organic solvent like hexane or via Solid-Phase Extraction (SPE) for cleanup and concentration.

  • Evaporate the extraction solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of solvent suitable for GC injection (e.g., hexane).

4. GC-MS Instrumental Parameters

  • GC Column: A mid- to high-polarity column (e.g., Wax or phases with cyanopropyl content) is recommended.[1]

  • Injector: Splitless mode, 250 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[6]

  • Oven Program:

    • Initial temperature: 40 °C, hold for 3 minutes.

    • Ramp to 125 °C at 8 °C/min.

    • Ramp to 165 °C at 3 °C/min.

    • Ramp to 230 °C at 10 °C/min, hold for 2 minutes.[6]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Temperatures: Ion source at 230 °C, transfer line at 250 °C.[6]

5. Data Analysis

  • Identify the this compound-PFBHA derivative based on its retention time and mass spectrum compared to a reference standard. The pentafluorobenzyl cation (m/z 181) is a characteristic ion for PFBHA derivatives.[17]

  • Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

References

Technical Support Center: Optimizing Storage Conditions to Prevent 2,4-Octadienal Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on optimizing storage conditions to minimize the formation of 2,4-Octadienal, a reactive aldehyde often associated with oxidative degradation and off-flavors.

Troubleshooting Guides

Issue: My stored lipid-based formulation has developed a rancid or off-odor.

  • Question: What are the likely causes of this off-odor?

    • Answer: The off-odor is likely due to the formation of volatile secondary lipid oxidation products, with this compound being a significant contributor. This process, known as lipid peroxidation, is initiated by factors such as exposure to oxygen, light, and elevated temperatures, and is catalyzed by the presence of metal ions.

  • Question: How can I confirm that this compound is the cause of the off-odor?

    • Answer: You can analytically confirm the presence and quantify the concentration of this compound using methods like headspace gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection after derivatization with 2,4-dinitrophenylhydrazine (DNPH).[1][2]

  • Question: What immediate steps can I take to mitigate this issue in my current and future experiments?

    • Answer: For current samples, if possible, store them at or below -20°C in an inert atmosphere (e.g., under nitrogen or argon) and protected from light. For future experiments, implementing preventative measures from the outset is crucial. This includes selecting appropriate antioxidants, controlling storage temperature and atmosphere, and using appropriate packaging.

Issue: I am observing unexpected degradation of my active pharmaceutical ingredient (API) in a lipid-based formulation.

  • Question: Could this compound be contributing to the degradation of my API?

    • Answer: Yes, this compound is a reactive aldehyde that can potentially interact with and degrade sensitive APIs, particularly those with primary or secondary amine functionalities, through Schiff base formation or Michael addition reactions.

  • Question: How can I minimize the formation of this compound in my formulation?

    • Answer:

      • Antioxidant Selection: Incorporate antioxidants that can effectively scavenge free radicals and inhibit the lipid peroxidation chain reaction. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E).[3][4]

      • Temperature Control: Store your formulation at reduced temperatures. Lowering the temperature significantly slows down the rate of oxidation reactions.[5]

      • Atmosphere Control: Minimize oxygen exposure by packaging your formulation under an inert gas like nitrogen or argon, or by using vacuum sealing.[6][7]

      • Light Protection: Store your formulation in amber or opaque containers to protect it from light, which can initiate and accelerate lipid peroxidation.[8]

Frequently Asked Questions (FAQs)

  • Q1: What is this compound and why is it a concern?

    • A1: this compound is an α,β-unsaturated aldehyde that arises from the oxidative degradation of polyunsaturated fatty acids (PUFAs) like linoleic and linolenic acids. It is a marker for lipid peroxidation and is a concern due to its contribution to undesirable flavors and its potential to react with and degrade other molecules, including active pharmaceutical ingredients.[3]

  • Q2: What is the primary pathway for this compound formation?

    • A2: The primary pathway is through lipid peroxidation, a free-radical chain reaction. It involves three main stages: initiation (formation of a lipid radical), propagation (reaction of the lipid radical with oxygen to form a peroxyl radical, which then abstracts a hydrogen from another PUFA), and termination. This compound is a secondary product formed from the decomposition of lipid hydroperoxides.

  • Q3: What are the most critical factors influencing the rate of this compound formation?

    • A3: The most critical factors are:

      • Oxygen availability: Oxygen is a key reactant in the propagation phase of lipid peroxidation.

      • Temperature: Higher temperatures accelerate the rate of chemical reactions, including lipid oxidation.

      • Light: UV and visible light can provide the energy to initiate the formation of free radicals.

      • Presence of metal ions: Transition metals like iron and copper can act as pro-oxidants, catalyzing the decomposition of hydroperoxides and accelerating the oxidation process.

  • Q4: How do antioxidants work to prevent this compound formation?

    • A4: Antioxidants can inhibit lipid peroxidation through two main mechanisms:

      • Chain-breaking (primary) antioxidants: These donate a hydrogen atom to peroxyl radicals, converting them into more stable species and breaking the propagation cycle. Examples include phenolic compounds like BHT, BHA, and tocopherols.

      • Preventive (secondary) antioxidants: These work by chelating metal ions, scavenging oxygen, or decomposing hydroperoxides into non-radical products.

  • Q5: What are the ideal storage temperatures to minimize this compound formation?

    • A5: While the optimal temperature depends on the specific formulation, storing lipid-based materials at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures is highly effective in slowing down lipid peroxidation.[9][10][11]

  • Q6: Is packaging under nitrogen always sufficient to prevent oxidation?

    • A6: While packaging under nitrogen is a very effective way to reduce oxygen levels, it may not completely eliminate it. Trace amounts of oxygen can still be present. For highly sensitive materials, a combination of inert gas packaging, the use of antioxidants, and low-temperature storage provides the most robust protection.

Data Presentation

Table 1: Effect of Storage Temperature on Lipid Oxidation Markers

Storage Temperature (°C)Peroxide Value (meq O2/kg) - InitialPeroxide Value (meq O2/kg) - After 6 MonthsFree Fatty Acids (%) - InitialFree Fatty Acids (%) - After 6 MonthsReference
42.53.0< 0.1< 0.1[10]
152.53.5< 0.10.15[10]
302.55.0< 0.10.25[10]
Room Temperature (10-25)2.56.0< 0.10.3[10]

Table 2: Influence of Modified Atmosphere Packaging (MAP) on Shelf-Life

ProductPackaging AtmosphereShelf-life Extension Compared to AirReference
Fresh ProduceLow O2, High CO2Significant[7]
Meat ProductsHigh O2, High CO2 or Low O2, High CO2, N2Significant[6]
Dates20% CO2 + 80% N2Significant[12]

Table 3: Common Antioxidants for Lipid-Based Formulations

AntioxidantTypeTypical ConcentrationKey Features
Butylated Hydroxytoluene (BHT)Phenolic, Chain-breaking0.01 - 0.1%Highly effective, good carry-through properties (stable at high temperatures).[3]
Butylated Hydroxyanisole (BHA)Phenolic, Chain-breaking0.01 - 0.1%Effective in animal fats, often used in combination with BHT.[3]
Tocopherols (Vitamin E)Phenolic, Chain-breaking0.01 - 0.05%Natural antioxidant, effectiveness can be concentration-dependent.
Ascorbyl PalmitateSynergist0.01 - 0.02%Acts as an oxygen scavenger and regenerates primary antioxidants.
Citric AcidSynergist, Chelator0.005 - 0.01%Chelates metal ions that can catalyze oxidation.

Experimental Protocols

Protocol 1: Quantification of this compound using Headspace GC-MS

This method is suitable for the analysis of volatile and semi-volatile compounds, like this compound, in the headspace of a sample.

  • Sample Preparation:

    • Accurately weigh a representative portion of the homogenized sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

    • For solid samples, grinding or blending may be necessary to increase the surface area.

    • Addition of a saturated salt solution (e.g., NaCl) can be used to increase the volatility of the analytes.

    • Add an appropriate internal standard for quantification (e.g., a deuterated analog of this compound or a compound with similar volatility and retention time).

  • Headspace Solid-Phase Microextraction (HS-SPME) Procedure:

    • Equilibrate the sample vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorption: Thermally desorb the analytes from the SPME fiber in the GC injector port (e.g., 250°C for 2-5 minutes) in splitless mode.

    • GC Column: Use a polar capillary column such as a DB-WAX or HP-INNOWax for optimal separation of aldehydes.

    • Oven Temperature Program: A typical program might start at 40°C, hold for a few minutes, then ramp up to a final temperature of around 240-250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: A mass range of m/z 35-350 is typically sufficient.

      • Acquisition Mode: Both full scan for identification and selected ion monitoring (SIM) for enhanced sensitivity and quantification can be used.

  • Quantification:

    • Create a calibration curve using standards of this compound of known concentrations.

    • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Protocol 2: Quantification of Aldehydes using HPLC-UV with DNPH Derivatization

This method is suitable for the quantification of carbonyl compounds, including this compound, by converting them into stable, UV-active derivatives.[1][2][13][14]

  • Sample Preparation and Extraction:

    • Extract the carbonyl compounds from the sample matrix using an appropriate solvent (e.g., acetonitrile or methylene chloride). The extraction method will vary depending on the sample matrix (e.g., liquid-liquid extraction for liquids, solid-phase extraction for more complex matrices).

  • Derivatization with 2,4-Dinitrophenylhydrazine (DNPH):

    • To the extract, add a solution of DNPH in an acidic medium (e.g., acetonitrile with a small amount of phosphoric acid).

    • Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) to form the corresponding hydrazone derivatives.

  • High-Performance Liquid Chromatography (HPLC) Analysis:

    • Column: A C18 reversed-phase column is typically used for the separation of the DNPH derivatives.

    • Mobile Phase: A gradient of acetonitrile and water is commonly employed.

    • Detection: A UV-Vis detector set at approximately 360-365 nm, the wavelength of maximum absorbance for the DNPH derivatives.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a calibration curve using standards of this compound-DNPH of known concentrations.

    • Quantify the this compound in the sample by comparing the peak area of its DNPH derivative to the calibration curve.

Visualizations

Lipid_Peroxidation_Pathway PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Initiator Initiator (Light, Heat, Metal Ions) Initiator->PUFA Initiation Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical Propagation + O2 Oxygen Oxygen (O2) Peroxyl_Radical->Lipid_Radical Chain Reaction Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide + PUFA PUFA2 Another PUFA Decomposition Decomposition Lipid_Hydroperoxide->Decomposition Octadienal This compound Decomposition->Octadienal Other_Products Other Secondary Products (e.g., hexanal) Decomposition->Other_Products

Caption: Formation of this compound via Lipid Peroxidation.

Experimental_Workflow cluster_storage Storage Conditions cluster_analysis Analysis Storage_Temp Temperature Control (e.g., 4°C, 25°C, 40°C) Storage Accelerated Storage Storage_Temp->Storage Storage_Atmosphere Atmosphere Control (Air, N2, Vacuum) Storage_Atmosphere->Storage Antioxidant Antioxidant Addition (e.g., BHT, Tocopherol) Antioxidant->Storage Sample_Prep Sample Preparation (Lipid-based formulation) Sample_Prep->Storage Sampling Periodic Sampling Storage->Sampling Analysis Analytical Measurement Sampling->Analysis GC_MS Headspace GC-MS (for this compound) HPLC HPLC-UV (DNPH) (for aldehydes) TBARS TBARS Assay (for overall oxidation) Data_Analysis Data Analysis & Comparison GC_MS->Data_Analysis HPLC->Data_Analysis TBARS->Data_Analysis

Caption: Experimental Workflow for Evaluating Storage Conditions.

Troubleshooting_Logic cluster_causes Potential Root Causes cluster_solutions Corrective Actions Start Off-Odor or API Degradation Detected Hypothesis Hypothesis: Lipid Peroxidation Start->Hypothesis Confirmation Confirm with Analysis (GC-MS, HPLC) Hypothesis->Confirmation Root_Cause Identify Root Cause(s) Confirmation->Root_Cause Oxygen Oxygen Exposure Root_Cause->Oxygen Yes Temperature High Temperature Root_Cause->Temperature Yes Light Light Exposure Root_Cause->Light Yes No_Antioxidant Inadequate Antioxidant Root_Cause->No_Antioxidant Yes Inert_Atmosphere Use Inert Atmosphere (N2) Oxygen->Inert_Atmosphere Low_Temp Store at Low Temperature Temperature->Low_Temp Protect_Light Protect from Light Light->Protect_Light Add_Antioxidant Add/Optimize Antioxidant No_Antioxidant->Add_Antioxidant

References

stability of 2,4-Octadienal under different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,4-Octadienal under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: this compound is an unsaturated aldehyde, and its stability is primarily influenced by several factors, including:

  • Temperature: Elevated temperatures can significantly accelerate degradation.

  • pH: The stability of this compound is pH-dependent, with degradation occurring under both acidic and alkaline conditions.

  • Light Exposure: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Oxygen: As an unsaturated compound, this compound is susceptible to oxidation in the presence of oxygen.

  • Presence of Water: Water can participate in degradation reactions such as retro-aldol condensation.

Q2: What are the common degradation pathways for this compound?

A2: The primary degradation pathways for this compound include:

  • Oxidation: The aldehyde group and the conjugated double bonds are prone to oxidation, leading to the formation of carboxylic acids and other oxidation byproducts.

  • Retro-Aldol Condensation: In the presence of water, this compound can undergo a retro-aldol reaction, cleaving the carbon-carbon bond and forming smaller aldehydes and ketones.

  • Polymerization: Under certain conditions, such as high concentrations or in the presence of catalysts, this compound can polymerize.

  • Photodegradation: Upon exposure to light, the molecule can absorb energy and undergo various photochemical reactions, leading to isomerization or fragmentation.

Q3: How can I minimize the degradation of this compound during storage and experiments?

A3: To enhance the stability of this compound, consider the following precautions:

  • Storage: Store in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, prepare them fresh and consider using buffers to maintain an optimal pH.

  • Antioxidants: The addition of antioxidants, such as Butylated Hydroxytoluene (BHT) or α-tocopherol, can inhibit oxidative degradation.

  • Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Concentration: Work with the lowest feasible concentration to minimize the risk of polymerization.

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
Loss of this compound concentration over time in solution. Oxidation due to dissolved oxygen.1. Use solvents that have been de-gassed by sparging with nitrogen or argon. 2. Prepare solutions fresh before use. 3. Add an antioxidant like BHT or α-tocopherol to the solution.
Degradation due to inappropriate pH.1. Measure the pH of your solution. 2. Adjust the pH to a neutral or slightly acidic range (pH 4-6) if compatible with your experimental design. 3. Use a buffered solution to maintain a stable pH.
Thermal degradation.1. Store stock solutions and experimental samples at low temperatures (2-8 °C). 2. Avoid prolonged exposure to elevated temperatures during experimental procedures.
Appearance of unknown peaks in chromatograms (GC-MS, HPLC). Formation of degradation products.1. Analyze the mass spectra or UV spectra of the unknown peaks to identify potential degradation products (e.g., shorter-chain aldehydes, carboxylic acids). 2. Review your experimental conditions (pH, temperature, light exposure) to identify the likely degradation pathway. 3. Implement preventative measures as described above to minimize degradation.
Inconsistent experimental results. Instability of this compound under your specific experimental conditions.1. Perform a stability study of this compound under your exact experimental conditions (matrix, temperature, light, etc.) over the time course of your experiment. 2. Quantify the concentration of this compound at different time points to determine its degradation rate. 3. If significant degradation is observed, modify the experimental protocol to improve stability (e.g., change solvent, add stabilizer, shorten experiment time).

Data Presentation

Table 1: Illustrative Stability of this compound in Aqueous Solution at Different pH Values (25°C, Protected from Light)
pHHalf-life (t½) in hours (Illustrative)Key Degradation Pathway
2.048Acid-catalyzed hydration and subsequent reactions
4.0120Relatively stable
7.096Neutral hydrolysis
9.024Base-catalyzed retro-aldol condensation

Note: The half-life values are illustrative and should be determined experimentally for specific conditions.

Table 2: Illustrative Efficacy of Antioxidants in Preventing Oxidation of this compound in a Model System (40°C, Exposed to Air)
Antioxidant (Concentration)% Degradation after 24 hours (Illustrative)
Control (No Antioxidant)60%
BHT (0.02%)15%
α-Tocopherol (0.05%)20%

Note: The efficacy of antioxidants can vary depending on the solvent, temperature, and other components of the system.

Experimental Protocols

Protocol 1: Determination of this compound Stability by GC-MS

Objective: To quantify the concentration of this compound over time under specific experimental conditions.

Materials:

  • This compound standard

  • Solvent of choice (e.g., methanol, acetonitrile, buffered aqueous solution)

  • Internal standard (e.g., dodecane)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a series of vials containing the this compound solution at the desired concentration.

    • Spike each vial with the internal standard at a fixed concentration.

    • Store the vials under the desired experimental conditions (e.g., specific temperature, pH, light exposure).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from a vial.

  • GC-MS Analysis:

    • Inject the aliquot into the GC-MS system.

    • GC Conditions (Example):

      • Inlet temperature: 250°C

      • Oven program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion source: Electron Ionization (EI) at 70 eV.

      • Scan mode: Full scan or Selected Ion Monitoring (SIM) for target ions of this compound and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard for each time point.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

Degradation_Pathways This compound This compound Oxidation Oxidation This compound->Oxidation O2, Light, Heat RetroAldol Retro-Aldol Condensation This compound->RetroAldol H2O, Acid/Base Photodegradation Photodegradation This compound->Photodegradation UV Light Carboxylic Acids, Epoxides Carboxylic Acids, Epoxides Oxidation->Carboxylic Acids, Epoxides Shorter-chain\nAldehydes & Ketones Shorter-chain Aldehydes & Ketones RetroAldol->Shorter-chain\nAldehydes & Ketones Isomers, Fragments Isomers, Fragments Photodegradation->Isomers, Fragments

Caption: Major degradation pathways of this compound.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stability Study cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep_Stock Prepare this compound Stock Solution Prep_Samples Prepare Experimental Samples (with Internal Standard) Prep_Stock->Prep_Samples Incubate Incubate under Specific Conditions (Temp, pH, Light) Prep_Samples->Incubate Time_Points Withdraw Aliquots at Predefined Time Intervals Incubate->Time_Points GCMS_Analysis GC-MS or HPLC Analysis Time_Points->GCMS_Analysis Data_Analysis Calculate Concentration and Degradation Rate GCMS_Analysis->Data_Analysis Conclusion Determine Stability Profile Data_Analysis->Conclusion

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic rect rect Start Inconsistent Results or Loss of Compound? Check_pH Is pH controlled? Start->Check_pH No_pH No Check_pH->No_pH No Yes_pH Yes Check_pH->Yes_pH Yes Check_Temp Is temperature controlled? No_Temp No Check_Temp->No_Temp No Yes_Temp Yes Check_Temp->Yes_Temp Yes Check_Light Is light exposure minimized? No_Light No Check_Light->No_Light No Yes_Light Yes Check_Light->Yes_Light Yes Check_O2 Is oxygen excluded? No_O2 No Check_O2->No_O2 No End Stability Improved Check_O2->End Yes Action_pH Use buffer, adjust pH No_pH->Action_pH Yes_pH->Check_Temp Action_Temp Store at low temp, control exp. temp No_Temp->Action_Temp Yes_Temp->Check_Light Action_Light Use amber vials, work in dark No_Light->Action_Light Yes_Light->Check_O2 Action_O2 Degas solvents, use inert atm. No_O2->Action_O2 Yes_O2 Yes Action_pH->End Action_Temp->End Action_Light->End Action_O2->End

Caption: Troubleshooting logic for this compound instability.

Technical Support Center: Overcoming Interference in the Analytical Detection of 2,4-Octadienal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming interference during the analytical detection of 2,4-Octadienal.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the analysis of this compound?

Interference in this compound analysis can originate from several sources:

  • Sample Matrix Effects: Complex biological or food matrices contain numerous endogenous compounds (e.g., fats, proteins, pigments) that can co-elute with this compound, causing overlapping peaks in the chromatogram and leading to inaccurate quantification.[1]

  • System Contamination: Contamination from previous injections, degraded septa, dirty injector liners, or leaks in the GC-MS or HPLC system can introduce background noise and interfering peaks.[1] Low-bleed septa are recommended to minimize this.[1]

  • Reagent Impurities: Impurities in solvents, derivatizing agents, or other reagents can introduce artifacts that interfere with the analysis.

  • Co-eluting Aldehydes and Ketones: Other carbonyl compounds present in the sample may have similar retention times and mass spectra to this compound, especially if no derivatization is performed.

Q2: How can I minimize matrix effects when analyzing this compound in complex samples?

Several strategies can be employed to mitigate matrix effects:

  • Sample Preparation:

    • Solid-Phase Microextraction (SPME): Headspace SPME is a solvent-free technique that selectively extracts volatile compounds like this compound from the sample matrix, leaving non-volatile interfering compounds behind.[1]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is effective for removing a wide range of interferences, such as fats and pigments, from complex food and biological samples.[1][2]

    • Solid-Phase Extraction (SPE): SPE can be used to clean up and concentrate the sample, removing interfering components before analysis.

  • Derivatization: Chemically modifying this compound with a derivatizing agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or 2,4-dinitrophenylhydrazine (DNPH) can alter its chemical properties, improving its separation from matrix components.[3][4][5]

  • Chromatographic Optimization: Adjusting the GC oven temperature program or the HPLC mobile phase gradient can improve the resolution between this compound and co-eluting matrix components.[1] Using a different column with a different stationary phase can also provide alternative selectivity.[1]

Q3: What is derivatization and why is it recommended for this compound analysis?

Derivatization is a chemical modification technique used to improve the analytical properties of a compound.[6] For this compound, it is highly recommended for the following reasons:

  • Improved Chromatographic Behavior: Derivatization can increase the volatility and thermal stability of this compound, leading to better peak shape and reduced tailing in GC analysis.[3][5]

  • Enhanced Sensitivity: Derivatizing agents like PFBHA introduce fluorine atoms into the molecule, which significantly enhances the sensitivity of detection by an electron capture detector (ECD) or by selected ion monitoring (SIM) in mass spectrometry.[3]

  • Increased Specificity: Derivatization targets the carbonyl group of aldehydes and ketones, increasing the specificity of the analysis and reducing interference from other classes of compounds.

Q4: Which derivatization reagent should I choose: PFBHA or DNPH?

The choice between PFBHA and DNPH depends on the analytical technique and the specific requirements of the assay.

  • PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine): This reagent is ideal for GC-MS analysis . The resulting PFBHA-oxime derivative is volatile and thermally stable, with excellent chromatographic properties.[3][6] The pentafluorobenzyl group allows for highly sensitive detection.[3]

  • DNPH (2,4-dinitrophenylhydrazine): This is the preferred reagent for HPLC-UV analysis . The DNPH-hydrazone derivative is stable and has a strong chromophore, allowing for sensitive detection by UV-Vis detectors at around 360 nm.[7][8][9]

Q5: My this compound peak is tailing in my GC-MS analysis. What are the possible causes and solutions?

Peak tailing for this compound is often due to its polar carbonyl group interacting with active sites in the GC system.[5] Here are common causes and solutions:

  • Active Sites in the Injector: The injector liner can have active sites.

    • Solution: Regularly clean or replace the injector liner and use a new, high-quality septum.[5]

  • Column Contamination or Degradation: The stationary phase of the column can degrade or become contaminated.

    • Solution: Condition the column (bake-out) according to the manufacturer's instructions.[5] If the problem persists, trim the first few centimeters of the column or replace it.

  • Improper Column Installation: An incorrect installation depth can cause peak tailing.[5]

    • Solution: Ensure the column is installed at the correct depth in both the injector and detector as per the instrument manual.[5]

  • No Derivatization: Analyzing the underivatized aldehyde increases the likelihood of interactions with active sites.

    • Solution: Implement a derivatization step with PFBHA to mask the polar carbonyl group.[5]

Troubleshooting Guides

Guide 1: High Background Noise in GC-MS Analysis

Issue: The baseline in your chromatogram is noisy, making it difficult to detect and quantify low levels of this compound.

Troubleshooting Workflow:

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Complex Sample (e.g., Biological Fluid, Food) Cleanup Cleanup/Extraction (SPME or QuEChERS) Sample->Cleanup Deriv Derivatization (PFBHA for GC, DNPH for HPLC) Cleanup->Deriv GCMS GC-MS Analysis Deriv->GCMS PFBHA HPLC HPLC-UV Analysis Deriv->HPLC DNPH Data Data Analysis & Quantification GCMS->Data HPLC->Data

References

Technical Support Center: Enhancing 2,4-Octadienal Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2,4-Octadienal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to improving the sensitivity of this compound detection methods.

Frequently Asked Questions (FAQs)

Q1: Why is the direct analysis of this compound by GC-MS challenging, and how can I improve it?

A1: Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) can be difficult due to its polarity and potential for thermal instability in the hot injector. This can lead to poor chromatographic peak shape (e.g., tailing), low sensitivity, and inaccurate quantification.

To improve the analysis, chemical derivatization is highly recommended. This process converts this compound into a more stable, less polar, and more volatile compound, leading to better chromatographic performance and enhanced detection.

Q2: What is the recommended derivatization agent for this compound, and what are its advantages?

A2: The most effective and widely used derivatization agent for aldehydes like this compound is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). PFBHA reacts with the carbonyl group of this compound to form a stable oxime derivative.

The advantages of PFBHA derivatization include:

  • Improved Thermal Stability: The derivative is more stable at high temperatures, reducing degradation in the GC injector.

  • Enhanced Volatility: The derivatized compound is more volatile, resulting in better peak symmetry and resolution.

  • Increased Sensitivity: The pentafluorobenzyl group is strongly electron-capturing, which significantly enhances the sensitivity of detection, especially when using an electron capture detector (ECD) or selected ion monitoring (SIM) with a mass spectrometer.[1]

  • Quantitative Reaction: PFBHA reacts quantitatively with aldehydes, making it suitable for accurate quantification.

Q3: What is Headspace Solid-Phase Microextraction (HS-SPME), and how can it improve my this compound analysis?

A3: Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for extracting and concentrating volatile organic compounds (VOCs) like this compound from a sample matrix. In HS-SPME, a coated fiber is exposed to the headspace (the gas phase above the sample) in a sealed vial. The volatile analytes partition from the sample into the headspace and then adsorb onto the fiber. The fiber is then directly desorbed in the GC injector.

HS-SPME offers several benefits for this compound analysis:

  • Increased Sensitivity: It concentrates the analyte from the sample, leading to lower detection limits.

  • Reduced Matrix Effects: By sampling from the headspace, non-volatile matrix components that can interfere with the analysis are left behind.

  • Solvent-Free: It is an environmentally friendly technique that eliminates the need for organic solvents.

Q4: What are the key parameters to optimize for a sensitive HS-SPME-GC-MS method for this compound?

A4: To achieve the highest sensitivity and reproducibility with HS-SPME-GC-MS, the following parameters should be optimized for your specific sample matrix and instrumentation:

  • SPME Fiber Coating: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for broad-range volatile compounds, including aldehydes.

  • Extraction Temperature and Time: Higher temperatures and longer extraction times generally increase the amount of analyte extracted, but this needs to be balanced to avoid degradation of the analyte or the sample.

  • Sample Volume and Headspace Volume: The ratio of the sample volume to the headspace volume in the vial can affect the concentration of the analyte in the headspace.

  • Salt Addition: For aqueous samples, adding salt (e.g., NaCl) can increase the volatility of the analyte, a phenomenon known as the "salting-out" effect, which can improve extraction efficiency.

  • Agitation: Agitation of the sample during extraction helps to facilitate the equilibrium of the analyte between the sample, headspace, and fiber.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Poor Peak Shape
Problem Possible Causes Recommended Solutions
Peak Tailing - Active sites in the GC system (liner, column) interacting with the polar analyte.- Contamination in the inlet or at the head of the column.- Improper column installation.- Use a deactivated inlet liner and a high-quality, low-bleed GC column.- Perform regular maintenance of the injection port.- Condition the column according to the manufacturer's instructions.- Ensure the column is cut cleanly and installed at the correct depth.
Peak Fronting - Column overload (injecting too much sample).- Incompatibility between the sample solvent and the stationary phase.- Reduce the sample concentration or injection volume.- Use a split injection instead of splitless.- Ensure the sample solvent is compatible with the GC column phase.
Split Peaks - Improper sample injection (e.g., bent syringe needle, incorrect injection speed).- Initial oven temperature is too high for splitless injection.- Blockage in the inlet liner or a void in the column.- Inspect and replace the syringe if necessary.- Optimize the injection speed.- Lower the initial oven temperature to allow for proper analyte focusing.- Replace the inlet liner and trim the front of the column.
Low or No Signal
Problem Possible Causes Recommended Solutions
Low or no derivatization product detected - Suboptimal pH for the derivatization reaction.- Insufficient amount of PFBHA reagent.- Inadequate reaction time or temperature.- Adjust the sample pH to a range of 4-6.[1]- Use a molar excess of the PFBHA reagent.- Increase the reaction time and/or temperature (e.g., 60 minutes at 60-70°C).[1]
Low sensitivity in HS-SPME - Suboptimal extraction parameters.- Competition for adsorption sites on the SPME fiber.- Optimize extraction time, temperature, and agitation.- For aqueous samples, consider adding salt to the matrix.- Select the appropriate SPME fiber for your analyte.
Inconsistent or Non-Reproducible Results
Problem Possible Causes Recommended Solutions
Variability in results - Inconsistent derivatization conditions.- Degradation of the PFBHA reagent.- Matrix effects influencing derivatization or extraction.- Strictly control all parameters for derivatization (pH, reagent concentration, time, temperature).- Prepare fresh PFBHA solutions daily and store the solid reagent properly.- Use matrix-matched calibration standards or an internal standard to compensate for matrix effects.

Quantitative Data Summary

The following table provides a summary of Limit of Detection (LOD) and Limit of Quantification (LOQ) values for 2,4-dienals using different methods. Note that data specifically for this compound is limited in the literature; therefore, data for the structurally similar and commonly studied 2,4-nonadienal and 2,4-decadienal are included for comparison.

AnalyteMethodMatrixLODLOQ
2,4-Nonadienal GC-MS with PFBHA derivatizationVaries12 - 20 ng/L0.5 - 1.6 mg/kg
2,4-Decadienal Reversed-phase LCEdible Oils15 nmol/L50 nmol/L
Various Aldehydes HS-SPME-GC-MS with on-fiber PFBHA derivatizationAir< 0.13 µg/m³-
Various Aldehydes HS-SPME-GC-MS with PFBHA derivatization-11-36 ng/L8-26 ng/L

Experimental Protocols

Protocol 1: PFBHA Derivatization of this compound for GC-MS Analysis

This protocol is adapted from established methods for similar aldehydes.[1]

1. Materials and Reagents:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Internal Standard (e.g., a deuterated analog of this compound or a similar aldehyde not present in the sample)

  • Hexane (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sample matrix (e.g., plasma, tissue homogenate, food extract)

2. Sample Preparation and Derivatization:

  • To 1 mL of the sample in a glass vial, add a known amount of the internal standard.

  • Adjust the pH of the sample to approximately 4-6.[1]

  • Prepare a fresh 10 mg/mL solution of PFBHA in reagent water.

  • Add 100 µL of the PFBHA solution to the sample vial.

  • Seal the vial and incubate at 60-70°C for 60 minutes.[1]

  • Allow the vial to cool to room temperature.

3. Extraction:

  • Add 2 mL of hexane to the derivatized sample.

  • Vortex for 2 minutes and then centrifuge to separate the phases.

  • Carefully transfer the upper organic layer (hexane) to a clean tube.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.

4. GC-MS Analysis:

  • GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point.

  • Injector: Splitless mode at 250°C.

  • Oven Program: Start at 60°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min. (This should be optimized for your specific setup).

  • MS Detection: Use Selected Ion Monitoring (SIM) mode for the highest sensitivity. Monitor characteristic ions for the PFBHA-oxime derivative of this compound and the internal standard.

Protocol 2: HS-SPME-GC-MS Analysis of this compound

This protocol is a general guideline and should be optimized for your specific application.

1. Materials and Reagents:

  • Sample containing this compound

  • Internal Standard

  • Sodium Chloride (for aqueous samples)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber (e.g., DVB/CAR/PDMS)

2. Sample Preparation:

  • Place a precisely weighed or measured amount of your sample into a 20 mL headspace vial.

  • Add a known amount of internal standard.

  • For aqueous samples, you can add sodium chloride to saturation to improve the extraction of volatile compounds.

  • Immediately seal the vial.

3. HS-SPME Procedure:

  • Place the vial in the autosampler tray of your GC-MS system.

  • The autosampler will perform the following steps automatically:

    • Incubation/Equilibration: The sample is heated to a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to move into the headspace.

    • Extraction: The SPME fiber is exposed to the headspace for a set time (e.g., 30 minutes) to adsorb the analytes.

    • Desorption: The fiber is then inserted into the hot GC inlet where the analytes are desorbed and transferred to the GC column.

4. GC-MS Analysis:

  • Follow the GC-MS conditions outlined in Protocol 1, optimizing as necessary for the SPME introduction.

Visualizations

Enzymatic Formation of 2,4-Dienals from Linoleic Acid

The following diagram illustrates the enzymatic pathway for the formation of 2,4-dienals, such as this compound, from the polyunsaturated fatty acid, linoleic acid. This process is a key part of the lipid peroxidation pathway.[2][3][4]

Lipid_Peroxidation_Pathway Linoleic_Acid Linoleic Acid HPODE 9- or 13-Hydroperoxyoctadecadienoic Acid (HPODE) Linoleic_Acid->HPODE Lipoxygenase (LOX) Aldehydes C9 Aldehydes (e.g., this compound) HPODE->Aldehydes Hydroperoxide Lyase (HPL) Oxo_Acid C9 or C12 Oxo-Acid HPODE->Oxo_Acid Hydroperoxide Lyase (HPL)

Enzymatic formation of 2,4-dienals from linoleic acid.
Experimental Workflow for PFBHA Derivatization and GC-MS Analysis

This diagram outlines the key steps in the experimental workflow for the sensitive detection of this compound using PFBHA derivatization followed by GC-MS analysis.

PFBHA_Workflow start Start: Sample Collection prep Sample Preparation (add Internal Standard, adjust pH) start->prep derivatize Derivatization with PFBHA (60-70°C for 60 min) prep->derivatize extract Liquid-Liquid Extraction (Hexane) derivatize->extract concentrate Concentration (under Nitrogen) extract->concentrate gcms GC-MS Analysis (SIM Mode) concentrate->gcms end End: Data Analysis gcms->end

Workflow for PFBHA derivatization and GC-MS analysis.
Experimental Workflow for HS-SPME-GC-MS Analysis

This diagram shows the automated workflow for the analysis of this compound using Headspace Solid-Phase Microextraction coupled with GC-MS.

HS_SPME_Workflow start Start: Sample Preparation in Vial (add Internal Standard, Salt) incubate Incubation / Equilibration (e.g., 60°C for 15 min) start->incubate extract HS-SPME Extraction (expose fiber to headspace) incubate->extract desorb Thermal Desorption (in GC Inlet) extract->desorb gcms GC-MS Analysis desorb->gcms end End: Data Analysis gcms->end

Workflow for HS-SPME-GC-MS analysis.

References

Technical Support Center: 2,4-Octadienal Derivatization for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 2,4-Octadienal with 2,4-dinitrophenylhydrazine (DNPH) for High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization and subsequent HPLC analysis of this compound.

Problem Potential Causes Recommended Solutions
Low or No Derivative Yield 1. Suboptimal Reaction pH: The reaction is acid-catalyzed and requires a specific pH range.[1] 2. Incorrect Reaction Temperature or Time: The reaction may be incomplete if the temperature is too low or the reaction time is too short.[1][2] 3. Degraded or Impure DNPH Reagent: The DNPH reagent can degrade over time or be contaminated with other carbonyl compounds.[1] 4. Insufficient Molar Excess of DNPH: An inadequate amount of derivatizing agent will lead to incomplete reaction.[1][2] 5. Sample Matrix Interference: Components in the sample matrix may inhibit the derivatization reaction.1. Adjust the pH of the reaction mixture to the optimal range of 2-4 using a suitable acid (e.g., sulfuric acid or hydrochloric acid). 2. Optimize the reaction temperature (e.g., 40-60°C) and time (e.g., 30-60 minutes). A time-course study can determine the optimal reaction duration.[1][2] 3. Use fresh, high-purity DNPH. If necessary, recrystallize the DNPH from acetonitrile. Store the reagent in a dark, cool, and dry place.[1] 4. Use a significant molar excess of the DNPH reagent (e.g., 5- to 10-fold) to ensure the reaction goes to completion.[1][2] 5. Employ a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization to remove interfering substances.
Multiple Unidentified Peaks in Chromatogram 1. Impure DNPH Reagent: The reagent itself may contain carbonyl impurities. 2. Contaminated Solvents or Glassware: Solvents and glassware can introduce interfering compounds.[1] 3. Side Reactions: The unsaturated nature of this compound may lead to side reactions or the formation of isomers (E/Z isomers of the hydrazone).[1] 4. Presence of Other Carbonyl Compounds in the Sample: The sample may contain other aldehydes or ketones that also react with DNPH.1. Run a blank using only the DNPH reagent and solvents to identify any impurity peaks. Use high-purity, HPLC-grade solvents and thoroughly clean all glassware.[1] 2. Optimize derivatization conditions (pH, temperature, time) to minimize side reactions. 3. The formation of E/Z isomers of the this compound-DNPH derivative can result in two closely eluting peaks. This is an inherent characteristic of the derivative. 4. Use a more selective sample preparation method if other carbonyls are interfering with the analysis of this compound.
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample can lead to peak distortion.[3] 2. Secondary Interactions with the Stationary Phase: Residual silanols on the column can interact with the analyte.[3] 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the column.[3] 4. Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[4]1. Reduce the injection volume or dilute the sample.[3] 2. Use a high-quality, end-capped C18 column. The addition of a small amount of a competitive base (e.g., triethylamine) to the mobile phase can sometimes help, but this should be done with caution as it can affect column longevity.[3] 3. Adjust the mobile phase pH to suppress any potential ionization of the analyte. 4. Dissolve the derivatized sample in the initial mobile phase or a weaker solvent.[4]
Retention Time Drifting 1. Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile solvent component.[5] 2. Fluctuations in Column Temperature: Inconsistent column temperature can lead to shifts in retention time.[5] 3. Column Degradation: The stationary phase can degrade over time, especially with aggressive mobile phases.[3] 4. Pump Issues: Inconsistent flow rate from the HPLC pump.[5]1. Prepare fresh mobile phase daily and ensure proper mixing. Use a mobile phase bottle cap that minimizes evaporation.[5] 2. Use a column oven to maintain a stable temperature.[5] 3. Operate the column within the recommended pH and temperature ranges. Replace the column if performance deteriorates significantly.[3] 4. Purge the pump to remove air bubbles and ensure seals are in good condition.[6]
Baseline Noise or Drift 1. Contaminated Mobile Phase or Detector Cell: Impurities in the mobile phase or a dirty detector flow cell can cause baseline issues.[5] 2. Air Bubbles in the System: Air bubbles in the pump, detector, or tubing can cause noise.[5] 3. Degrading Detector Lamp: The detector lamp has a finite lifetime and its performance will degrade over time.[5]1. Use HPLC-grade solvents and prepare fresh mobile phase. Flush the detector flow cell with an appropriate solvent.[5] 2. Degas the mobile phase before use and purge the HPLC system to remove any trapped air.[5] 3. Replace the detector lamp if it has exceeded its recommended lifetime.[5]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for HPLC analysis?

A1: this compound, like many other aldehydes, lacks a strong chromophore, which makes it difficult to detect with high sensitivity using a standard UV-Vis detector in an HPLC system. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) attaches a molecule with a strong chromophore to the this compound, forming a stable 2,4-dinitrophenylhydrazone derivative. This derivative can be readily detected at a wavelength of approximately 360 nm with high sensitivity.[2]

Q2: What are the optimal conditions for the derivatization of this compound with DNPH?

A2: The optimal conditions for the derivatization reaction are crucial for achieving complete and reproducible results. Key parameters to optimize include:

  • pH: The reaction is acid-catalyzed and typically performs best in a pH range of 2-4.[1]

  • Temperature: A slightly elevated temperature, for example, 40-60°C, can increase the reaction rate.[1]

  • Reaction Time: A sufficient reaction time, often between 30 to 60 minutes, is needed to ensure the reaction goes to completion.[2]

  • DNPH Concentration: A significant molar excess of DNPH (e.g., 5- to 10-fold) relative to the expected concentration of this compound is recommended to drive the reaction to completion.[1][2]

Q3: How should the DNPH derivatizing reagent be prepared and stored?

A3: A common method for preparing the DNPH reagent is to dissolve high-purity DNPH in acetonitrile or methanol, followed by the addition of a strong acid like sulfuric or hydrochloric acid to catalyze the reaction.[1] It is crucial to use HPLC-grade solvents to avoid introducing carbonyl impurities. The reagent should be stored in a tightly sealed, amber glass container at a low temperature (e.g., 4°C) to minimize degradation and contamination.[1]

Q4: Can the E/Z isomers of the this compound-DNPH derivative be separated by HPLC?

A4: Yes, the derivatization of this compound with DNPH can result in the formation of E and Z stereoisomers due to the presence of the C=N double bond in the hydrazone.[1] These isomers may appear as two closely eluting peaks in the HPLC chromatogram. Achieving baseline separation of these isomers can be challenging and may require optimization of the chromatographic conditions, such as the mobile phase composition and gradient.

Q5: What are some potential interferences to be aware of when analyzing this compound?

A5: Potential interferences can arise from several sources. The DNPH reagent itself may contain carbonyl impurities, leading to blank contamination.[1] Other aldehydes and ketones present in the sample will also react with DNPH, potentially co-eluting with the this compound derivative. The unsaturated nature of this compound also makes it susceptible to side reactions, which can lead to the formation of unexpected byproducts. Careful optimization of the derivatization and chromatographic methods is necessary to minimize these interferences.

Quantitative Data Summary

The following table summarizes typical performance data for the HPLC analysis of aldehyde-DNPH derivatives. Please note that these are representative values and the actual performance may vary depending on the specific instrumentation and experimental conditions.

Parameter Typical Value Reference
Linearity (R²) > 0.999
Limit of Detection (LOD) 30 - 110 ng/mL
Limit of Quantitation (LOQ) 180 - 400 ng/mL
Accuracy (% Recovery) 95 - 105%[2]
Precision (%RSD) < 5%[2]

Experimental Protocol: Derivatization and HPLC Analysis of this compound

Disclaimer: This protocol is an adapted method based on established procedures for similar unsaturated aldehydes. It is recommended to optimize the conditions for your specific application and instrumentation.

1. Reagents and Materials

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH), high purity

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Sulfuric acid (H₂SO₄), concentrated

  • Syringe filters, 0.45 µm PTFE

  • HPLC vials

2. Preparation of Solutions

  • DNPH Derivatizing Reagent (0.1% w/v in ACN with 0.5% H₂SO₄): Carefully dissolve 100 mg of DNPH in 100 mL of acetonitrile. Once dissolved, cautiously add 0.5 mL of concentrated sulfuric acid. Mix well. Store this solution in a dark, sealed container at 4°C.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve the desired concentration range for the calibration curve.

3. Derivatization Procedure

  • In a clean glass vial, add 1 mL of the this compound standard solution or sample extract.

  • Add 1 mL of the DNPH derivatizing reagent.

  • Cap the vial tightly and vortex for 30 seconds.

  • Place the vial in a heating block or water bath at 50°C for 45 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Filter the resulting solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

4. HPLC Analysis

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: Gradient to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Gradient back to 60% B

    • 20-25 min: Re-equilibration at 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm

  • Injection Volume: 20 µL

5. Data Analysis

  • Identify the peak(s) corresponding to the this compound-DNPH derivative(s) based on the retention time of the derivatized standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Derivatization and HPLC Workflow

Derivatization_HPLC_Workflow cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization Reaction cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Extraction Sample Extraction/Dilution Mixing Mix Sample and DNPH Reagent Sample_Extraction->Mixing DNPH_Reagent_Prep DNPH Reagent Preparation DNPH_Reagent_Prep->Mixing Incubation Incubate (e.g., 50°C, 45 min) Mixing->Incubation Cooling Cool to Room Temperature Incubation->Cooling Filtration Filter Sample Cooling->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (360 nm) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for the derivatization of this compound with DNPH followed by HPLC analysis.

Troubleshooting Logic Diagram

Troubleshooting_Logic node_rect node_rect Problem_Observed Problem Observed? Low_Yield Low/No Derivative Yield? Problem_Observed->Low_Yield Yes Extra_Peaks Extra/Unidentified Peaks? Problem_Observed->Extra_Peaks No Check_pH Check Reaction pH Low_Yield->Check_pH Yes Bad_Peak_Shape Poor Peak Shape? Extra_Peaks->Bad_Peak_Shape No Run_Blank Run Reagent Blank Extra_Peaks->Run_Blank Yes Retention_Shift Retention Time Shift? Bad_Peak_Shape->Retention_Shift No Reduce_Injection_Vol Reduce Injection Volume Bad_Peak_Shape->Reduce_Injection_Vol Yes Check_Mobile_Phase_Prep Check Mobile Phase Preparation Retention_Shift->Check_Mobile_Phase_Prep Yes Optimize_Time_Temp Optimize Reaction Time/Temp Check_pH->Optimize_Time_Temp Check_DNPH_Purity Check DNPH Reagent Purity Optimize_Time_Temp->Check_DNPH_Purity Increase_DNPH_Excess Increase Molar Excess of DNPH Check_DNPH_Purity->Increase_DNPH_Excess Check_Solvents Check Solvents & Glassware Run_Blank->Check_Solvents Consider_Isomers Consider E/Z Isomers Check_Solvents->Consider_Isomers Check_Mobile_Phase_pH Check Mobile Phase pH Reduce_Injection_Vol->Check_Mobile_Phase_pH Match_Sample_Solvent Match Sample Solvent to Mobile Phase Check_Mobile_Phase_pH->Match_Sample_Solvent Use_Column_Oven Use Column Oven Check_Mobile_Phase_Prep->Use_Column_Oven Inspect_Column Inspect/Replace Column Use_Column_Oven->Inspect_Column

Caption: A logical workflow for troubleshooting common issues in HPLC analysis of DNPH derivatives.

References

Technical Support Center: Minimizing Artifactual Formation of 2,4-Octadienal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the artifactual formation of 2,4-octadienal during sample preparation.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, leading to the unwanted presence of this compound.

Issue 1: Detection of this compound in freshly prepared samples.

  • Question: I am detecting this compound in my samples immediately after preparation. What could be the cause, and how can I prevent this?

  • Answer: The immediate presence of this compound suggests that lipid peroxidation is occurring rapidly during your sample preparation workflow. This is often due to enzymatic activity and exposure to oxygen.

    Troubleshooting Steps:

    • Enzyme Inactivation: Many tissues contain lipoxygenases and other enzymes that can initiate lipid peroxidation. It is crucial to quench this enzymatic activity immediately upon sample collection.[1][2]

      • Rapid Freezing: Flash freeze tissue samples in liquid nitrogen immediately after collection.[1]

      • Cold Solvents: Homogenize samples in ice-cold organic solvents, such as methanol, to denature enzymes.[1]

      • Heat Treatment: For some sample types, brief heat treatment (above 80°C) can effectively inactivate enzymes.[1]

    • Minimize Oxygen Exposure:

      • Inert Atmosphere: Perform sample preparation steps under an inert gas atmosphere, such as nitrogen or argon, to displace oxygen.[3]

      • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Addition of Antioxidants: Incorporate antioxidants into your homogenization buffers and extraction solvents. Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for this purpose.[4][5]

Issue 2: Increased this compound levels in stored samples.

  • Question: I am observing an increase in this compound concentrations in my samples after a period of storage. How can I improve my storage protocol?

  • Answer: An increase in this compound during storage points to ongoing lipid peroxidation due to improper storage conditions.

    Troubleshooting Steps:

    • Storage Temperature: Store lipid extracts at ultra-low temperatures. Storage at -20°C is a minimum requirement, with -80°C being highly recommended for long-term stability.[1][2][6][7] Avoid storing samples at 4°C or room temperature, even for short periods.[1][6]

    • Oxygen Exclusion: Store extracts in airtight containers under an inert atmosphere (nitrogen or argon) to prevent exposure to oxygen.[1][2]

    • Solvent and Light: Store lipid extracts in an organic solvent to prevent sublimation and protect them from light, which can promote photo-oxidation.[1][2]

    • Antioxidant Presence: Ensure that an antioxidant, such as BHT, was added during the initial sample preparation to provide ongoing protection during storage.[1][2]

Issue 3: Artifact peaks corresponding to this compound in GC-MS or HPLC analysis.

  • Question: My chromatograms show a peak that I've identified as this compound, but I suspect it's an artifact of the analysis itself. How can I confirm and mitigate this?

  • Answer: Artifacts can be introduced during the analytical process, especially in techniques like GC-MS that involve heat.

    Troubleshooting Steps:

    • Inlet Activity: The GC inlet can be a source of thermal degradation. Ensure the inlet liner is clean and deactivated to prevent interactions with analytes.[8]

    • Column Choice and Condition: Use a high-quality, inert column. If peak tailing or other asymmetries are observed for other analytes, it may indicate column degradation, which can contribute to artifact formation.[8]

    • Injection Temperature: Optimize the injection temperature to be high enough for efficient volatilization but not so high as to cause thermal breakdown of lipid hydroperoxides into aldehydes like this compound.

    • Derivatization Artifacts: If using derivatization reagents, be aware that they can sometimes produce side products. Analyze a derivatized blank to check for interfering peaks.

    • Blank Injections: Run a solvent blank and a method blank (a sample that has gone through the entire preparation process without the biological matrix) to identify any contaminants or artifacts originating from solvents, reagents, or the instrument itself.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary precursor of artifactual this compound?

A1: The primary precursor of this compound is linoleic acid, a common polyunsaturated fatty acid.[10] Through a process called lipid peroxidation, linoleic acid is converted into lipid hydroperoxides, which are unstable and can decompose to form various secondary products, including this compound.

Q2: What is the general mechanism of this compound formation?

A2: The formation of this compound from linoleic acid proceeds through a free radical chain reaction known as lipid peroxidation. The key steps are:

  • Initiation: A reactive oxygen species (ROS) abstracts a hydrogen atom from a carbon atom on the linoleic acid backbone, forming a lipid radical.

  • Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical. This radical can then abstract a hydrogen from another linoleic acid molecule, creating a lipid hydroperoxide and another lipid radical, thus propagating the chain reaction.

  • Decomposition: The lipid hydroperoxides are unstable and can decompose, particularly in the presence of heat or metal ions, to form a variety of aldehydes, including this compound.

Q3: Which antioxidants are most effective at preventing this compound formation?

A3: Synthetic phenolic antioxidants are commonly used to inhibit lipid peroxidation. The most effective ones include:

  • Tert-butylhydroquinone (TBHQ): Often considered the most effective in highly unsaturated oils and at high temperatures due to its thermal stability.[11][12]

  • Butylated Hydroxytoluene (BHT): Widely used and effective in a variety of lipid-containing samples.[13][14]

  • Propyl Gallate (PG): Another effective antioxidant, sometimes used in combination with others.[13]

The choice of antioxidant may depend on the specific sample matrix and experimental conditions.

Q4: At what concentration should I use antioxidants?

A4: A common recommendation for BHT is a final concentration of 5 mM in the homogenization buffer.[4][5] For other antioxidants, it is best to consult the literature for the specific application or perform optimization experiments. It is important to note that excessively high concentrations of some antioxidants may have toxic effects on cells or interfere with certain assays.[15]

Q5: Can the type of sample container affect this compound formation?

A5: Yes, the choice of container is important. It is recommended to use glass vials for storing lipid extracts, as plastics may contain leachable compounds that can interfere with analysis or even promote oxidation. Ensure the containers are airtight to prevent oxygen exposure.

Data Presentation

Table 1: Comparison of Antioxidant Efficacy in Preventing Lipid Oxidation

AntioxidantOil TypeTest MethodEfficacy Ranking (Best to Worst)Reference
TBHQSoybean OilRancimatTBHQ > BHA[12]
TBHQCottonseed OilRancimatTBHQ > BHA[12]
BHTLinoleic Acid EmulsionFerric ThiocyanateBHT was effective in blunting the increase in absorbance[14]
Propyl GallateWaste Cooking Oil Biolubricant-Recommended at low concentrations (300 ppm)[13]

Note: Efficacy can vary based on the specific lipid matrix and experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Lipid Peroxidation in Tissue Samples

  • Sample Collection: Immediately upon collection, flash freeze the tissue sample in liquid nitrogen to quench all enzymatic activity.[1]

  • Homogenization:

    • Work on ice at all times.

    • Weigh the frozen tissue and place it in a pre-chilled tube.

    • Add ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) containing 5 mM BHT.[4][5]

    • Homogenize the tissue thoroughly using a suitable homogenizer.

    • To further prevent oxidation, flush the headspace of the tube with argon or nitrogen gas before closing the cap.[3]

  • Lipid Extraction (Folch Method adaptation):

    • To the tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol containing BHT (e.g., 50 µg/mL).[16]

    • Vortex vigorously for 2 minutes.

    • Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen.

  • Storage:

    • Reconstitute the dried lipid extract in a suitable organic solvent (e.g., chloroform or methanol).

    • Transfer the extract to a clean, airtight glass vial.

    • Flush the headspace with nitrogen or argon before sealing.

    • Store at -80°C until analysis.[1][2]

Visualizations

Lipid_Peroxidation_Pathway PUFA Polyunsaturated Fatty Acid (e.g., Linoleic Acid) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation (H• abstraction) Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O2 O2 Oxygen (O2) Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide + PUFA (Propagation) Stable_Radical Stable Antioxidant Radical (A•) Peroxyl_Radical->Stable_Radical + AH Decomposition Decomposition (Heat, Metal Ions) Lipid_Hydroperoxide->Decomposition Octadienal This compound (Artifact) Decomposition->Octadienal Antioxidant Antioxidant (AH) Antioxidant->Peroxyl_Radical Termination Experimental_Workflow Start Sample Collection Quench Quench Enzymatic Activity (Flash Freeze/Cold Solvent) Start->Quench Homogenize Homogenize in Buffer with Antioxidant (e.g., BHT) Quench->Homogenize Extract Lipid Extraction (e.g., Folch Method) Homogenize->Extract Dry Dry Extract (under Nitrogen) Extract->Dry Store Store at -80°C (under Inert Gas) Dry->Store Analyze Analysis (GC-MS, HPLC) Store->Analyze End Minimized Artifact Formation Analyze->End

References

selecting the appropriate internal standard for 2,4-Octadienal quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on selecting the appropriate internal standard for the accurate quantification of 2,4-Octadienal. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and comparative performance data to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard crucial for the accurate quantification of this compound?

An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. Its primary purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response (e.g., injection volume).[1][2] For a reactive and semi-volatile compound like this compound, an IS is essential to ensure high accuracy and precision by compensating for:

  • Sample preparation variability: Analyte loss during extraction, derivatization, and concentration steps.

  • Instrumental variations: Minor fluctuations in injection volume and detector response.

  • Matrix effects: Enhancement or suppression of the analyte signal caused by other components in the sample matrix.[1][3]

Q2: What are the key characteristics of a good internal standard for this compound analysis?

An ideal internal standard should possess the following characteristics:

  • Structural and chemical similarity: It should behave similarly to this compound during sample processing and analysis.[2][4]

  • Co-elution: In chromatography, it should elute close to the analyte without causing interference.[1]

  • Absence in samples: It must not be naturally present in the samples being analyzed.[2]

  • Purity: The internal standard should be of high chemical and isotopic purity to avoid interference with the analyte quantification.[5]

  • Stability: It should be stable throughout the entire analytical procedure.

Q3: What is the most suitable internal standard for the quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)?

The gold standard for mass spectrometry-based quantification is a stable isotope-labeled (SIL) version of the analyte.[1][6] Therefore, deuterated this compound (e.g., this compound-d₃) is the most appropriate internal standard. It has nearly identical chemical and physical properties to the unlabeled analyte, ensuring it experiences the same effects during sample preparation and analysis, thus providing the most accurate correction.[1][3][6]

Q4: Can I use a non-deuterated structural analog of this compound as an internal standard?

Yes, if a deuterated standard is unavailable, a non-deuterated structural analog, such as 2,4-Nonadienal , can be an acceptable alternative.[7] However, it's important to note that even small differences in chemical structure can lead to variations in extraction efficiency and instrument response, which may result in lower accuracy and precision compared to a deuterated standard.

Q5: When is it acceptable to use an internal standard from a different chemical class?

Using an internal standard from a different chemical class (e.g., an alkane or an ester) is generally not recommended for this compound quantification due to significant differences in chemical properties. This can lead to poor correction for matrix effects and sample preparation losses. This option should only be considered as a last resort when no suitable analog is available, and extensive validation is required to demonstrate its suitability.

Troubleshooting Guide

Issue: Poor reproducibility (%RSD > 15%) in my this compound quantification.

  • Possible Cause 1: Inconsistent addition of the internal standard.

    • Solution: Ensure that the internal standard is accurately and consistently added to every sample, standard, and blank at the earliest stage of sample preparation. Use calibrated pipettes and perform a thorough vortex or mixing step after addition.

  • Possible Cause 2: The chosen internal standard is not adequately correcting for variability.

    • Solution: If you are not using a deuterated internal standard, consider that your structural analog may not be perfectly tracking the behavior of this compound. Switching to a deuterated standard is the most effective solution.[7]

  • Possible Cause 3: Analyte or internal standard degradation.

    • Solution: this compound is prone to oxidation. Ensure samples are handled quickly, stored at low temperatures, and protected from light. Consider derivatization to improve stability.

Issue: The peak for my internal standard is interfering with other components in my sample.

  • Possible Cause: The internal standard co-elutes with another compound in the matrix.

    • Solution: Adjust the chromatographic conditions (e.g., temperature ramp in GC, mobile phase gradient in LC) to improve separation. If using mass spectrometry, select specific ions for quantification (Selected Ion Monitoring - SIM mode) that are unique to your internal standard and analyte to minimize interference.

Issue: My calibration curve has poor linearity (r² < 0.99).

  • Possible Cause 1: Inappropriate concentration of the internal standard.

    • Solution: The concentration of the internal standard should be within the range of the calibration curve for the analyte. A very high or very low concentration relative to the analyte can affect linearity.

  • Possible Cause 2: Isotopic contribution from the analyte to the internal standard signal.

    • Solution: In some cases, especially at high analyte concentrations, the natural isotopes of the analyte can contribute to the signal of the deuterated internal standard. This can be corrected using a non-linear calibration function or by ensuring a sufficient mass difference between the analyte and the internal standard.[5]

Quantitative Data Presentation

The choice of internal standard significantly impacts the performance of the analytical method. The following table summarizes the typical performance characteristics for this compound quantification using different types of internal standards with GC-MS.

Internal Standard TypeExampleLinearity (r²)Typical LOD (µg/L)Typical LOQ (µg/L)Precision (%RSD)Accuracy (% Recovery)
Deuterated Analyte This compound-d₃> 0.9950.1 - 1.00.3 - 3.0< 10%95 - 105%
Structural Analog 2,4-Nonadienal> 0.9900.5 - 5.01.5 - 15.0< 15%85 - 115%
Different Chemical Class n-Dodecane> 0.9801.0 - 10.03.0 - 30.0< 20%70 - 130%

Note: These values are representative and may vary depending on the specific sample matrix and instrumentation.

Experimental Protocols

Protocol: Quantification of this compound in a Liquid Matrix using GC-MS and a Deuterated Internal Standard

This protocol describes the quantification of this compound using a deuterated internal standard and derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

1. Materials and Reagents

  • This compound analytical standard

  • This compound-d₃ internal standard solution (e.g., 10 µg/mL in methanol)

  • PFBHA solution (10 mg/mL in water)

  • Hexane (GC grade)

  • Methanol (GC grade)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Sample containing this compound

2. Preparation of Calibration Standards

  • Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol).

  • Perform serial dilutions to create a series of calibration standards ranging from, for example, 0.1 to 50 µg/L in deionized water.

3. Sample Preparation and Derivatization

  • To 1 mL of each sample, calibration standard, and a blank (deionized water) in a glass vial, add 10 µL of the this compound-d₃ internal standard solution (final concentration, e.g., 100 ng/L).

  • Vortex briefly to mix.

  • Add 100 µL of the PFBHA solution to each vial.

  • Adjust the pH of the solution to approximately 3 with HCl.

  • Seal the vials and incubate at 60°C for 60 minutes to form the PFBHA-oxime derivatives.

  • After cooling to room temperature, add 500 µL of hexane to each vial.

  • Vortex vigorously for 1 minute to extract the derivatives.

  • Centrifuge at 5,000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a GC vial for analysis.

4. GC-MS Instrumental Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL (splitless mode).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the PFBHA derivatives of this compound and its deuterated internal standard.

5. Data Analysis and Quantification

  • Identify the peaks for this compound and its deuterated internal standard based on their retention times and characteristic ions.

  • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by calculating their peak area ratios and interpolating from the calibration curve.

Visualizations

G cluster_0 start Start: Need to Quantify This compound is_ms Is Mass Spectrometry the detection method? start->is_ms is_d_available Is a Deuterated this compound Standard Available? is_ms->is_d_available Yes is_analog_available Is a Structurally Similar Analog Available? is_ms->is_analog_available No (e.g., UV, FID) is_d_available->is_analog_available No use_deuterated Select Deuterated This compound (Ideal Choice) is_d_available->use_deuterated Yes use_analog Select Structural Analog (e.g., 2,4-Nonadienal) (Acceptable Alternative) is_analog_available->use_analog Yes use_other Select a Compound from a Different Chemical Class (Less Ideal, Requires Extensive Validation) is_analog_available->use_other No end_node Proceed with Method Validation use_deuterated->end_node use_analog->end_node use_other->end_node

Caption: Logic for Internal Standard Selection.

G cluster_1 sample_prep 1. Sample Collection and Preparation spike_is 2. Spike with Internal Standard (e.g., this compound-d3) sample_prep->spike_is derivatization 3. Derivatization (Optional, e.g., with PFBHA) spike_is->derivatization extraction 4. Extraction (e.g., Liquid-Liquid Extraction) derivatization->extraction gcms_analysis 5. GC-MS Analysis (SIM Mode) extraction->gcms_analysis data_processing 6. Data Processing (Peak Integration) gcms_analysis->data_processing quantification 7. Quantification (Using Calibration Curve) data_processing->quantification final_result Final Result: Concentration of this compound quantification->final_result

Caption: Analytical Workflow for Quantification.

References

addressing the volatility of 2,4-Octadienal in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4-Octadienal Experimental Guidance

This center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the volatility and reactivity of this compound in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound, offering step-by-step solutions.

Issue 1: Inconsistent or Low Analyte Response in Chromatographic Analysis (GC-MS, HPLC)

  • Question: My analytical results for this compound are showing poor reproducibility and lower than expected concentrations. What could be the cause?

  • Answer: This is a common issue stemming from the high volatility of this compound. Loss of analyte can occur at multiple stages of the experimental workflow.

    Troubleshooting Steps:

    • Sample Preparation:

      • Minimize headspace in sample vials to reduce evaporation.

      • Work with chilled samples and solvents to lower the vapor pressure of this compound.

      • Prepare samples immediately before analysis to prevent degradation.

    • Solvent Choice:

      • Ensure this compound is fully soluble in your chosen solvent. It is soluble in alcohol and miscible in fats, but has low solubility in water.[1][2][3]

    • Injector Port Temperature (for GC):

      • An excessively high injector temperature can cause thermal degradation. Optimize the temperature to ensure volatilization without decomposition.

    • Derivatization:

      • For both GC-MS and HPLC, consider derivatization to increase the stability and reduce the volatility of this compound.[4] A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH).[5][6][7]

Issue 2: Evidence of Sample Degradation (Unexpected Peaks, Color Change)

  • Question: I am observing unexpected peaks in my chromatogram, and my stock solution has developed a yellow tint. How can I prevent this?

  • Answer: Unsaturated aldehydes like this compound are susceptible to oxidation and polymerization, leading to the formation of impurities.[5][8]

    Troubleshooting Steps:

    • Storage Conditions:

      • Store pure this compound and its solutions at low temperatures (2-8°C is often recommended) in a dark place.[5][9] For long-term storage, consider temperatures as low as -20°C.[5]

      • Use amber vials or wrap containers in aluminum foil to protect from light.

    • Inert Atmosphere:

      • Purge vials with an inert gas (e.g., nitrogen or argon) before sealing to displace oxygen and minimize oxidation.

    • Solvent Purity:

      • Use high-purity, peroxide-free solvents, as impurities can catalyze degradation reactions.

    • Stabilizers:

      • In some applications, the addition of a stabilizer in trace amounts, such as certain alkaline substances, may inhibit polymerization and autocondensation.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions for handling this compound?

  • A1: this compound is a combustible liquid and causes skin irritation.[11] Always handle it in a well-ventilated area, preferably within a fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., PVC or neoprene), and a lab coat.[11][13] Avoid inhalation of vapors and direct contact with skin.[13]

Q2: How can I accurately prepare a standard solution of a volatile compound like this compound?

  • A2: To minimize evaporative losses during weighing and dilution, use a microbalance with a draft shield. Dispense the this compound directly into the solvent. Prepare stock solutions in a volumetric flask and dilute gravimetrically for higher accuracy. Always keep containers sealed whenever possible.

Q3: What are the optimal storage conditions for this compound?

  • A3: Store this compound in a tightly sealed container in a cool, dry, and dark place.[11] Recommended storage temperatures are typically between 2-8°C.[9] To prevent degradation from repeated freeze-thaw cycles, consider preparing smaller aliquots for daily use.[5]

Q4: Can I use Headspace analysis for this compound quantification?

  • A4: Yes, Headspace Gas Chromatography (HS-GC) is a suitable technique for quantifying volatile compounds like this compound, especially in complex matrices like food or biological samples.[14] This method analyzes the vapor phase in equilibrium with the sample, minimizing matrix effects.

Data Presentation

Table 1: Physical and Chemical Properties of (E,E)-2,4-Octadienal

PropertyValueReference(s)
Molecular FormulaC₈H₁₂O[2][15]
Molecular Weight124.18 g/mol [2][3]
Boiling Point198.2 °C at 760 mmHg[9]
Vapor Pressure0.364 mmHg @ 25°C[1][9]
Flash Point78.89 °C (174.00 °F)[1][16]
Density~0.855 g/cm³
Water Solubility951.7 mg/L @ 25 °C (estimated)[1]
Solubility in Organic SolventsSoluble in alcohol; miscible in fats.[1][2][3]
AppearanceYellow Solid/Liquid

Experimental Protocols

Protocol 1: Quantification of this compound using GC-MS with Derivatization

This protocol is a general guideline and may require optimization for specific sample matrices.

  • Derivatization with 2,4-Dinitrophenylhydrazine (DNPH):

    • To a known volume of your sample extract in a suitable solvent (e.g., acetonitrile), add an excess of DNPH solution (typically a saturated solution in acidified acetonitrile).

    • Allow the reaction to proceed in a sealed vial, protected from light, for at least one hour at room temperature. Heating gently (e.g., 40-60°C) can accelerate the reaction.[7]

    • The formation of a yellow to reddish-orange precipitate indicates the formation of the 2,4-dinitrophenylhydrazone derivative.[7]

  • Sample Preparation for GC-MS:

    • If a precipitate forms, centrifuge the sample and redissolve the pellet in a compatible solvent like acetonitrile.

    • If no precipitate is visible, the solution can often be injected directly.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • GC-MS Instrumentation and Conditions:

    • Injector: Splitless mode.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-550.

  • Data Analysis:

    • Identify the this compound-DNPH derivative based on its retention time and mass spectrum compared to a synthesized standard.

    • Quantify using a calibration curve generated from standards of known concentrations.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_quant Quantification Sample Sample Matrix (e.g., biological fluid, food) Extraction Solvent Extraction Sample->Extraction Step 1 Derivatization Derivatization with DNPH (Reduces Volatility) Extraction->Derivatization Step 2 GCMS GC-MS Analysis Derivatization->GCMS Step 3: Injection Data Data Acquisition GCMS->Data Step 4 Quant Quantification vs. Calibration Curve Data->Quant Step 5 Result Final Concentration Quant->Result Step 6

Caption: Workflow for the quantification of this compound.

Degradation_Pathway cluster_oxidation Oxidation (Presence of O2, Light) cluster_polymerization Polymerization / Autocondensation Octadienal This compound Oxidized_Products Oxidized Products (e.g., shorter-chain aldehydes, carboxylic acids) Octadienal->Oxidized_Products Degradation Path 1 Polymer High Molecular Weight Polymers Octadienal->Polymer Degradation Path 2

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2,4-Octadienal Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantification of 2,4-Octadienal, a key biomarker of lipid peroxidation. The performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography with Flame Ionization Detection (GC-FID) are evaluated, supported by representative experimental data, to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound Analysis

This compound is an α,β-unsaturated aldehyde formed during the oxidation of polyunsaturated fatty acids. Its presence and concentration are of significant interest in various research fields, including food science, for assessing the quality and stability of fats and oils, and in biomedical research, as an indicator of oxidative stress implicated in a range of pathologies. Accurate and reliable quantification of this analyte is therefore crucial for meaningful scientific investigation. The most common analytical techniques for this purpose are chromatographic methods, often requiring a derivatization step to enhance the analyte's properties for separation and detection.

Comparison of Analytical Methods

The choice of an analytical method for this compound quantification is contingent on several factors, including the sample matrix, the required sensitivity and selectivity, available instrumentation, and throughput requirements. While Gas Chromatography (GC) based methods are well-suited for volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) offers an alternative for non-volatile derivatives.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection and identification.Separation of compounds in the liquid phase based on their interaction with a stationary phase, followed by UV absorbance detection.Separation of volatile compounds in the gas phase followed by detection based on the ionization of the analyte in a hydrogen flame.
Derivatization Often required to improve volatility and thermal stability (e.g., with PFBHA).Typically necessary to introduce a UV-absorbing chromophore (e.g., with DNPH).Generally not required, simplifying sample preparation.
Selectivity Very high, provides structural information for confident identification.Moderate, relies on chromatographic separation and UV absorbance.Moderate, relies on chromatographic retention time.
Sensitivity High, especially with selected ion monitoring (SIM).Moderate to high, dependent on the derivatizing agent's molar absorptivity.Good for many organic compounds, but generally less sensitive than GC-MS.
Cost High initial investment and maintenance costs.Moderate initial investment and running costs.Lower initial investment and operational costs.
Throughput Can be lower due to longer run times and more complex sample preparation.Can be higher, with faster analysis times for derivatized samples.Generally high due to simpler sample preparation and fast analysis.

Quantitative Performance Data

The following table summarizes typical quantitative performance data for the analysis of aldehydes using the compared methods. These values are indicative and may vary depending on the specific instrumentation, derivatization agent, and experimental conditions.

ParameterGC-MS (with PFBHA derivatization)HPLC-UV (with DNPH derivatization)GC-FID
Linearity (r²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) 0.05 - 0.2 mg/L0.1 - 0.5 mg/L0.5 - 2 mg/L
Limit of Quantitation (LOQ) 0.15 - 0.6 mg/L0.3 - 1.5 mg/L1.5 - 6 mg/L
Accuracy (% Recovery) 90 - 110%95 - 105%85 - 115%
Precision (%RSD) < 10%< 5%< 15%

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization

This protocol is suitable for the sensitive and selective quantification of this compound in various matrices.

  • Sample Preparation & Derivatization:

    • To 1 mL of sample (e.g., plasma, oil extract), add an appropriate internal standard.

    • Add 100 µL of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in buffer, pH 7).

    • Incubate at 60°C for 60 minutes.

    • Extract the PFBHA-oxime derivative with 500 µL of hexane.

    • Evaporate the hexane layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

  • GC-MS Instrumentation:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Oven Temperature Program: Initial temperature 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-400. For higher sensitivity, Selected Ion Monitoring (SIM) of characteristic ions for the this compound-PFBHA derivative can be used.

  • Data Analysis:

    • Identify the this compound-PFBHA derivative based on its retention time and mass spectrum compared to a reference standard.

    • Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) with DNPH Derivatization

This protocol is a robust method for routine quantification of this compound.

  • Sample Preparation & Derivatization:

    • To 1 mL of sample, add an internal standard.

    • Add 1 mL of a freshly prepared solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing a catalytic amount of sulfuric acid.

    • Incubate at 40°C for 30 minutes.

    • Filter the solution through a 0.45 µm filter before HPLC analysis.

  • HPLC Instrumentation:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water. For example, start with 60% acetonitrile and increase to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at the wavelength of maximum absorbance for the this compound-DNPH derivative (approximately 360 nm).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify the this compound-DNPH derivative peak based on its retention time compared to a derivatized standard.

    • Quantify using the peak area against a calibration curve prepared from derivatized this compound standards.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol offers a simpler and more cost-effective approach for the quantification of this compound, particularly in less complex matrices.

  • Sample Preparation:

    • Dilute the sample containing this compound in a suitable solvent (e.g., hexane or methanol) to a concentration within the linear range of the instrument.

    • Add an internal standard for improved accuracy and precision.

  • GC-FID Instrumentation:

    • Injector: Split/splitless inlet, 250°C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Column: A mid-polar capillary column such as a DB-WAX or FFAP (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for good peak shape of aldehydes.

    • Oven Temperature Program: Initial temperature 40°C, hold for 5 minutes, ramp to 230°C at 5°C/min, hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 250°C.

  • Data Analysis:

    • Identify this compound based on its retention time compared to a reference standard.

    • Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualization of Workflows

General Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MethodSelection Select Analytical Technique ParameterOptimization Optimize Method Parameters MethodSelection->ParameterOptimization SamplePrep Sample Preparation MethodSelection->SamplePrep Specificity Specificity/ Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Analysis Instrumental Analysis SamplePrep->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing Decision Tree for Method Selection Start Start: Need to Quantify This compound HighSensitivity High Sensitivity & Specificity Required? Start->HighSensitivity ComplexMatrix Complex Sample Matrix? HighSensitivity->ComplexMatrix No GCMS GC-MS with Derivatization HighSensitivity->GCMS Yes CostConstraint Cost & Simplicity a Priority? ComplexMatrix->CostConstraint No HPLC HPLC-UV with Derivatization ComplexMatrix->HPLC Yes CostConstraint->HPLC No GCFID GC-FID CostConstraint->GCFID Yes

A Comparative Analysis of 2,4-Octadienal and Other Key Lipid Peroxidation Products

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-supported comparison of 2,4-Octadienal with other significant aldehydic products of lipid peroxidation, including Malondialdehyde (MDA), 4-Hydroxynonenal (4-HNE), and Acrolein. The focus is on their formation, chemical properties, biological reactivity, and roles in cellular signaling, offering a comprehensive resource for assessing oxidative stress.

Introduction to Lipid Peroxidation

Lipid peroxidation is a process of oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) found in cell membranes.[1][2] Initiated by reactive oxygen species (ROS), this chain reaction generates unstable lipid hydroperoxides (LOOHs) that decompose to form a variety of reactive aldehydes.[3][4] These secondary products are more stable than the initial free radicals, allowing them to diffuse and interact with macromolecules, thereby mediating cellular damage and modulating signaling pathways.[2][5] Among the numerous aldehydes produced, this compound, MDA, 4-HNE, and Acrolein are critical due to their biological activities.

This compound is a medium-chain α,β-unsaturated aldehyde formed during the oxidation of ω-6 PUFAs.[6] While less studied than MDA or 4-HNE, it represents a significant and reactive product of lipid degradation. This guide compares its characteristics against the most well-documented lipid peroxidation biomarkers.

Comparative Data of Lipid Peroxidation Products

The following tables summarize the key properties, biological effects, and biomarker utility of this compound and its counterparts.

Table 1: Physicochemical Properties of Key Lipid Aldehydes

PropertyThis compoundMalondialdehyde (MDA)4-Hydroxynonenal (4-HNE)Acrolein
Chemical Formula C₈H₁₂O[7][8]C₃H₄O₂[9]C₉H₁₆O₂[10]C₃H₄O[11]
Molar Mass 124.18 g/mol [7]72.06 g/mol [9]156.22 g/mol 56.06 g/mol
Structure α,β-Unsaturated Dienalβ-Dicarbonyl[9]α,β-Unsaturated Hydroxyalkenal[10]α,β-Unsaturated Aldehyde[11]
Primary PUFA Source Linoleic Acid (ω-6)PUFAs with ≥ 3 double bonds (e.g., Arachidonic Acid)[2]ω-6 PUFAs (e.g., Arachidonic, Linoleic Acid)[12]Various PUFAs
Reactivity High (electrophile)High (forms DNA/protein adducts)[13]Very High (potent electrophile, Michael acceptor)[10][14]Extremely High (potent electrophile)[15]
Solubility Very hydrophobic, practically insoluble in water[6]Water solubleSparingly soluble in waterSoluble in water

Table 2: Biological Reactivity and Toxicity

FeatureThis compoundMalondialdehyde (MDA)4-Hydroxynonenal (4-HNE)Acrolein
Primary Cellular Targets Proteins (Cys, His, Lys residues), DNADNA, Proteins, Lipids[13]Proteins (Cys, His, Lys), DNA, Phospholipids[14]Proteins (primarily Cys residues), DNA
Reported Toxicity Causes skin irritation.[7][16]Considered the most mutagenic product of lipid peroxidation.[3][17]Considered the most toxic, non-mutagenic product of lipid peroxidation.[3][14]Highly toxic and a strong irritant.[11][15]
Adduct Formation Forms covalent adducts with biomolecules.Forms adducts (e.g., M₁G with guanine), leading to mutations.Readily forms Michael adducts, leading to protein inactivation and dysfunction.[18]Forms stable adducts with nucleophilic groups.
Signaling Pathway Modulation Plausible modulation of stress-response pathways.Limited direct signaling role compared to HNE.Modulates Nrf2, NF-κB, AP-1, and MAPK pathways; involved in both cell survival and apoptosis.[14][18][19]Potent activator of stress-activated protein kinases (SAPKs).

Table 3: Comparison as Oxidative Stress Biomarkers

AspectThis compoundMalondialdehyde (MDA)4-Hydroxynonenal (4-HNE)Acrolein
Specificity Specific to ω-6 PUFA peroxidation.Low; TBARS assay is prone to interference from other substances (e.g., sugars).[1]Highly specific marker for lipid peroxidation, especially from ω-6 PUFAs.[4]Less specific, as it can be formed from other sources (e.g., pollutants).
Common Analytical Method GC-MS, HPLC[20]TBARS (colorimetric/fluorometric), HPLC, GC-MS[1][21]GC-MS, LC-MS/MS, HPLC, ELISAGC-MS, HPLC
Advantages Specific product of certain PUFAs.Extensive historical data; simple and inexpensive TBARS assay.[2]High specificity and reactivity; extensively studied in disease pathology.[3]High reactivity makes it a marker of recent, acute oxidative stress.
Limitations Less historical data compared to MDA and 4-HNE.TBARS lacks specificity and can overestimate levels.[1]Lower abundance than MDA; requires more sensitive analytical methods.High volatility and reactivity make stable quantification challenging.

Visualization of Pathways and Workflows

The following diagrams illustrate the formation of these aldehydes and their subsequent impact on cellular signaling.

Lipid_Peroxidation_Pathway PUFA Membrane PUFA (e.g., Linoleic Acid, Arachidonic Acid) L_radical Lipid Radical (L•) PUFA->L_radical ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation LOO_radical Lipid Peroxyl Radical (LOO•) L_radical->LOO_radical + O₂ LOOH Lipid Hydroperoxide (LOOH) LOO_radical->LOOH Propagation (+ PUFA) Decomposition Decomposition (Metal-catalyzed) LOOH->Decomposition MDA Malondialdehyde (MDA) Decomposition->MDA HNE 4-Hydroxynonenal (4-HNE) Decomposition->HNE Acrolein Acrolein Decomposition->Acrolein Octadienal This compound Decomposition->Octadienal Products Reactive Aldehydes

Caption: Formation of reactive aldehydes from polyunsaturated fatty acids (PUFAs).

Cellular_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Intracellular Aldehydes Lipid Aldehydes (this compound, 4-HNE, Acrolein) Aldehydes_in Electrophilic Stress Aldehydes->Aldehydes_in Cell Membrane Diffusion Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Nuclear Translocation Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Transcription NFkB_pathway IKK -> IκB-NF-κB Complex NFkB NF-κB NFkB_pathway->NFkB NF-κB Release Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Transcription Apoptosis_pathway MAPK / JNK Activation Apoptosis Apoptosis Apoptosis_pathway->Apoptosis Aldehydes_in->Keap1_Nrf2 Adduct Formation (Cys modification) Aldehydes_in->NFkB_pathway Modulation Aldehydes_in->Apoptosis_pathway Activation

Caption: Modulation of cellular stress pathways by electrophilic lipid aldehydes.

Experimental Protocols

Accurate quantification of lipid peroxidation products is crucial for research. Below are methodologies for a conventional and a specific analytical approach.

This protocol describes a common colorimetric method for estimating lipid peroxidation by measuring MDA.[21][22]

Materials:

  • Biological sample (tissue homogenate 10% w/v or cell lysate)

  • Trichloroacetic acid (TCA), 20% solution

  • Thiobarbituric acid (TBA), 0.67% solution

  • Butylated hydroxytoluene (BHT) to prevent ex-vivo oxidation

  • MDA standard (e.g., 1,1,3,3-tetramethoxypropane)

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold PBS containing BHT. Centrifuge at 3,000 x g for 10 minutes at 4°C to remove debris. Collect the supernatant.[22]

  • Protein Precipitation: To 0.5 mL of the supernatant, add 2.5 mL of 20% TCA. Mix thoroughly and incubate on ice for 15 minutes.[22]

  • Centrifugation: Centrifuge the mixture at 3,000 x g for 10 minutes to pellet the precipitated proteins.

  • TBARS Reaction: Transfer 2 mL of the protein-free supernatant to a new tube. Add 1 mL of 0.67% TBA solution.[22]

  • Incubation: Incubate the mixture in a water bath at 95°C for 30 minutes. A pink-colored adduct will form in the presence of MDA.[22][23]

  • Measurement: Cool the samples on ice to stop the reaction. Measure the absorbance of the solution at 532 nm.[23]

  • Quantification: Prepare a standard curve using known concentrations of the MDA standard. Calculate the MDA concentration in the samples based on the standard curve and normalize to the total protein content of the initial sample.

This workflow outlines a more specific and sensitive method for analyzing aldehydes like this compound and 4-HNE.

Materials:

  • Biological sample (plasma, tissue homogenate)

  • Internal standard (deuterated analog of the target aldehyde)

  • Derivatizing agent (e.g., 2,4-Dinitrophenylhydrazine - DNPH)

  • Acetonitrile and other HPLC-grade solvents

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation: Spike the sample with an internal standard. For tissues, perform lipid extraction using a solvent system like the Folch method (chloroform/methanol).

  • Derivatization: Add the derivatizing agent (e.g., DNPH) to the sample or lipid extract. This reaction converts the aldehydes into more stable hydrazone derivatives, which are more amenable to chromatographic separation and detection. Incubate at a controlled temperature (e.g., 40°C for 30 min).[20]

  • Purification (SPE): Load the derivatized sample onto an appropriate SPE cartridge to remove interfering substances. Wash the cartridge and then elute the aldehyde-DNPH derivatives with a suitable solvent.[22]

  • Analysis by LC-MS/MS: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.[22]

  • Injection and Separation: Inject the sample into the LC-MS/MS system. Separate the derivatives on a C18 reverse-phase column using a solvent gradient.[22]

  • Detection and Quantification: Detect the specific aldehyde derivatives using mass spectrometry, typically with multiple reaction monitoring (MRM) for high selectivity and sensitivity. Quantify the concentration of the target aldehyde by comparing its peak area to that of the internal standard.

Conclusion

The choice of a biomarker for lipid peroxidation is critical and depends on the specific research goals.

  • Malondialdehyde (MDA) , while historically significant and easy to measure with the TBARS assay, suffers from a lack of specificity.[1][2] More specific chromatographic methods are recommended for its accurate quantification.

  • 4-Hydroxynonenal (4-HNE) is a highly toxic and well-characterized product of ω-6 PUFA peroxidation.[3][14] Its role in modulating critical signaling pathways makes it an excellent biomarker for studying the pathological consequences of oxidative stress.[5][19]

  • Acrolein is extremely reactive and serves as a marker for severe oxidative stress, though its high volatility and multiple sources of formation can complicate analysis.[11]

  • This compound , like other dienals, offers high specificity as a marker for the peroxidation of particular PUFAs like linoleic acid. While not as extensively studied as 4-HNE, its quantification via specific methods like GC-MS or LC-MS/MS can provide valuable, targeted insights into lipid oxidation pathways.

For a general screening of oxidative stress, MDA analysis can be a starting point if its limitations are considered. However, for detailed mechanistic studies or drug development research, the specific and biologically potent aldehydes, such as 4-HNE and this compound, are superior biomarkers. Their analysis, though more technically demanding, provides a more accurate and meaningful assessment of lipid peroxidation and its downstream effects.

References

Navigating the Challenges of Aldehyde Detection: A Guide to Understanding Cross-Reactivity with 2,4-Octadienal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of lipid peroxidation biomarkers, the specificity of analytical assays is paramount. This guide provides a comparative overview of the cross-reactivity of aldehydes in common assay formats, with a focus on the challenges surrounding the detection of 2,4-Octadienal. While specific quantitative cross-reactivity data for this compound is limited in publicly available literature, this document outlines the principles of assessing assay specificity, provides illustrative data based on analogous compounds, and details relevant experimental protocols.

The quantification of specific aldehydes, such as this compound, which are generated during lipid peroxidation, is crucial for understanding their roles in various physiological and pathological processes. A significant challenge in this field is the potential for cross-reactivity from other structurally similar aldehydes present in biological samples. This can lead to inaccurate measurements and misinterpretation of results. Common analytical methods for aldehyde detection include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), often involving a derivatization step to enhance stability and detection.[1] Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), offer high sensitivity but their specificity must be rigorously validated.

Illustrative Cross-Reactivity Data in Immunoassays

Below is an illustrative table demonstrating how the cross-reactivity of an antibody raised against an aldehyde-protein adduct might be presented. Note: This data is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the reviewed literature.

AnalyteCross-Reactivity (%) with Hypothetical Anti-2,4-Octadienal Antibody
This compound 100
2,4-Nonadienal25
2,4-Decadienal15
4-Hydroxynonenal (4-HNE)< 1
Malondialdehyde (MDA)< 0.1
Formaldehyde< 0.01
Acetaldehyde< 0.01
Hexanal< 0.5

This table illustrates that an antibody would ideally show high reactivity with the target analyte (this compound) and minimal reactivity with other aldehydes.

Studies on monoclonal antibodies developed against 4-HNE-modified proteins have demonstrated high specificity, with negligible cross-reactivity observed for proteins modified by other aldehydes such as malondialdehyde, nonanal, and 4-hydroxyhexenal.[1] This highlights the feasibility of producing highly specific antibodies, provided that rigorous screening and validation are performed.

Experimental Protocols

Accurate assessment of cross-reactivity is a critical component of assay validation. The following is a detailed protocol for a competitive ELISA, a common platform for quantifying small molecules like aldehydes and for determining antibody specificity.

Competitive ELISA Protocol for Aldehyde Quantification and Cross-Reactivity Assessment

Objective: To quantify a target aldehyde in a sample and to determine the cross-reactivity of the assay with other aldehydes.

Materials:

  • Microtiter plates (96-well)

  • Capture Antibody (specific to the aldehyde-protein adduct)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Aldehyde standards (including this compound and other aldehydes to be tested for cross-reactivity)

  • Aldehyde-HRP (Horseradish Peroxidase) conjugate

  • Sample diluent (assay buffer)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating:

    • Dilute the capture antibody to the optimal concentration in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Competitive Reaction:

    • Prepare serial dilutions of the aldehyde standards and the samples in the assay buffer.

    • For cross-reactivity assessment, prepare serial dilutions of each of the other aldehydes to be tested.

    • Add 50 µL of the standard, sample, or cross-reactant to the appropriate wells.

    • Add 50 µL of the diluted aldehyde-HRP conjugate to each well.

    • Incubate for 1-2 hours at room temperature on a shaker.

  • Washing:

    • Wash the plate five times with 200 µL of Wash Buffer per well.

  • Substrate Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the target aldehyde standard. The signal is inversely proportional to the concentration of the aldehyde in the sample.

    • Calculate the concentration of the target aldehyde in the samples from the standard curve.

    • For cross-reactivity, determine the concentration of each competing aldehyde that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the formula: (IC50 of Target Aldehyde / IC50 of Competing Aldehyde) x 100

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagrams illustrate the key workflows.

G cluster_coating Plate Coating cluster_assay Competitive Assay cluster_detection Signal Detection coating_step1 Dilute Capture Antibody coating_step2 Add to Wells coating_step1->coating_step2 coating_step3 Incubate Overnight coating_step2->coating_step3 wash1 Wash coating_step3->wash1 assay_step1 Add Standards/Samples assay_step2 Add Aldehyde-HRP assay_step1->assay_step2 assay_step3 Incubate assay_step2->assay_step3 wash3 Wash assay_step3->wash3 detection_step1 Add TMB Substrate detection_step2 Incubate (Dark) detection_step1->detection_step2 detection_step3 Add Stop Solution detection_step2->detection_step3 detection_step4 Read Absorbance detection_step3->detection_step4 end End detection_step4->end start Start start->coating_step1 blocking Blocking Step wash1->blocking wash2 Wash blocking->wash2 wash2->assay_step1 wash3->detection_step1

Caption: Workflow for a competitive ELISA.

G Competitive Binding Principle cluster_binding Antibody Capture Antibody p1 Antibody->p1 Aldehyde_Sample Aldehyde (in Sample) Aldehyde_Sample->p1 Aldehyde_HRP Aldehyde-HRP (Conjugate) Aldehyde_HRP->p1 Bound_Sample Antibody-Aldehyde Complex p1->Bound_Sample Bound_HRP Antibody-Aldehyde-HRP Complex p1->Bound_HRP

Caption: Principle of competitive binding in an ELISA.

Conclusion

The accurate measurement of this compound is essential for advancing research in oxidative stress and related diseases. While direct comparative data on its cross-reactivity in assays is currently scarce, the principles of assay validation, particularly for immunoassays, provide a clear path forward. Researchers should prioritize the thorough validation of their analytical methods, including a comprehensive assessment of cross-reactivity with a panel of relevant aldehydes. The use of highly specific monoclonal antibodies, coupled with rigorous validation as outlined in the provided protocol, will be instrumental in generating reliable and reproducible data in this critical area of research.

References

A Comparative Analysis of 2,4-Octadienal and 4-Hydroxynonenal (4-HNE) as Key Markers of Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oxidative stress research, the detection and quantification of lipid peroxidation byproducts are paramount for understanding disease pathogenesis and developing targeted therapeutic interventions. Among the myriad of reactive aldehydes generated during lipid peroxidation, 2,4-Octadienal and 4-hydroxynonenal (4-HNE) have emerged as significant biomarkers. This guide provides an objective, data-driven comparison of these two aldehydes, focusing on their formation, reactivity, biological effects, and the analytical methodologies for their detection.

Executive Summary

4-Hydroxynonenal (4-HNE) is an extensively studied and well-established biomarker of oxidative stress, implicated in a wide array of pathological conditions. Its high reactivity and defined roles in cellular signaling have made it a focal point of research. In contrast, this compound, a structurally related α,β-unsaturated aldehyde, is a less characterized but emerging marker. While direct comparative data is limited, this guide synthesizes the available information on both molecules, and by extension, on structurally similar 2,4-alkadienals, to provide a comprehensive overview for researchers. The evidence suggests that while 4-HNE is a potent and well-understood marker, this compound and other 2,4-dienals also hold potential as valuable indicators of lipid peroxidation, warranting further investigation.

Formation and Physicochemical Properties

Both this compound and 4-HNE are products of the oxidative degradation of polyunsaturated fatty acids (PUFAs), key components of cell membranes. Their formation is a hallmark of oxidative stress.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

PUFA [label="Polyunsaturated Fatty Acids (PUFAs)\n(e.g., Linoleic Acid, Arachidonic Acid)", fillcolor="#F1F3F4"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LipidPeroxidation [label="Lipid Peroxidation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Aldehydes [label="Reactive Aldehydes", shape=box, style=rounded, fillcolor="#F1F3F4"]; HNE [label="4-Hydroxynonenal (4-HNE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Octadienal [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

ROS -> LipidPeroxidation [label="initiates"]; PUFA -> LipidPeroxidation; LipidPeroxidation -> Aldehydes; Aldehydes -> HNE; Aldehydes -> Octadienal; } caption { label = "Formation of this compound and 4-HNE from PUFAs."; fontsize = 10; fontname = "Arial"; }

Caption: General pathway for the formation of this compound and 4-HNE from polyunsaturated fatty acids.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound4-Hydroxynonenal (4-HNE)
Molecular Formula C₈H₁₂OC₉H₁₆O₂
Molar Mass 124.18 g/mol 156.22 g/mol
Structure α,β,γ,δ-Unsaturated Aldehydeα,β-Unsaturated Hydroxyalkenal
Precursors Primarily Linoleic Acid (ω-6)Primarily ω-6 PUFAs (Linoleic and Arachidonic Acid)
Key Reactive Moieties Conjugated double bonds, Aldehyde groupHydroxyl group, C=C double bond, Aldehyde group

Reactivity with Biomolecules

The toxicity and signaling functions of both aldehydes stem from their high reactivity towards nucleophilic sites in biomolecules, particularly proteins and DNA. This reactivity leads to the formation of covalent adducts, altering the structure and function of the modified molecules.

Table 2: Reactivity and Adduct Formation

FeatureThis compound4-Hydroxynonenal (4-HNE)
Primary Reaction Type Michael addition, Schiff base formationMichael addition, Schiff base formation
Primary Amino Acid Targets Cysteine, Histidine, LysineCysteine, Histidine, Lysine
Relative Reactivity Data is limited, but as an α,β-unsaturated aldehyde, it is expected to be highly reactive.Considered one of the most reactive lipid peroxidation products.
DNA Adduct Formation Expected to form adducts, but less studied.Forms adducts with deoxyguanosine, leading to genotoxicity.

Biological Effects and Signaling Pathways

Both this compound and 4-HNE are not merely markers of damage but also act as signaling molecules that can modulate critical cellular pathways, often in a concentration-dependent manner. Their effects are central to the cellular response to oxidative stress.

Key Signaling Pathways: Keap1-Nrf2 and NF-κB

The Keap1-Nrf2 and NF-κB pathways are two of the most important signaling cascades in the cellular response to oxidative stress and inflammation.

  • Keap1-Nrf2 Pathway: Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Oxidative stress, including the presence of reactive aldehydes, can modify Keap1, leading to the stabilization and nuclear translocation of Nrf2. Nrf2 then activates the transcription of a battery of antioxidant and cytoprotective genes.

  • NF-κB Pathway: The transcription factor NF-κB is a key regulator of inflammation, immunity, and cell survival. Its activation can be modulated by reactive aldehydes, leading to either pro-inflammatory or anti-inflammatory responses depending on the cellular context and the concentration of the aldehyde.

Caption: Modulation of Keap1-Nrf2 and NF-κB pathways by this compound and 4-HNE.

Table 3: Comparative Biological Effects

EffectThis compound4-Hydroxynonenal (4-HNE)
Cytotoxicity Exhibits cytotoxic effects, though less characterized than 4-HNE.Potent cytotoxic agent, inducing apoptosis and necrosis at higher concentrations.
Genotoxicity Likely genotoxic due to its reactivity with DNA, but specific data is limited.Well-documented genotoxic effects through DNA adduct formation.
Modulation of Nrf2 Expected to activate the Nrf2 pathway, similar to other α,β-unsaturated aldehydes.Potent activator of the Nrf2 pathway.
Modulation of NF-κB Effects are not well-defined.Can either activate or inhibit NF-κB signaling depending on the cell type and concentration.

Analytical Methodologies

The accurate quantification of this compound and 4-HNE in biological matrices is crucial for their validation as reliable biomarkers. Various analytical techniques are employed, each with its own advantages and limitations.

Table 4: Comparison of Analytical Methods

MethodPrincipleSample TypesAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection. Often requires derivatization.Plasma, Serum, Tissues, UrineHigh sensitivity and specificity.Requires derivatization for non-volatile aldehydes; potential for thermal degradation.
High-Performance Liquid Chromatography (HPLC) with UV/MS Detection Separation of compounds in a liquid phase followed by UV or mass-based detection. Derivatization is often used.Plasma, Serum, Tissues, UrineVersatile, with high sensitivity and specificity, especially with MS/MS.Derivatization can add complexity to sample preparation.
Enzyme-Linked Immunosorbent Assay (ELISA) Antibody-based detection of aldehyde-protein adducts.Plasma, Serum, Tissue homogenatesHigh throughput, relatively simple and cost-effective.Can have cross-reactivity issues; provides a measure of total adducts rather than specific aldehydes.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and reliable quantification of these biomarkers. Below are representative workflows for the analysis of aldehydes using GC-MS and HPLC.

GC-MS Analysis of Aldehydes in Plasma (General Protocol)

Caption: General experimental workflow for the GC-MS analysis of aldehydes in plasma.

Methodology:

  • Sample Preparation: Thaw plasma samples on ice. To a known volume of plasma, add an internal standard.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent like acetonitrile. Vortex and centrifuge to pellet the proteins.

  • Derivatization: Transfer the supernatant to a new tube. Add a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to convert the aldehydes into more stable and volatile derivatives. Incubate at an elevated temperature (e.g., 60°C).

  • Extraction: Extract the derivatized aldehydes using an organic solvent like hexane.

  • Analysis: Inject the concentrated extract into the GC-MS system for separation and detection.

  • Quantification: Generate a standard curve using known concentrations of the aldehyde standards and calculate the concentration in the samples based on the peak areas relative to the internal standard.

HPLC Analysis of Aldehydes in Tissue Homogenates (General Protocol)

Methodology:

  • Tissue Homogenization: Homogenize tissue samples in a suitable buffer on ice.

  • Protein Precipitation and Extraction: Add a cold organic solvent to the homogenate to precipitate proteins and extract the aldehydes. Centrifuge and collect the supernatant.

  • Derivatization: Add a derivatizing agent like 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazone derivatives that can be detected by UV-Vis or mass spectrometry.

  • Analysis: Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV-Vis or mass spectrometric detector.

  • Quantification: Quantify the aldehyde concentration by comparing the peak area to a standard curve prepared with derivatized standards.

Conclusion and Future Directions

4-Hydroxynonenal is a well-established and highly valuable biomarker for oxidative stress, with a wealth of supporting data and validated analytical methods. Its role in various disease-related signaling pathways is extensively documented.

This compound, and other 2,4-dienals, represent a promising but less explored class of lipid peroxidation markers. Their structural similarity to other reactive aldehydes suggests they likely share similar toxic and signaling properties. However, there is a clear need for more direct comparative studies against established biomarkers like 4-HNE.

For researchers in drug development and clinical diagnostics, the choice of biomarker will depend on the specific research question, the biological matrix, and the analytical capabilities available. While 4-HNE currently offers a more robust and validated option, further research into this compound could reveal it to be a valuable and potentially more specific marker in certain contexts. The development of sensitive and specific assays for the simultaneous quantification of a panel of lipid peroxidation-derived aldehydes will be a significant step forward in the field of oxidative stress research.

The Synergistic Power of 2,4-Octadienal: A Comparative Guide to its Enhanced Efficacy with Other Volatile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The volatile organic compound 2,4-Octadienal, a key aroma component in many foods, is gaining increasing attention for its biological activities, including its antimicrobial and nematicidal properties. While its individual effects are significant, emerging research points towards a greater potential when combined with other volatile compounds. This guide provides a comprehensive comparison of the synergistic effects of this compound, offering insights into its enhanced performance in flavor profiles, antimicrobial efficacy, and nematicidal action. Detailed experimental protocols and a review of the underlying signaling pathways are presented to support further research and development in this promising area.

Synergistic Effects in Flavor Perception

The aroma and flavor of food are complex sensory experiences arising from the interplay of numerous volatile compounds. Synergism in flavor perception occurs when the perceived intensity or character of a mixture of compounds is greater than the sum of the intensities of the individual components. While quantitative data on the synergistic flavor effects of this compound is still an emerging area of research, qualitative studies suggest that its interaction with other aldehydes can lead to unique and enhanced flavor profiles.

For instance, the combination of (E,E)-2,4-decadienal, a compound closely related to this compound, with other lipid oxidation-derived volatiles like hexanal, has been reported to produce a distinct "beany" aroma not present when the compounds are smelled individually. This highlights a synergistic interaction where the combination creates a novel sensory perception.

To illustrate this concept, the following table presents a hypothetical quantitative sensory analysis of this compound in combination with Hexanal, a common volatile compound found in many of the same food matrices.

Table 1: Hypothetical Sensory Panel Evaluation of this compound and Hexanal Mixtures

Compound/MixtureConcentration (ppb)Primary DescriptorsSecondary DescriptorsMean Intensity Score (1-9 scale)
(E,E)-2,4-Octadienal5Fatty, GreenWaxy, Cucumber4.5
Hexanal10Grassy, GreenSharp, Unripe Fruit5.0
Mixture 5 ppb (E,E)-2,4-Octadienal + 10 ppb HexanalBeany, FattyToasted, Green7.5

Note: This data is illustrative to demonstrate the concept of sensory synergy and is not derived from a specific published study on this compound.

Synergistic Antimicrobial Activity

The potential of volatile organic compounds as antimicrobial agents is a significant area of interest for drug development and food preservation. Synergistic interactions between these compounds can lead to enhanced efficacy, broader spectrum of activity, and a reduction in the required concentrations, thereby minimizing potential toxicity.

While direct quantitative data on the synergistic antimicrobial effects of this compound is limited, studies on similar α,β-unsaturated aldehydes, such as cinnamaldehyde, have demonstrated significant synergy with other essential oil components and conventional antibiotics. The primary mechanism of action for these aldehydes is believed to be the disruption of the bacterial cell membrane. It is hypothesized that a combination of different volatile compounds can create a multi-pronged attack on the membrane, leading to a more potent antimicrobial effect than any single compound.

The following table provides an illustrative example of the synergistic antimicrobial activity of this compound in combination with Cinnamaldehyde against Escherichia coli, based on the principles of the checkerboard assay.

Table 2: Illustrative Synergistic Antimicrobial Activity of this compound and Cinnamaldehyde against E. coli

Compound/MixtureMIC (µg/mL) - IndividualMIC (µg/mL) - In CombinationFractional Inhibitory Concentration (FIC) Index*Interpretation
(E,E)-2,4-Octadienal128320.5Synergy
Cinnamaldehyde6416

*FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). An FIC index of ≤ 0.5 is considered synergistic. Note: This data is a hypothetical representation to illustrate the concept of antimicrobial synergy and is based on the known activities of similar aldehyde compounds.

Synergistic Nematicidal Effects

Plant-parasitic nematodes pose a significant threat to agriculture, and the development of effective and environmentally friendly nematicides is a priority. Volatile organic compounds have shown promise as nematicidal agents. Synergistic combinations of VOCs could offer a more potent and sustainable solution for nematode control.

Research has indicated that a mixture of volatile compounds, including the related (E,E)-2,4-decadienal, exhibits nematicidal activity. The proposed mechanism involves the disruption of the nematode's cuticle and interference with its nervous system. A synergistic effect could arise from the combined action of different volatiles on multiple biological targets within the nematode.

The following table presents a hypothetical comparison of the nematicidal activity of this compound and another volatile compound, Furfural, against the root-knot nematode Meloidogyne incognita.

Table 3: Hypothetical Nematicidal Activity of this compound and Furfural against M. incognita

Compound/MixtureLC50 (µg/mL) - 48hCombination Index (CI)*Interpretation
(E,E)-2,4-Octadienal50--
Furfural75--
Mixture (1:1 ratio) 20 < 1 Synergy

*Combination Index (CI) is a measure of synergy where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The calculation is based on the dose of each compound in the mixture that achieves 50% lethality compared to the dose of each compound alone. Note: This data is a hypothetical example to demonstrate the concept of nematicidal synergy.

Experimental Protocols

Sensory Analysis: Gas Chromatography-Olfactometry (GC-O) with Descriptive Analysis

Objective: To identify and quantify the aroma compounds in a sample and to evaluate the sensory characteristics of individual compounds and their mixtures.

Methodology:

  • Sample Preparation: Volatile compounds are extracted from the sample matrix using techniques such as Solid Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE).

  • Gas Chromatographic Separation: The extracted volatiles are injected into a Gas Chromatograph (GC) equipped with a capillary column to separate the individual compounds.

  • Olfactometry: The effluent from the GC column is split, with one portion going to a chemical detector (e.g., Mass Spectrometer) for identification and the other to a sniffing port.

  • Sensory Panel: A panel of trained sensory assessors sniffs the effluent at the sniffing port and records the odor description and intensity of each eluting compound on a continuous scale.

  • Data Analysis: The data from the chemical detector and the sensory panel are combined to create an aromagram, which correlates specific compounds with their sensory attributes. For synergy studies, mixtures of compounds are prepared and evaluated by the panel to compare the perceived aroma profile and intensity with that of the individual components.

G cluster_prep Sample Preparation cluster_analysis Instrumental and Sensory Analysis cluster_output Data Output and Interpretation Sample Food Sample SPME SPME/SBSE Extraction Sample->SPME GC Gas Chromatography SPME->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometry Splitter->MS SniffingPort Sniffing Port Splitter->SniffingPort Aromagram Aromagram Generation MS->Aromagram SensoryPanel Trained Sensory Panel SniffingPort->SensoryPanel SensoryPanel->Aromagram Synergy Synergy Assessment Aromagram->Synergy

Experimental workflow for Gas Chromatography-Olfactometry (GC-O).
Antimicrobial Synergy Testing: Checkerboard Broth Microdilution Assay

Objective: To determine the synergistic, additive, or antagonistic effect of two antimicrobial compounds.

Methodology:

  • Preparation of Compounds: Stock solutions of this compound and the second volatile compound are prepared and serially diluted.

  • Checkerboard Setup: In a 96-well microtiter plate, serial dilutions of this compound are added to the columns, and serial dilutions of the second compound are added to the rows. This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., E. coli at ~5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound(s) that inhibits visible growth of the microorganism.

  • Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction between the two compounds.

G cluster_prep Preparation cluster_assay Assay Setup and Incubation cluster_analysis Analysis and Interpretation CompoundA This compound Serial Dilutions Plate 96-Well Plate (Checkerboard) CompoundA->Plate CompoundB Other Volatile Serial Dilutions CompoundB->Plate Bacteria Bacterial Inoculum Bacteria->Plate Incubation Incubation Plate->Incubation MIC Determine MIC Incubation->MIC FIC Calculate FIC Index MIC->FIC Interpretation Interpret Synergy FIC->Interpretation G Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (G-olf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to IonChannel Ion Channel cAMP->IonChannel Opens Depolarization Neuron Depolarization IonChannel->Depolarization Na+/Ca2+ influx ActionPotential Action Potential to Brain Depolarization->ActionPotential

A Head-to-Head Battle: GC-MS vs. HPLC for the Analysis of 2,4-Octadienal in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on selecting the optimal analytical technique for the quantification of the critical lipid peroxidation biomarker, 2,4-Octadienal.

The presence of this compound, a volatile unsaturated aldehyde, in food products is a key indicator of lipid peroxidation, a process that can lead to off-flavors, rancidity, and the degradation of food quality. Accurate and reliable quantification of this compound is paramount for food safety, quality control, and research into oxidative stress. For scientists and professionals in drug development, where understanding the impact of oxidative processes is crucial, selecting the right analytical methodology is a critical first step. This guide provides an in-depth, objective comparison of the two primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

At a Glance: Key Performance Metrics

A direct comparison of the quantitative performance of GC-MS and HPLC for the analysis of 2,4-alkadienals reveals distinct advantages and limitations for each technique. The following table summarizes key validation parameters, providing a clear overview to guide your methodological choices.

ParameterGC-MS (for 2,4-diene aldehydes)HPLC with UV/Vis Detection (for 2,4-decadienal)
Limit of Detection (LOD) 0.5 mg/kg (for 2,4-heptadienal & 2,4-nonadienal)[1]15 nmol/L[2]
Limit of Quantitation (LOQ) 1.6 mg/kg (for 2,4-heptadienal & 2,4-nonadienal)[1]50 nmol/L[2]
Linearity Not explicitly stated in the source, but the method is used for quantitative analysis.[1]R² > 0.99
Recovery Not explicitly stated in the source.Good average recoveries reported.[2]
Precision Method described as having good reproducibility.[1]Not explicitly stated in the source.
Derivatization Required? NoYes (typically with 2,4-dinitrophenylhydrazine - DNPH)

The Core Principles: A Tale of Two Phases

The fundamental difference between GC-MS and HPLC lies in their separation principles, primarily dictated by the mobile phase used.

Gas Chromatography-Mass Spectrometry (GC-MS) is ideally suited for the analysis of volatile and semi-volatile compounds that can be vaporized without decomposition.[2] In GC, an inert gas (the mobile phase) carries the vaporized sample through a heated column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then detects and identifies the separated compounds based on their mass-to-charge ratio, providing excellent sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) , in contrast, utilizes a liquid mobile phase to transport the sample through a column packed with a stationary phase.[2] Separation is based on the analyte's interaction with the stationary and mobile phases, which can be manipulated by altering the composition of both. This makes HPLC a versatile technique capable of analyzing a wide range of compounds, including those that are non-volatile or thermally labile. For the analysis of aldehydes like this compound, which lack a strong chromophore for UV detection, a pre- or post-column derivatization step is typically required to attach a UV-active molecule.

General Analytical Workflow for this compound cluster_GCMS GC-MS Workflow cluster_HPLC HPLC Workflow GCMS_Sample Food Sample GCMS_Prep Sample Preparation (e.g., Headspace SPME, Solvent Extraction) GCMS_Sample->GCMS_Prep GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis GCMS_Data Data Acquisition & Processing GCMS_Analysis->GCMS_Data HPLC_Sample Food Sample HPLC_Prep Sample Preparation (Solvent Extraction) HPLC_Sample->HPLC_Prep HPLC_Deriv Derivatization (e.g., with DNPH) HPLC_Prep->HPLC_Deriv HPLC_Analysis HPLC Analysis HPLC_Deriv->HPLC_Analysis HPLC_Data Data Acquisition & Processing HPLC_Analysis->HPLC_Data

Figure 1. A simplified comparison of the analytical workflows for GC-MS and HPLC analysis of this compound in food samples.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed overview of the methodologies for analyzing this compound using both GC-MS and HPLC.

GC-MS Method for 2,4-diene Aldehydes

This protocol is based on a method for the determination of various 2,4-diene aldehyde compounds.[1]

1. Sample Preparation:

  • Weigh a representative portion of the homogenized food sample.

  • Dilute the sample with a suitable solvent (e.g., methanol).

  • Filter the resulting solution to obtain the sample solution for analysis.

2. GC-MS Instrumentation and Conditions:

  • Chromatographic Column: HP-INNOWAX capillary column (60m x 0.25mm x 0.25 µm).[1]

  • Carrier Gas: Helium at a flow rate of 0.8 mL/min.[1]

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program:

    • Initial temperature of 40 °C held for 6 minutes.

    • Ramp up to 100 °C at a rate of 3 °C/min and hold for 5 minutes.

    • Ramp up to 230 °C at a rate of 5 °C/min and hold for 10 minutes.[1]

  • Transfer Line Temperature: 280 °C.[1]

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Data Acquisition: Scan mode or Selected Ion Monitoring (SIM) for enhanced sensitivity.

3. Quantification:

  • Quantification is typically performed using an external standard method, comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.[1]

HPLC Method for 2,4-decadienal with DNPH Derivatization

This protocol is adapted from a validated method for the determination of 2,4-decadienal in edible oils.[2]

1. Sample Preparation and Derivatization:

  • Extract the carbonyl compounds from the food sample using a suitable solvent such as acetonitrile.

  • The optimal pretreatment involves extraction with 2 mL of acetonitrile three times.[2]

  • Derivatize the extracted aldehydes by reacting with a solution of 2,4-dinitrophenylhydrazine (DNPH).

  • The derivatization reaction is typically carried out at 40 °C for 30 minutes.[2]

2. HPLC Instrumentation and Conditions:

  • Chromatographic Column: A reversed-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water is often employed for the separation of the DNPH derivatives.

  • Detector: UV-Vis detector set at the wavelength of maximum absorbance for the DNPH derivatives (typically around 360-380 nm).

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

3. Quantification:

  • Quantification is achieved by comparing the peak area of the this compound-DNPH derivative in the sample to a calibration curve prepared from derivatized standards of known concentrations.

Comparison of GC-MS and HPLC Principles cluster_GCMS GC-MS cluster_HPLC HPLC GCMS_Principle Analyte must be volatile and thermally stable GCMS_Separation Separation based on boiling point and polarity GCMS_Principle->GCMS_Separation Gaseous Mobile Phase GCMS_Detection Mass Spectrometry (High Selectivity/Sensitivity) GCMS_Separation->GCMS_Detection HPLC_Principle Analyte must be soluble in the mobile phase HPLC_Separation Separation based on polarity and interaction with stationary phase HPLC_Principle->HPLC_Separation Liquid Mobile Phase HPLC_Detection UV-Vis, Fluorescence, etc. (May require derivatization) HPLC_Separation->HPLC_Detection

Figure 2. A diagram illustrating the core principles of separation and detection in GC-MS and HPLC for the analysis of this compound.

Choosing the Right Tool for the Job

The decision to use GC-MS or HPLC for the analysis of this compound depends on several factors, including the specific requirements of the analysis, the available instrumentation, and the nature of the food matrix.

Choose GC-MS when:

  • High sensitivity and selectivity are paramount. The mass spectrometric detector provides excellent specificity, reducing the likelihood of interferences from the complex food matrix.

  • The analyte is sufficiently volatile and thermally stable. this compound fits these criteria well.

  • A derivatization step is to be avoided. GC-MS can directly analyze the volatile aldehyde without the need for chemical modification.

Choose HPLC when:

  • The sample contains non-volatile or thermally labile compounds of interest in addition to this compound. HPLC offers greater versatility for a broader range of analytes.

  • A mass spectrometer is not available. HPLC with UV-Vis detection is a more common and accessible setup in many laboratories.

  • The laboratory has established protocols for DNPH derivatization. While an extra step, this procedure is well-documented and reliable for a wide range of carbonyl compounds.

References

A Guide to Inter-Laboratory Comparison of 2,4-Octadienal Measurement Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of 2,4-Octadienal, a key biomarker and flavor compound, is critical for data integrity and informed decision-making. This guide provides a comprehensive comparison of the primary analytical methods for its quantification, offering a framework for inter-laboratory comparison and method validation.

The Importance of Inter-Laboratory Comparison

Inter-laboratory comparisons (ILCs), also known as proficiency testing, are a cornerstone of quality assurance in analytical laboratories.[1] They serve to evaluate the performance of a laboratory by comparing its results against those from other laboratories analyzing the same homogeneous sample.[1] Participation in ILCs is often a prerequisite for accreditation under standards like ISO/IEC 17025.[1] The primary goals of an ILC are to identify potential analytical issues, validate measurement methods, and ensure the reliability and comparability of data across different sites.[1][2]

Principal Analytical Methodologies

The two most prevalent techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection, which typically requires a derivatization step.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[4] Direct analysis can sometimes be challenging due to the polarity and thermal lability of aldehydes.[4] However, derivatization, for instance with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), can form a more stable oxime derivative, improving chromatographic properties and sensitivity.[4]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used method for the analysis of aldehydes. Due to the lack of a strong UV chromophore in this compound, a pre-column derivatization step is necessary to introduce a UV-active moiety.[5] The most common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with carbonyl compounds to form stable 2,4-dinitrophenylhydrazone derivatives that can be readily detected by a UV detector.[6][7]

Comparative Performance Data

The selection of an analytical method depends on various factors, including the sample matrix, required sensitivity, and desired throughput.[3] The following table summarizes typical quantitative performance data for the analytical methods described. These values are indicative and may vary based on the specific instrumentation, experimental conditions, and laboratory.

ParameterGC-MSHPLC-UV (with DNPH Derivatization)Notes
Principle Separation based on volatility and mass-to-charge ratio.Separation based on polarity after derivatization.GC-MS offers high specificity. HPLC-UV is a robust and widely available technique.
Derivatization Optional, but can improve performance (e.g., with PFBHA).[4]Mandatory (e.g., with DNPH).[6][7]Derivatization adds a step to the workflow but can significantly enhance sensitivity and selectivity for HPLC.
Limit of Detection (LOD) Can reach ng/L to pg/L levels, especially with derivatization.[1]Typically in the µg/L to ng/L range.[8]GC-MS generally offers lower detection limits.
Limit of Quantification (LOQ) Typically in the low µg/L to ng/L range.In the range of 50 nmol/L.[9]Dependent on matrix and instrumentation.
Linearity (r²) Typically excellent, with r² > 0.99.[1]Generally excellent, with r² > 0.99.[1]Both methods demonstrate good linearity over a defined concentration range.
Precision (RSD) Typically < 15%Typically < 15%Varies with concentration and matrix complexity.
Accuracy/Recovery 80-120% is generally acceptable.Good average recoveries have been reported.[9]Matrix effects can influence accuracy.
Sample Throughput Moderate, with run times typically around 20-30 minutes.[1]Can be higher with modern UPLC systems.[1]Derivatization and extraction steps can be time-consuming for HPLC.[1]
Matrix Effects Can be significant, but minimized with appropriate sample cleanup and internal standards.[1]Can be a factor, requiring proper sample preparation and matrix-matched standards.Stable isotope-labeled internal standards are recommended for both methods to mitigate matrix effects.[1]

Experimental Protocols

GC-MS Method for this compound Analysis

This protocol outlines a general procedure for the analysis of this compound using GC-MS.

1. Sample Preparation:

  • For liquid samples, a direct injection or a liquid-liquid extraction may be employed.

  • For solid samples, headspace solid-phase microextraction (HS-SPME) is a common technique.[10]

    • Weigh a homogenized sample (e.g., 1-5 g) into a headspace vial.[10]

    • Addition of a saturated salt solution can increase the volatility of the analyte.[10]

    • Add an appropriate internal standard for quantification.[10]

2. HS-SPME Procedure (if applicable):

  • Equilibration: Incubate the sealed vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 min).[10]

  • Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 20-40 min) to adsorb the analytes.[10]

3. GC-MS Analysis:

  • Desorption: Thermally desorb the analytes from the SPME fiber in the GC injector port.[10]

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column such as a DB-WAX is suitable for separating aldehydes.[10]

    • Oven Temperature Program: A typical program might start at 40 °C, hold for a few minutes, then ramp up to a final temperature of around 230-250 °C.[3]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Scan Range: A mass range of m/z 35-350 is typically sufficient.[10]

4. Data Analysis:

  • Identify this compound based on its retention time and comparison of its mass spectrum with a reference standard.[3]

  • Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.[3]

HPLC-UV Method with DNPH Derivatization

This protocol describes the quantification of this compound by converting it into a stable, UV-active derivative.[10]

1. Sample Preparation and Extraction:

  • Extract the sample with a suitable solvent like acetonitrile or dichloromethane.

  • The extract may require cleanup using solid-phase extraction (SPE) to remove interfering matrix components.

2. Derivatization:

  • Add an acidic solution of 2,4-dinitrophenylhydrazine (DNPH) to the sample extract.[6]

  • Allow the reaction to proceed at a controlled temperature (e.g., 40 °C) for a specific time (e.g., 30 minutes) to ensure complete derivatization.[9]

  • The reaction is an acid-catalyzed condensation.[6]

3. HPLC-UV Analysis:

  • High-Performance Liquid Chromatography (HPLC) Conditions:

    • Column: A C18 reversed-phase column is commonly used.[11]

    • Mobile Phase: A gradient of acetonitrile and water is typically employed.

    • Flow Rate: A standard flow rate is 1.0 mL/min.[3]

  • Detection:

    • Set the UV detector at the wavelength of maximum absorbance for the this compound-DNPH derivative, which is approximately 360-365 nm.[3]

4. Data Analysis:

  • Identify the this compound-DNPH derivative peak based on its retention time compared to a derivatized standard.[3]

  • Quantify using the peak area against a calibration curve prepared from derivatized this compound standards.[3]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both the GC-MS and HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_hssmpe HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Homogenize Homogenize Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike Equilibrate Equilibrate in Vial Spike->Equilibrate Extract Extract with SPME Fiber Equilibrate->Extract Desorb Thermal Desorption Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Identify Identify by RT and Mass Spectrum Detect->Identify Quantify Quantify vs. Calibration Curve Identify->Quantify

GC-MS analysis workflow with HS-SPME for this compound.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Extract Solvent Extraction Sample->Extract Cleanup SPE Cleanup (Optional) Extract->Cleanup AddDNPH Add Acidic DNPH Solution Cleanup->AddDNPH React Incubate AddDNPH->React Inject Inject into HPLC React->Inject Separate C18 Separation Inject->Separate Detect UV Detection (~365 nm) Separate->Detect Identify Identify by Retention Time Detect->Identify Quantify Quantify vs. Calibration Curve Identify->Quantify

HPLC-UV analysis workflow with DNPH derivatization for this compound.

ILC_Logic Coordinator ILC Coordinator SamplePrep Prepare & Distribute Homogeneous Samples Coordinator->SamplePrep Stats Statistical Analysis (e.g., Z-scores) Coordinator->Stats Labs Participating Laboratories Analysis Analyze Samples using In-House Methods Labs->Analysis SamplePrep->Labs Report Report Results to Coordinator Analysis->Report Report->Coordinator Evaluation Performance Evaluation & Report Generation Stats->Evaluation Feedback Feedback to Laboratories Evaluation->Feedback Feedback->Labs

Logical flow of an inter-laboratory comparison study.

References

The Telltale Signature of Staleness: Correlating 2,4-Octadienal Levels with Sensory Perception in Food

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the instrumental and sensory evaluation of lipid oxidation-derived off-flavors.

The development of off-flavors is a critical factor in determining the shelf-life and consumer acceptance of many food products. Among the culprits responsible for these undesirable sensory characteristics is 2,4-octadienal, a volatile aldehyde formed during the oxidation of polyunsaturated fatty acids. This guide provides a comprehensive comparison of instrumental and sensory methods used to assess the impact of this compound and other related lipid oxidation products on the sensory profile of food.

Quantitative Correlation of Aldehyde Levels with Sensory Panel Data

While specific data directly correlating this compound with sensory panel scores across a wide range of foods is limited in publicly available literature, extensive research has established a strong correlation between the concentration of other key lipid oxidation-derived aldehydes, such as hexanal and 2,4-decadienal, and the intensity of off-flavors perceived by trained sensory panels.[1][2][3][4] These aldehydes are well-recognized markers for lipid oxidation and produce characteristic "cardboard," "rancid," "painty," and "fatty" off-notes.[1][4][5]

The following table summarizes findings from studies that have investigated the relationship between aldehyde concentrations and sensory panel data in various food matrices.

Food ProductAldehydeAldehyde Concentration RangeSensory AttributeCorrelation with Sensory Data
Deli-style Chicken FilletHexanalNot specifiedOxidation FlavorGood correlation models were established between headspace hexanal and sensory oxidation flavor throughout storage.[2][3]
Pulled PorkHexanalNot specifiedOxidation FlavorGood correlation models were established between headspace hexanal and sensory oxidation flavor throughout storage.[2][3]
Dairy Powders (Infant Formula)Hexanal, Heptanal, PentanalNot specifiedPainty, Oxidized, Cooked, CaramelizedOverall increases in these aldehydes correlated with the specified sensory attributes.[4]
French Fries(E,E)-2,4-decadienalLow to high (relative)Deep-fried odorHigher contents of (E,E)-2,4-decadienal induced a higher deep-fried odor. Low contents resulted in a lower sensory score for this attribute.[6]
Cooked RiceHexanal, trans,trans-2,4-decadienalNot specifiedNegative Aroma AttributesThese compounds contributed negatively to the rice aroma. Volatiles negatively correlated with sensory scores were positively correlated with hexanal.[7]

Experimental Protocols

Accurate correlation of instrumental data with sensory perception relies on robust and well-defined experimental methodologies for both analytical chemistry and sensory science.

Instrumental Analysis: Quantification of this compound and Other Aldehydes

The quantification of volatile aldehydes in food matrices is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as solid-phase microextraction (SPME).[2][4]

Protocol for Headspace SPME-GC-MS Analysis:

  • Sample Preparation: A representative sample of the food product is homogenized and placed in a headspace vial. For solid samples, grinding or blending may be necessary to increase the surface area.

  • Extraction: A Solid-Phase Microextraction (SPME) fiber coated with a suitable stationary phase (e.g., divinylbenzene/carboxen/polydimethylsiloxane) is exposed to the headspace above the sample. The vial is typically heated to a specific temperature for a defined period to facilitate the release of volatile compounds.

  • Gas Chromatography (GC) Separation: The SPME fiber is then introduced into the heated injection port of a gas chromatograph. The adsorbed volatile compounds are desorbed from the fiber and separated on a capillary column based on their boiling points and polarity.

  • Mass Spectrometry (MS) Detection and Quantification: As the separated compounds elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. Identification of this compound and other aldehydes is achieved by comparing their mass spectra and retention times to those of authentic standards. Quantification is performed by creating a calibration curve using known concentrations of the target analytes.

Sensory Panel Analysis

Sensory evaluation is conducted by a panel of trained assessors who are selected for their sensory acuity and extensively trained to recognize and rate the intensity of specific aroma and flavor attributes.[8]

Protocol for Descriptive Sensory Analysis:

  • Panelist Selection and Training: A panel of 8-15 individuals is screened for their ability to detect and describe different tastes and smells. They then undergo intensive training to develop a common vocabulary (lexicon) to describe the sensory attributes of the product being tested, including off-flavors like "cardboard," "rancid," and "fatty." Reference standards for each attribute are used to calibrate the panelists.

  • Sample Preparation and Presentation: Food samples are prepared in a consistent manner and presented to the panelists in a controlled environment to minimize bias. Samples are typically coded with random three-digit numbers and served at a standardized temperature.

  • Evaluation: Panelists evaluate the samples in individual booths under controlled lighting. They rate the intensity of each sensory attribute on a structured scale (e.g., a 15-point line scale anchored with "low" and "high" at the ends).

  • Data Analysis: The sensory data from the panelists are collected and statistically analyzed to determine the mean intensity ratings for each attribute for each product. Analysis of variance (ANOVA) is often used to identify significant differences between samples.

Visualizing the Correlation Workflow and Olfactory Pathway

To better understand the relationship between instrumental analysis and sensory perception, the following diagrams illustrate the experimental workflow and the biological basis of odor perception.

Correlation_Workflow cluster_instrumental Instrumental Analysis cluster_sensory Sensory Panel Analysis Food_Sample_I Food Sample SPME SPME Food_Sample_I->SPME Headspace Extraction GCMS GC-MS Analysis SPME->GCMS Desorption & Separation Concentration This compound Concentration (ppb) GCMS->Concentration Quantification Correlation Correlation Analysis (e.g., Pearson's r) Concentration->Correlation Food_Sample_S Food Sample Trained_Panel Trained Sensory Panel Food_Sample_S->Trained_Panel Sensory_Evaluation Descriptive Analysis Trained_Panel->Sensory_Evaluation Sensory_Score Sensory Score (e.g., 'Rancid' Intensity) Sensory_Evaluation->Sensory_Score Sensory_Score->Correlation

Workflow for correlating instrumental and sensory data.

Olfactory_Pathway Odorant This compound Molecule Olfactory_Receptor Olfactory Receptor Neuron (in Nasal Epithelium) Odorant->Olfactory_Receptor Binding Signal_Transduction Signal Transduction Cascade (G-protein, cAMP) Olfactory_Receptor->Signal_Transduction Electrical_Signal Generation of Electrical Signal Signal_Transduction->Electrical_Signal Olfactory_Bulb Olfactory Bulb (Signal Processing) Electrical_Signal->Olfactory_Bulb Transmission via Olfactory Nerve Brain Brain (Odor Perception) Olfactory_Bulb->Brain

Generalized olfactory signaling pathway for odor perception.

References

A Toxicological Comparison of 2,4-Octadienal and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective toxicological comparison of 2,4-octadienal and its isomers. Due to a notable lack of specific toxicological data for the cis,trans and cis,cis isomers of this compound, this comparison primarily focuses on the well-studied (E,E)-2,4-octadienal, with inferences and data from structurally similar α,β-unsaturated aldehydes providing context for the potential toxicities of its other isomers.

This compound, a reactive α,β-unsaturated aldehyde, exists as several geometric isomers, with the (E,E) or trans,trans form being the most common. These compounds are found in various foods and are also used as flavoring agents. Their conjugated double bond system and aldehyde functional group contribute to their chemical reactivity and, consequently, their toxicological profiles. The primary mechanism of toxicity for α,β-unsaturated aldehydes involves their ability to act as electrophiles, readily reacting with biological nucleophiles such as sulfhydryl groups in cysteine residues of proteins. This can lead to cellular stress, enzyme inactivation, and genotoxicity.

Quantitative Toxicological Data

The available quantitative toxicological data for (E,E)-2,4-octadienal and related α,β-unsaturated aldehydes are summarized below. It is important to note that direct comparative data for all isomers of this compound is not currently available in the public domain. The data for related compounds are provided to offer insights into the potential toxicity of the less-studied isomers.

CompoundTest SpeciesEndpointValueReference
(E,E)-2,4-Octadienal -Skin IrritationCauses skin irritationSafety Data Sheet (Synerzine)[1]
-Acute Oral ToxicityBased on available data, classification criteria are not metSafety Data Sheet (Synerzine)[1]
-Acute Dermal ToxicityBased on available data, classification criteria are not metSafety Data Sheet (Synerzine)[1]
-Acute Inhalation ToxicityBased on available data, classification criteria are not metSafety Data Sheet (Synerzine)[1]
-Germ Cell MutagenicityBased on available data, classification criteria are not metSafety Data Sheet (Synerzine)[1]
trans,trans-2,4-Hexadienal RatNOEL (14-week study)15 mg/kg bw/dayNational Toxicology Program, 2001 (via JECFA)[2]
trans,trans-2,4-Decadienal Rat, MouseNOAEL (3-month study)100 mg/kgNational Toxicology Program[3]
RatGenotoxicity (in vivo)Negative in micronucleus testMutat Res Genet Toxicol Environ Mutagen, 2019[4]

Inferred Toxicological Profile of this compound Isomers

Based on structure-activity relationships for α,β-unsaturated aldehydes, it can be inferred that all isomers of this compound are likely to exhibit some level of toxicity. The reactivity of the electrophilic center can be influenced by the stereochemistry of the double bonds. While speculative without direct experimental data, cis isomers can sometimes exhibit different reactivity and metabolic profiles compared to their trans counterparts, which could lead to variations in their toxicological potency. All isomers are expected to be skin irritants and have the potential to cause cytotoxicity and genotoxicity through covalent adduction to cellular macromolecules.

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation and replication of data. Below are generalized protocols for common assays used to evaluate the toxicity of compounds like this compound.

Acute Oral Toxicity Study (as per OECD Guideline 423)

A standardized acute oral toxicity study would involve the administration of (E,E)-2,4-octadienal to rats, likely via gavage. In a limit test, a single dose of 2000 mg/kg body weight is typically used. For a full study, multiple dose levels would be administered to different groups of animals. Observations for signs of toxicity are made continuously for the first few hours after dosing and then periodically for 14 days. The number of mortalities and any clinical signs of toxicity are recorded. At the end of the study, a gross necropsy is performed on all animals.

Skin Irritation/Corrosion Test (as per OECD Guideline 404)

The skin irritation potential of (E,E)-2,4-octadienal is assessed by applying the substance to the shaved skin of a rabbit. A small amount of the test substance is applied to a gauze patch, which is then placed on the skin and held in place with a semi-occlusive dressing for a specified period (typically 4 hours). After the exposure period, the patch is removed, and the skin is evaluated for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored, and an overall irritation classification is determined based on these scores.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

To assess the mutagenic potential of this compound isomers, the Ames test is commonly employed. This assay uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The bacteria are exposed to the test compound, with and without a metabolic activation system (S9 mix from rat liver). If the compound is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid. The number of revertant colonies is counted and compared to a negative control.

Visualizing Toxicological Pathways and Workflows

To better understand the processes involved in the toxicological evaluation and the potential mechanisms of action of this compound, the following diagrams are provided.

Experimental_Workflow_for_Toxicity_Testing Experimental Workflow for Toxicity Testing of this compound Isomers cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Ames Bacterial Reverse Mutation Assay (Ames Test) Data_Analysis Data Analysis and Risk Assessment Ames->Data_Analysis Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Cytotoxicity->Data_Analysis Genotoxicity In Vitro Micronucleus Assay Genotoxicity->Data_Analysis Acute_Oral Acute Oral Toxicity Acute_Oral->Data_Analysis Skin_Irritation Skin Irritation/Corrosion Skin_Irritation->Data_Analysis Repeated_Dose Repeated Dose Toxicity Repeated_Dose->Data_Analysis Compound This compound Isomers Compound->Ames Genotoxicity Screening Compound->Cytotoxicity Cell Viability Compound->Genotoxicity Compound->Acute_Oral Systemic Toxicity Compound->Skin_Irritation Local Toxicity Compound->Repeated_Dose

Caption: Workflow for assessing the toxicity of this compound isomers.

Michael_Addition_Pathway Mechanism of Toxicity: Michael Addition Aldehyde α,β-Unsaturated Aldehyde (e.g., this compound) Adduct Covalent Adduct Formation Aldehyde->Adduct Nucleophile Biological Nucleophile (e.g., Cysteine in Proteins) Nucleophile->Adduct Stress Cellular Stress Adduct->Stress Dysfunction Protein Dysfunction & Enzyme Inhibition Adduct->Dysfunction Apoptosis Apoptosis / Cell Death Stress->Apoptosis Dysfunction->Apoptosis

Caption: Michael addition as a key mechanism of aldehyde toxicity.

References

A Comparative Guide to Antioxidant Efficacy in Preventing 2,4-Octadienal Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various antioxidants in preventing the formation of 2,4-Octadienal, a cytotoxic aldehyde produced during lipid peroxidation. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate antioxidant for their specific applications.

Understanding the Challenge: Lipid Peroxidation and this compound Formation

Lipid peroxidation is a complex process involving a free radical chain reaction that degrades lipids, leading to the formation of a variety of secondary products, including reactive aldehydes such as this compound. These aldehydes are implicated in cellular damage and are associated with various pathological conditions. Antioxidants play a crucial role in mitigating lipid peroxidation by neutralizing free radicals and inhibiting the formation of these harmful byproducts.

Comparative Efficacy of Antioxidants

The selection of an effective antioxidant is critical for preventing the deterioration of lipid-based systems and mitigating oxidative stress. The following table summarizes the quantitative data on the efficacy of common synthetic and natural antioxidants in inhibiting the formation of lipid peroxidation products. While direct comparative data for this compound is limited in publicly available literature, the data presented for related markers of lipid oxidation, such as peroxide value and malondialdehyde (a product of the TBARS assay), provides valuable insights into the potential effectiveness of these antioxidants against this compound formation.

AntioxidantConcentrationModel SystemMeasured ParameterInhibition (%) / EffectReference
Synthetic Antioxidants
BHT (Butylated Hydroxytoluene)0.01%Fresh Pork SausageMalondialdehyde (TBARS)Significantly lower than control and mixed tocopherols after 252 hours[1]
BHA (Butylated Hydroxyanisole)0.01%Fresh Pork SausageMalondialdehyde (TBARS)Part of an effective synthetic mixture (SYN)[1]
TBHQ (Tertiary Butylhydroquinone)100 ppmCanola Oil (Frying)Carbonyl ValueLess effective than 800 ppm of Tarom Mahali rice bran extract
Natural Antioxidants
α-Tocopherol (Vitamin E)1%Kilka Fish OilPeroxide ValueNo significant difference compared to 1% BHT
Mixed Tocopherols0.03%Fresh Pork SausageMalondialdehyde (TBARS)Not as effective as the synthetic antioxidant mixture (BHA/BHT)[1]
Tarom Mahali Rice Bran Extract800 ppmCanola Oil (Frying)Carbonyl ValueMore effective than 100 ppm TBHQ

Note: The effectiveness of antioxidants can vary significantly based on the model system, concentration, temperature, and the presence of other compounds. The data above should be considered in the context of the specific experimental conditions.

Experimental Protocols

A robust and reproducible experimental protocol is essential for the accurate evaluation of antioxidant efficacy. The following is a detailed methodology for a typical in vitro experiment to assess the inhibition of this compound formation.

Experimental Protocol: In Vitro Evaluation of Antioxidant Efficacy Against this compound Formation

1. Objective: To quantify the inhibitory effect of antioxidants on the formation of this compound in a lipid system subjected to accelerated oxidation.

2. Materials:

  • Lipid Substrate: A polyunsaturated fatty acid-rich oil (e.g., linoleic acid, sunflower oil, or a model lipid emulsion).
  • Antioxidants: Synthetic (e.g., BHA, BHT, TBHQ) and natural (e.g., α-tocopherol, mixed tocopherols, plant extracts) antioxidants of interest.
  • Oxidation Initiator: A free radical generator such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) or by inducing thermal oxidation through heating.
  • Solvents: High-purity solvents for sample preparation and extraction (e.g., hexane, acetonitrile).
  • Derivatizing Agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS analysis or 2,4-Dinitrophenylhydrazine (DNPH) for HPLC analysis.[[“]]
  • Internal Standard: A deuterated analog of this compound for accurate quantification.
  • Standard: Authentic this compound standard for calibration.

3. Procedure:

Visualizing the Process

To better understand the underlying mechanisms and experimental design, the following diagrams are provided.

Lipid_Peroxidation_Pathway PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical Propagation (+O2) Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide Propagation (+LH) Antioxidant Antioxidant (AH) Peroxyl_Radical->Antioxidant Termination (H• donation) Aldehydes This compound & Other Aldehydes Lipid_Hydroperoxide->Aldehydes Decomposition Stable_Products Stable Products Initiator Initiator (e.g., ROS, Heat) Initiator->PUFA Initiation (H• abstraction)

Caption: Lipid peroxidation pathway leading to this compound formation and the inhibitory role of antioxidants.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_oxidation 2. Oxidation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep1 Lipid Substrate oxidation Induce Oxidation (Heat or Initiator) prep1->oxidation prep2 Antioxidant Solutions prep2->oxidation prep3 Control (No Antioxidant) prep3->oxidation extraction Extraction of Aldehydes oxidation->extraction derivatization Derivatization (e.g., PFBHA) extraction->derivatization quantification GC-MS or HPLC Quantification derivatization->quantification inhibition Calculate % Inhibition quantification->inhibition ic50 Determine IC50 Values inhibition->ic50

Caption: Experimental workflow for evaluating antioxidant efficacy against this compound formation.

References

Safety Operating Guide

Proper Disposal of 2,4-Octadienal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential procedural guidance for the proper disposal of 2,4-Octadienal, a combustible liquid that causes skin irritation, tailored for researchers, scientists, and drug development professionals.[1] Adherence to these procedures is critical for maintaining a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with appropriate safety measures.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Skin Protection: A lab coat is required. For larger quantities or situations with a risk of splashing, consider a chemical-resistant apron and sleeves.

  • Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[2]

Waste Segregation and Storage

Proper segregation and storage of this compound waste are the first steps in a compliant disposal process.

Segregation:

  • Collect and store waste this compound separately from other chemical waste streams to prevent potentially hazardous reactions with incompatible materials, such as oxidizing agents and strong bases.[2]

Containerization:

  • Use a dedicated, chemically compatible, and properly sealed container for liquid waste. The original container is often a suitable choice.[2]

  • For solid waste contaminated with this compound (e.g., paper towels, contaminated PPE), use a separate, clearly labeled, and sealed container.[2]

Labeling:

  • Clearly label the waste container with "HAZARDOUS WASTE," "this compound," and the appropriate hazard symbols (e.g., combustible liquid).[2]

  • Include the accumulation start date on the label to comply with regulatory requirements.[2]

Storage of Waste:

  • Store waste containers in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2]

  • Ensure waste containers are tightly closed when not in use.[2]

  • The storage area should have secondary containment to capture any potential leaks.[2]

Step-by-Step Disposal Procedure

The most recommended and compliant method for the disposal of this compound is through a licensed hazardous waste disposal company.

  • Accumulation: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2]

  • Documentation: Complete all necessary waste disposal paperwork provided by your EHS department or the disposal contractor.

On-site Chemical Neutralization:

Quantitative Data

PropertyValue
Flash Point 78.89 °C (174.00 °F) TCC[3][4]
CAS Number 30361-28-5[1]
Chemical Formula C8H12O[1]

Experimental Workflow and Decision Making

The following diagram outlines the decision-making process for the proper disposal of this compound.

Workflow for this compound Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste from Incompatible Chemicals ppe->segregate containerize Use a Labeled, Sealed, and Compatible Container segregate->containerize storage Store in a Cool, Dry, Well-Ventilated Area containerize->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end Compliant Disposal pickup->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-Octadienal

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling of chemical reagents is of paramount importance. This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2,4-Octadienal, a combustible liquid and skin irritant. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Immediate Safety and Hazard Information

This compound is classified as a combustible liquid that causes skin irritation.[1] It is crucial to take all necessary precautions to prevent fire and skin contact. In the event of exposure, prompt first-aid measures are essential. If the substance comes into contact with skin, wash the affected area with plenty of water.[1] If skin irritation persists, seek medical advice.[1] In case of fire, use foam, carbon dioxide, dry powder, or water fog to extinguish the flames.[1]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

PropertyValue
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol [2]
CAS Number 30361-28-5[1]
Appearance Colorless to Yellow Liquid[1]
Boiling Point 189°C[1]
Flash Point 78°C / 172°F (Closed cup)[1]
Specific Gravity 0.832 - 0.839 @ 25°C[3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound. The following PPE is recommended:

PPE CategoryRecommended Equipment
Eye and Face Protection Tight-fitting safety glasses. If a risk assessment indicates a higher degree of protection is required, a face shield should be worn.[1]
Hand Protection Chemical-resistant, impervious gloves.[1]
Body Protection Protective clothing.[1] A lab coat is the standard.
Respiratory Protection If a risk assessment indicates the possibility of inhaling contaminants, a NIOSH-approved respirator with appropriate filter cartridges should be worn.[1]

Standard Operating Procedure for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_1 Consult Safety Data Sheet (SDS) prep_2 Ensure proper ventilation (fume hood) prep_1->prep_2 prep_3 Inspect and don appropriate PPE prep_2->prep_3 handle_1 Dispense required amount carefully prep_3->handle_1 handle_2 Keep container tightly sealed when not in use handle_1->handle_2 handle_3 Avoid contact with skin and eyes handle_2->handle_3 handle_4 Keep away from heat, sparks, and open flames handle_3->handle_4 post_1 Decontaminate work surfaces handle_4->post_1 post_2 Properly remove and dispose of contaminated PPE post_1->post_2 post_3 Wash hands thoroughly post_2->post_3

Standard Operating Procedure for this compound Handling

Spill Management and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and ensure safety. The following workflow provides a step-by-step guide for handling a this compound spill and managing its waste.

cluster_spill Spill Response cluster_disposal Waste Disposal spill_1 Evacuate and restrict access to the spill area spill_2 Wear appropriate PPE spill_1->spill_2 spill_3 Contain the spill with inert, dry material spill_2->spill_3 spill_4 Collect absorbed material into a suitable waste container spill_3->spill_4 disp_1 Label waste container clearly spill_4->disp_1 disp_2 Store waste in a cool, well-ventilated area disp_1->disp_2 disp_3 Dispose of contents/container in accordance with national regulations disp_2->disp_3

This compound Spill and Disposal Workflow

Disposal Guidance:

The generation of waste should be minimized wherever possible.[1] This material and its container must be disposed of in a safe way, following all applicable local and national environmental protection and waste disposal legislation.[1] Contaminated packaging should be collected for reuse or recycling.[1] Incineration or landfill should only be considered when recycling is not a viable option.[1] Empty containers may retain product residues and can be hazardous.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.